molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B1440288
CAS No.: 1033434-54-6
M. Wt: 225.04 g/mol
InChI Key: XZWBSUPVXGPHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1033434-54-6) is a versatile and valuable chemical building block in medicinal and organic chemistry. Its structure incorporates both a reactive aldehyde group and a bromine substituent on the privileged imidazo[1,2-a]pyridine scaffold, making it an ideal precursor for late-stage functionalization and the generation of diverse compound libraries . The imidazo[1,2-a]pyridine core is a well-known privileged structure in drug design, featured in several pharmaceuticals . The presence of the bromine atom at the 3-position allows for further diversification via metal-catalyzed cross-coupling reactions, such as the microwave-assisted Mizoroki-Heck reaction, which is a powerful tool for creating carbon-carbon bonds . This enables researchers to efficiently synthesize more complex molecules from a common precursor. The aldehyde functional group at the 8-position provides a handle for subsequent synthetic transformations, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound is particularly relevant for developing inhibitors of therapeutically important enzymes . It is supplied with a purity of ≥97% (NLT 98% per independent analysis) . The molecular formula is C₈H₅BrN₂O, and the molecular weight is 225.04 g/mol . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBSUPVXGPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673086
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033434-54-6
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, a key building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This guide will detail a proposed two-step synthetic sequence, commencing with the formation of the core imidazo[1,2-a]pyridine-8-carbaldehyde scaffold, followed by a regioselective bromination. The rationale behind the selection of reagents and reaction conditions is discussed in depth, drawing upon established principles of heterocyclic chemistry. Detailed experimental protocols, data interpretation, and visual aids are provided to enable researchers to replicate and adapt these methodologies for their specific research needs.

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The functionalization of this scaffold at various positions allows for the fine-tuning of its pharmacological profile. The title compound, this compound, incorporates two key reactive handles: a bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions, and a carbaldehyde group at the 8-position, which can be readily transformed into a diverse array of functional groups. This dual functionality makes it a highly valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-Br bond, leading to the precursor imidazo[1,2-a]pyridine-8-carbaldehyde. This intermediate can be synthesized via a classical condensation reaction between a suitably substituted 2-aminopyridine and a three-carbon building block.

graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Target [label="this compound"]; Precursor1 [label="Imidazo[1,2-a]pyridine-8-carbaldehyde"]; Precursor2 [label="2-Aminopyridine-3-carbaldehyde"]; Precursor3 [label="α-Haloacetaldehyde or equivalent"];

Target -> Precursor1 [label="C-Br Disconnection"]; Precursor1 -> Precursor2 [label="C-N, C-C Disconnection"]; Precursor1 -> Precursor3 [label=""]; }

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will therefore focus on the following forward synthetic sequence:

  • Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde via the condensation of 2-aminopyridine-3-carbaldehyde with an appropriate α-halocarbonyl compound.

  • Step 2: Regioselective Bromination of the imidazo[1,2-a]pyridine-8-carbaldehyde intermediate at the C3 position.

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is most commonly achieved through the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Proposed Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine-8-carbaldehyde core is proposed to proceed via the reaction of 2-amino-3-formylpyridine with a suitable α-halocarbonyl reagent, such as chloroacetaldehyde or bromoacetaldehyde.

graph Synthesis_Step1 { layout=dot; rankdir=LR; node [shape=plaintext]; edge [color="#4285F4"];

Reactant1 [label="2-Amino-3-formylpyridine"]; Reactant2 [label="α-Haloacetaldehyde"]; Product [label="Imidazo[1,2-a]pyridine-8-carbaldehyde"];

Reactant1 -> Product [label="+"]; Reactant2 -> Product; }

Figure 2: Proposed synthesis of the core scaffold.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-3-formylpyridine

  • Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-amino-3-formylpyridine (1.0 eq.) in ethanol, add sodium bicarbonate (2.0 eq.).

  • To this suspension, add chloroacetaldehyde (1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amine and the carbonyl group, leading to the formation of a five-membered imidazole ring fused to the pyridine ring.

Regioselective Bromination

The imidazo[1,2-a]pyridine system is known to undergo electrophilic substitution reactions. The C3 position is particularly susceptible to halogenation due to its electron-rich nature.

Proposed Bromination Strategy

The bromination of imidazo[1,2-a]pyridine-8-carbaldehyde is anticipated to proceed with high regioselectivity at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS).

graph Synthesis_Step2 { layout=dot; rankdir=LR; node [shape=plaintext]; edge [color="#EA4335"];

Reactant [label="Imidazo[1,2-a]pyridine-8-carbaldehyde"]; Reagent [label="N-Bromosuccinimide (NBS)"]; Product [label="this compound"];

Reactant -> Product [label="+"]; Reagent -> Product; }

Figure 3: Proposed regioselective bromination.

Detailed Experimental Protocol (Proposed)

Materials:

  • Imidazo[1,2-a]pyridine-8-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq.) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Expected Outcomes

The following table summarizes the expected inputs and outputs for the proposed synthetic sequence.

StepStarting Material(s)Key Reagent(s)ProductExpected Yield (%)
12-Amino-3-formylpyridineChloroacetaldehyde, NaHCO₃Imidazo[1,2-a]pyridine-8-carbaldehyde60-75
2Imidazo[1,2-a]pyridine-8-carbaldehydeN-Bromosuccinimide (NBS)This compound80-90

Conclusion

This technical guide has outlined a robust and logical synthetic strategy for the preparation of this compound. The proposed two-step sequence, involving the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective bromination, is based on well-established and reliable chemical transformations. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the synthesis of this important building block and its analogues for further investigation in drug discovery endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • MDPI. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (2024). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2‐(2‐bromophenyl)imidazo[1, 2‐a]pyridine‐3‐carbaldehyde.... Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • PubMed. (2008). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS No. 1033434-54-6), a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. The document elucidates the core physicochemical properties, proposes a robust synthetic pathway with detailed protocols, and explores the characteristic reactivity of its key functional groups. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical insights to facilitate the effective use of this versatile chemical intermediate in advanced research and development projects.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3]

This compound is a strategically functionalized derivative within this class. It features two distinct and highly valuable reactive sites:

  • An aldehyde group at the 8-position of the pyridine ring, serving as a versatile electrophilic handle for chain extension and functionalization through condensation, reductive amination, and other carbonyl chemistries.

  • A bromine atom at the 3-position of the imidazole ring, an electron-rich and synthetically crucial position, ideal for introducing molecular diversity via modern cross-coupling reactions.

This dual functionality makes the molecule an exceptional starting material for constructing complex molecular architectures and generating libraries of novel compounds for high-throughput screening.

G cluster_molecule This compound cluster_labels Key Functional Groups mol N1 N (Pyridine) N1->mol N4 N (Imidazole) N4->mol Br3 C3-Bromo Group (Cross-Coupling Site) Br3->mol CHO8 C8-Carbaldehyde (Carbonyl Chemistry Site) CHO8->mol

Caption: Structure of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 1033434-54-6[4][5][6]
Molecular Formula C₈H₅BrN₂O[5][7]
Molecular Weight 225.04 g/mol [5][7]
Canonical SMILES C1=CN2C(=CN=C2C(=C1)C=O)Br[7]
Appearance Typically an orange or brown solid (by analogy to isomers)[8]
Storage Conditions 2-8°C, sealed in dry conditions, away from moisture[7][9]
Topological Polar Surface Area (TPSA) 34.37 Ų (Predicted)[9]
XLogP3 2.2 (Predicted)[10]
Hydrogen Bond Donors 0 (Predicted)[9]
Hydrogen Bond Acceptors 3 (Predicted)[9]

Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a robust and logical pathway involves the late-stage bromination of a readily accessible imidazo[1,2-a]pyridine-8-carbaldehyde intermediate. This approach leverages the high reactivity of the C-3 position towards electrophilic substitution.

Proposed Synthetic Workflow

The synthesis is proposed as a two-step process starting from commercially available 2-aminonicotinaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Expertise & Trustworthiness: This protocol is designed as a self-validating system. Successful synthesis relies on the careful execution of each step and confirmation of the product's identity via analytical methods before proceeding. The choice of N-Bromosuccinimide (NBS) in Step 2 is deliberate; it is a mild and highly effective source of electrophilic bromine that is known to selectively functionalize the electron-rich C-3 position of the imidazo[1,2-a]pyridine core.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq) and absolute ethanol to form a solution.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.1 eq) followed by a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Cyclization: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the Imidazo[1,2-a]pyridine-8-carbaldehyde intermediate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. The reaction is often rapid.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the product into dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product should be purified via flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of the final compound is paramount. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR Spectroscopy: The spectrum should show a characteristic downfield singlet for the aldehyde proton (δ ≈ 9.9-10.1 ppm). The aromatic region (δ ≈ 7.0-9.5 ppm) will display a set of signals corresponding to the protons on the bicyclic ring system. The proton at C-2 will likely appear as a singlet, while the protons at C-5, C-6, and C-7 will exhibit doublet or triplet splitting patterns.

  • ¹³C NMR Spectroscopy: A signal for the aldehyde carbonyl carbon is expected in the range of δ ≈ 180-185 ppm. The spectrum will also show signals for the seven aromatic carbons, with the carbon attached to bromine (C-3) appearing at a distinct chemical shift.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental formula. The spectrum must show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₆BrN₂O⁺. A critical diagnostic feature is the isotopic pattern for bromine, which will present as two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by approximately 2 m/z units.

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for the aldehyde C=O stretch (ν ≈ 1690-1705 cm⁻¹) and the associated C-H stretch (ν ≈ 2720 and 2820 cm⁻¹). Aromatic C=C and C=N stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective and sequential modifications, making it a powerful scaffold for building molecular complexity.

G cluster_aldehyde C8-Aldehyde Reactions cluster_bromo C3-Bromo Reactions Core This compound A1 Reductive Amination Core->A1 R₂NH, NaBH(OAc)₃ A2 Wittig Reaction Core->A2 Ph₃P=CHR A3 Condensation (e.g., Claisen-Schmidt) Core->A3 Ketone, Base A4 Oxidation to Carboxylic Acid Core->A4 KMnO₄ or Ag₂O B1 Suzuki Coupling (C-C Bond) Core->B1 Ar-B(OH)₂, Pd Catalyst B2 Buchwald-Hartwig Amination (C-N Bond) Core->B2 R₂NH, Pd Catalyst B3 Sonogashira Coupling (C-C Alkyne Bond) Core->B3 Alkyne, Pd/Cu Catalysts B4 Heck Coupling (C-C Alkene Bond) Core->B4 Alkene, Pd Catalyst

Caption: Reactivity map showing the synthetic transformations possible.

Transformations of the Aldehyde Group

The C-8 carbaldehyde is an electrophilic center that readily participates in a variety of classical organic reactions:

  • Reductive Amination: Reaction with primary or secondary amines followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide array of secondary and tertiary amines, a common motif in pharmacologically active molecules.

  • Condensation Reactions: Base-catalyzed condensation with methyl ketones, such as in the Claisen-Schmidt reaction, yields α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive compounds.[11]

  • Wittig and Related Reactions: Olefination via the Wittig or Horner-Wadsworth-Emmons reaction allows for the installation of vinyl groups, extending the carbon skeleton.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization (e.g., ester or ether formation).

Transformations of the Bromo Group

The C-3 bromine atom is perfectly positioned for a host of palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern drug discovery:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a critical transformation for synthesizing compounds targeting CNS disorders and other diseases.[12]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for click chemistry or as components of enzyme inhibitors.

The ability to perform these transformations makes this compound a highly sought-after intermediate for generating structurally diverse libraries aimed at discovering new therapeutic leads.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its bromo and carbaldehyde functionalities, provide researchers with a powerful and versatile platform for the synthesis of complex molecules. The robust protocols for its synthesis and the predictable nature of its subsequent transformations underscore its importance as a foundational building block in the rational design of novel pharmaceuticals and advanced functional materials.

References

  • ChemicalBook. (n.d.). 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde(175878-06-5) 1 H NMR.
  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine.
  • BLDpharm. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum.
  • (n.d.). Complete this compound Now 70% Cheaper.
  • Guidechem. (n.d.). IMidazo[1,2-a]pyridine-3-carboxaldehyde, 8-broMo-.
  • (n.d.). 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
  • MySkinRecipes. (n.d.). 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde.
  • ChemScene. (n.d.). 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Bromoimidazo[1,2-a]pyridin-8-amine.
  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-8-carboxaldehyde, 3-broMo-.
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PDF.
  • WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Rlavie. (n.d.). 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde.
  • PubChemLite. (n.d.). 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde.

Sources

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, forming the core of numerous biologically active agents. This document consolidates the available information on the chemical identifiers, physicochemical properties, plausible synthetic routes, and potential applications of this specific isomer, with a focus on its role as a versatile building block in the synthesis of novel therapeutic candidates. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust framework for researchers.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a vital pharmacophore in modern drug discovery, renowned for its wide spectrum of biological activities. This fused heterocyclic system is present in several marketed drugs, including the anxiolytic agent alpidem and the hypnotic zolpidem. The structural rigidity and the presence of nitrogen atoms in key positions allow for diverse interactions with various biological targets. Consequently, derivatives of this scaffold have been extensively investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The introduction of a bromine atom and a carbaldehyde group at specific positions, as in this compound, offers unique opportunities for further chemical modifications and the exploration of novel structure-activity relationships (SAR).

Core Identifiers and Physicochemical Properties

Precise identification and understanding the fundamental properties of a compound are paramount for any research and development endeavor.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below.

IdentifierValueSource
CAS Number 1033434-54-6
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
MDL Number MFCD17016092
Physicochemical Properties (Predicted)

While experimental data is scarce, the following properties can be predicted based on the structure.

PropertyPredicted Value
Appearance Solid (likely a powder)
Storage Sealed in dry, 2-8°C
Solubility Likely soluble in organic solvents like DMSO and DMF

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical approach would involve the initial construction of the imidazo[1,2-a]pyridine core, followed by regioselective bromination and formylation. The order of these functionalization steps is critical to achieving the desired isomer.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Formylation 2-aminopyridine 2-aminopyridine imidazo_pyridine Imidazo[1,2-a]pyridine 2-aminopyridine->imidazo_pyridine Reaction with alpha-haloketone alpha-haloketone alpha-haloketone->imidazo_pyridine alpha-haloketone imidazo_pyridine_2 Imidazo[1,2-a]pyridine bromo_imidazo_pyridine 3-Bromoimidazo[1,2-a]pyridine imidazo_pyridine_2->bromo_imidazo_pyridine NBS or Br2 bromo_imidazo_pyridine_2 3-Bromoimidazo[1,2-a]pyridine final_product 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde bromo_imidazo_pyridine_2->final_product Vilsmeier-Haack or equivalent

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Imidazo[1,2-a]pyridine

This is a standard procedure for the formation of the core scaffold.

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-haloketone (e.g., chloroacetaldehyde) (1.1 eq).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the imidazo[1,2-a]pyridine.

Step 2: Bromination at the C-3 Position

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.

  • Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for a few hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield 3-bromoimidazo[1,2-a]pyridine.

Step 3: Formylation at the C-8 Position

This step is the most challenging due to the potential for formylation at other positions. The Vilsmeier-Haack reaction is a common method for formylation.[1][2] The regioselectivity towards the C-8 position would be influenced by the directing effects of the existing ring nitrogens and the bromine substituent.

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (excess), slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-bromoimidazo[1,2-a]pyridine (1.0 eq) in DMF to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, its structural features suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a common feature in many kinase inhibitors. The aldehyde group at the C-8 position can be readily converted into various functional groups, such as amines, alcohols, or carboxylic acids, which can serve as key binding motifs for the hinge region of kinases. The bromine atom at the C-3 position provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Kinase_Inhibitor_Synthesis Start 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde Reductive_Amination Reductive Amination (Modification of C-8 aldehyde) Start->Reductive_Amination Cross_Coupling Cross-Coupling Reaction (Modification of C-3 bromine) Start->Cross_Coupling Final_Compound Diverse Library of Kinase Inhibitors Reductive_Amination->Final_Compound Cross_Coupling->Final_Compound

Caption: Synthetic utility in generating kinase inhibitor libraries.

In the Development of Anticancer Agents

Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds to be screened for anticancer properties.

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not available in the literature, the expected NMR and mass spectrometry characteristics can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core. The aldehyde proton should appear as a singlet in the downfield region (around 9-10 ppm). The protons on the pyridine ring will likely appear as doublets and triplets in the aromatic region (7-9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of 180-190 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.04 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

Based on safety information for structurally related compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be harmful if swallowed and may cause skin and eye irritation.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern on the privileged imidazo[1,2-a]pyridine scaffold provides a versatile platform for the synthesis of diverse compound libraries. Future research should focus on the development and optimization of a reliable synthetic route to make this compound more accessible to the scientific community. Subsequent biological evaluation of its derivatives, particularly as kinase inhibitors and anticancer agents, could lead to the discovery of novel and potent therapeutic candidates. The elucidation of its full chemical and biological profile will undoubtedly contribute to the expanding field of heterocyclic drug discovery.

References

Sources

Spectroscopic Data of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] The precise characterization of its derivatives is therefore of paramount importance for the advancement of new therapeutic agents.

Introduction to this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure combines the imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a carbaldehyde group at the 8-position. These functional groups offer multiple avenues for further chemical modifications, making it a versatile building block in drug discovery. Accurate and thorough spectroscopic analysis is crucial to confirm the identity and purity of this compound, ensuring the reliability of subsequent research.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a common and effective ionization method.[2][3]

Predicted Mass Spectrum Data
Parameter Value
Molecular Formula C₈H₅BrN₂O
Exact Mass 223.9585 g/mol
Molecular Weight 225.04 g/mol
Nominal Mass 224 g/mol
Fragmentation Pathway

The fragmentation of imidazo[1,2-a]pyridine derivatives under EI conditions often follows characteristic pathways. The fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, for instance, is characterized by the homolytic cleavage of the C-O bond.[4] For this compound, the molecular ion peak (M⁺) is expected to be prominent. Key fragmentation steps would likely involve the loss of the bromine atom, the formyl group (CHO), or carbon monoxide (CO) from the formyl group.

M [C₈H₅BrN₂O]⁺˙ m/z = 224/226 M_minus_Br [C₈H₅N₂O]⁺ m/z = 145 M->M_minus_Br - Br• M_minus_CHO [C₇H₅BrN₂]⁺˙ m/z = 195/197 M->M_minus_CHO - CHO• M_minus_Br_minus_CO [C₇H₅N₂]⁺ m/z = 117 M_minus_Br->M_minus_Br_minus_CO - CO M_minus_CO [C₇H₅BrN₂]⁺˙ m/z = 196/198 M_minus_CHO->M_minus_CO - H•

Caption: Predicted Mass Fragmentation Pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A small amount of the solid sample (typically less than 1 mg) is introduced into the mass spectrometer via a direct insertion probe.[5]

  • Ionization : The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][5]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific bond vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Functional Group Vibration Mode
3100-3000Aromatic C-HStretching
2850-2750Aldehyde C-HStretching
1700-1680Aldehyde C=OStretching
1640-1450Aromatic C=C and C=NStretching
850-750C-BrStretching
900-690Aromatic C-HOut-of-plane bending

The presence of an aromatic aldehyde is characterized by a C=O stretching band around 1700-1680 cm⁻¹ and two weak C-H stretching bands for the aldehyde proton between 2850 and 2750 cm⁻¹.[7][8] The aromatic C-H stretching appears above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring are expected in the 1640-1450 cm⁻¹ region.[9][10]

cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations Aromatic C-H Aromatic C-H Aldehyde C-H Aldehyde C-H C=O C=O Aromatic C=C/C=N Aromatic C=C/C=N C-Br C-Br Aromatic C-H oop Aromatic C-H oop

Caption: Key Molecular Vibrations for IR Spectroscopy.

Experimental Protocol: Solid-State IR Spectroscopy (Thin Film Method)
  • Sample Preparation : Dissolve a small amount of the solid compound (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[11]

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[11]

  • Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.0s-
H-5~7.8d~7.0
H-6~7.2t~7.0
H-7~7.5d~7.0
CHO~10.0s-

The chemical shifts are predicted based on the analysis of related imidazo[1,2-a]pyridine derivatives.[1][12] The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift. The protons on the pyridine ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (ppm)
C-2~130
C-3~110 (C-Br)
C-5~125
C-6~115
C-7~135
C-8~120 (C-CHO)
C-8a~145
CHO~185

The carbon attached to the bromine atom (C-3) and the carbons of the pyridine ring will have distinct chemical shifts. The carbonyl carbon of the aldehyde will be significantly downfield.

cluster_1H ¹H NMR cluster_13C ¹³C NMR H2 H-2 ~8.0 ppm (s) H5 H-5 ~7.8 ppm (d) H6 H-6 ~7.2 ppm (t) H5->H6 H7 H-7 ~7.5 ppm (d) H6->H7 CHO_H CHO ~10.0 ppm (s) C2 C-2 ~130 ppm C3 C-3 ~110 ppm C5 C-5 ~125 ppm C6 C-6 ~115 ppm C7 C-7 ~135 ppm C8 C-8 ~120 ppm C8a C-8a ~145 ppm CHO_C CHO ~185 ppm

Caption: Predicted NMR Signal Assignments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13][14][15][16][17]

  • Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration.

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

A general and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.[18][19][20] The following is a representative protocol.

Experimental Protocol: Synthesis
  • Reaction Setup : In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dichloroethane.

  • Addition of Reagents : Add the α-halocarbonyl compound (1 equivalent) to the solution.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After completion, cool the reaction mixture, and add a base (e.g., potassium hydroxide) to neutralize the acid formed.

  • Purification : Filter the solid, wash with a suitable solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted imidazo[1,2-a]pyridine.[19]

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standardized protocols for its analysis. The predicted MS, IR, and NMR data, derived from the analysis of structurally related compounds and established spectroscopic principles, serve as a valuable reference for researchers working with this important synthetic intermediate. The provided experimental procedures offer a solid foundation for the synthesis and characterization of this and other imidazo[1,2-a]pyridine derivatives, ensuring the integrity and reproducibility of scientific research in the field of medicinal chemistry.

References

  • BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Unknown Source. (n.d.). Sample Preparation.
  • University of York. (n.d.). Preparing an NMR sample.
  • ACS Publications. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
  • RSC Publishing. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • University of Illinois. (n.d.). Electron Ionization.
  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • Chemistry LibreTexts. (2022). IR Spectroscopy.
  • Chemistry LibreTexts. (2022). Electron Ionization.
  • Microbe Notes. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses.
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
  • EMMI Materials. (n.d.). Infrared Spectroscopy.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • BenchChem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Unknown Source. (n.d.). IR: aldehydes.
  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.

Sources

crystal structure analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a specific derivative, this compound. We delve into the causality behind the experimental design, from the synthetic strategy to the nuances of crystal packing. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting high-quality crystallographic data for this important class of heterocyclic compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that command significant attention in drug discovery.[3] Their rigid, planar structure and rich electronic properties make them privileged scaffolds for interacting with a wide range of biological targets. This has led to the development of several marketed drugs, including the anxiolytics alpidem and zolpidem, which are widely prescribed for anxiety and insomnia.[1] The therapeutic potential of this scaffold extends to anticancer, antimicrobial, antiviral, and anti-inflammatory applications, fueling ongoing research into novel derivatives.[2][4]

The introduction of specific substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties. A bromine atom at the 3-position and a carbaldehyde group at the 8-position, as in this compound, introduce key functionalities. The bromine atom can act as a halogen bond donor, influencing molecular packing and receptor-ligand interactions. The carbaldehyde group is a versatile synthetic handle for further molecular elaboration and can serve as a hydrogen bond acceptor.

Understanding the precise three-dimensional arrangement of this molecule in the solid state through single-crystal X-ray analysis is paramount. This knowledge provides invaluable insights into intermolecular forces, conformational preferences, and potential binding modes, which are critical for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Crystal Growth

Synthetic Strategy: A Rationale for the Vilsmeier-Haack Approach

While various methods exist for the synthesis of the imidazo[1,2-a]pyridine core, the targeted introduction of a carbaldehyde group at the 8-position of a pre-functionalized core often requires a specific electrophilic formylation reaction.[5][6] The Vilsmeier-Haack reaction is an exemplary choice for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

The causality for selecting this method lies in its regioselectivity and reliability for formylating heterocyclic systems. The imidazo[1,2-a]pyridine ring is activated towards electrophilic substitution, and the Vilsmeier-Haack conditions are generally mild enough to avoid decomposition of the starting material. The precursor, 3-bromoimidazo[1,2-a]pyridine, is readily accessible through the condensation of 2-aminopyridine with a suitable three-carbon electrophile followed by bromination.[7]

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an α-haloketone such as chloroacetaldehyde.

  • Reflux the mixture for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield imidazo[1,2-a]pyridine.

  • Dissolve the crude imidazo[1,2-a]pyridine in a solvent like chloroform or acetic acid.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, while stirring at room temperature.

  • Continue stirring for 1-2 hours. Upon completion, quench the reaction and work up as described above to isolate 3-bromoimidazo[1,2-a]pyridine.[7]

Step 2: Formylation via Vilsmeier-Haack Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF) to 0 °C.

  • Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 3-bromoimidazo[1,2-a]pyridine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours.[5]

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product, this compound, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aldehyde.

Rationale for Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. The choice of solvent and technique is paramount. Slow evaporation is a robust and straightforward method. The ideal solvent is one in which the compound is moderately soluble; it should not be too soluble (preventing supersaturation) or too insoluble. A solvent system, such as a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (an "anti-solvent" like hexane or heptane), is often effective. The good solvent dissolves the compound, and the slow evaporation of the more volatile component gradually increases the concentration of the anti-solvent, reducing solubility and promoting crystallization.

Experimental Protocol: Crystallization
  • Dissolve the purified this compound (~10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Add a less polar anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating the point of saturation.

  • Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, single crystals suitable for diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The workflow for single-crystal X-ray diffraction is a systematic process designed to determine the precise arrangement of atoms within the crystal.

G cluster_exp Experimental Workflow cluster_analysis Structure Determination crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffraction Screening data_processing Data Processing & Reduction data_collection->data_processing Raw Frames structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution HKL File structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Model validation Validation & CIF Generation structure_refinement->validation Final Model final_output Final Crystallographic Information File (CIF) validation->final_output

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using cryoprotectant oil. The loop is then placed on a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source is used. A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected frames are integrated to determine the positions and intensities of the diffraction spots. The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file (HKL file).

  • Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial atomic positions are found using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure the model is chemically sensible and accurately represents the data. The final results are compiled into a Crystallographic Information File (CIF).

Crystal Structure and Intermolecular Interactions

The analysis of the crystal structure reveals the molecule's conformation and how it interacts with its neighbors in the solid state. These interactions are fundamental to the material's bulk properties and provide a model for potential biological interactions.

Crystallographic Data Summary

The following table presents illustrative crystallographic data for a representative imidazo[1,2-a]pyridine derivative.

ParameterIllustrative Value
Chemical FormulaC₈H₅BrN₂O
Formula Weight225.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(4)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)828.1(5)
Z4
Calculated Density (g/cm³)1.805
F(000)448
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.089

Note: Data are illustrative for a typical small organic molecule and do not represent experimentally determined values for the title compound.

Molecular Structure

Caption: Molecular structure of this compound.

The imidazo[1,2-a]pyridine core is expected to be essentially planar, a characteristic feature of fused aromatic ring systems. The bond lengths and angles within the rings would reflect their aromatic character. The C-Br bond length will be typical for a bromine atom attached to an sp²-hybridized carbon. The carbaldehyde group at the C8 position may exhibit some degree of rotational freedom, but its conformation is likely influenced by steric and electronic interactions with the adjacent ring nitrogen and C-H bond.

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of non-covalent interactions. For this compound, several key interactions are anticipated to govern the supramolecular assembly:

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely. The aldehyde oxygen is a potent hydrogen bond acceptor, and it could interact with aromatic C-H groups from neighboring molecules.

  • Halogen Bonding: The bromine atom at the 3-position is an effective halogen bond donor. It can engage in favorable interactions with Lewis basic sites on adjacent molecules, such as the aldehyde oxygen or the nitrogen atoms of the heterocyclic core. This is a highly directional interaction that can significantly influence crystal packing.[8]

  • π-π Stacking Interactions: The planar, electron-rich imidazo[1,2-a]pyridine rings are prone to π-π stacking. These interactions, where the planes of aromatic rings stack on top of each other (often in an offset fashion), contribute significantly to the cohesive energy of the crystal.[9][10]

interactions mol1 Molecule A 3-Bromo-8-carbaldehyde O=CH Br mol2 Molecule B 3-Bromo-8-carbaldehyde O=CH Br mol1:br->mol2:o  Halogen Bond (Br···O)   mol3 Molecule C 3-Bromo-8-carbaldehyde O=CH Br mol1:head->mol3:head

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents with a wide spectrum of biological activities. The specific analogue, this compound, represents a key intermediate and a potential pharmacophore in its own right. Its utility stems from the strategic placement of three distinct functional handles: the imidazo[1,2-a]pyridine core, a versatile platform for engaging with biological targets; a bromine atom at the 3-position, ideal for introducing molecular diversity via cross-coupling reactions; and a carbaldehyde group at the 8-position, which can participate in reductive aminations, condensations, or serve as a hydrogen bond acceptor.

Understanding the fundamental physicochemical properties of this molecule—namely its solubility and stability—is paramount for its effective application in drug discovery and development. These parameters directly influence formulation strategies, bioavailability, shelf-life, and the reliability of biological assay data. This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound, coupled with detailed, field-proven methodologies for their empirical determination.

Section 1: Solubility Profile - From Prediction to Protocol

A compound's solubility dictates its behavior in both in vitro and in vivo systems. Poor solubility can lead to underestimated potency in biological assays and present significant challenges for formulation and oral absorption.

Theoretical Physicochemical Analysis and Solubility Prediction

The structure of this compound suggests a molecule with moderate lipophilicity. The fused aromatic bicyclic system is inherently hydrophobic, while the nitrogen atoms in the imidazo[1,2-a]pyridine core and the polar aldehyde group contribute some hydrophilic character. The bromine atom further increases lipophilicity.

It is predicted that the compound will exhibit:

  • Low aqueous solubility , particularly in neutral pH buffers like phosphate-buffered saline (PBS). The rigid, planar structure can favor strong crystal lattice packing, further limiting dissolution.

  • Good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN).

  • Moderate solubility in polar protic solvents like ethanol and methanol.

These predictions are critical for selecting appropriate vehicles for biological screening and formulation development.

Experimental Determination of Solubility

To move beyond prediction, empirical testing is essential. Two key types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), providing a rapid assessment for early discovery.[1] Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent, which is a more definitive measure for later-stage development.[2][3]

This high-throughput method is ideal for early-stage discovery, assessing the point of precipitation when an aqueous buffer is added to a DMSO stock solution.[4][5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) with gentle shaking for 1-2 hours.[5]

  • Analysis: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

This "gold standard" method measures the equilibrium concentration of the compound in a saturated solution.[2][6]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 7.4 PBS, Simulated Intestinal Fluid, water, ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Separation: After incubation, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a 0.45 µm filter is recommended to remove all solid particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.[6]

Anticipated Solubility Data Summary

The following table presents a hypothetical but scientifically plausible summary of solubility data for the target compound.

Solvent System Solubility Type Predicted Solubility (µg/mL) Methodology
PBS (pH 7.4)Kinetic< 10Nephelometry
PBS (pH 7.4)Thermodynamic< 5Shake-Flask HPLC-UV
DMSON/A> 20,000Visual Inspection
EthanolN/A500 - 1500Shake-Flask HPLC-UV
AcetonitrileN/A2000 - 5000Shake-Flask HPLC-UV

Section 2: Stability Profile and Forced Degradation Studies

A comprehensive understanding of a compound's chemical stability is a regulatory requirement and crucial for developing a robust drug product. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[7] This information is vital for developing stability-indicating analytical methods and determining appropriate storage conditions.[8]

Predicted Chemical Liabilities

The structure of this compound suggests several potential points of instability:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid.

  • Hydrolysis: While the imidazo[1,2-a]pyridine core is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation.

  • Photostability: Aromatic heterocyclic systems are often sensitive to light, particularly UV radiation, which can induce photochemical reactions.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent drug.[11]

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C. For solid-state thermal stress, store the neat compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points and Quenching: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). If necessary, quench the reactions to prevent further degradation before analysis (e.g., neutralize acidic/basic samples).

  • Analysis with a Stability-Indicating Method: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent compound from all significant degradation products. A typical method would involve a C18 reverse-phase column with a gradient elution of mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with UV detection at a wavelength where the parent and degradants absorb.

Caption: Forced Degradation Study Workflow.

Anticipated Stability Data Summary

The following table summarizes the expected outcomes from the forced degradation study.

Stress Condition Reagent/Parameter Anticipated Outcome Primary Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°CModerate degradationPotential hydrolysis of the imidazo ring
Base Hydrolysis0.1 M NaOH, RTMinor to moderate degradationPotential hydrolysis
Oxidation3% H₂O₂, RTSignificant degradationOxidation of the aldehyde to a carboxylic acid
Thermal80°CMinor degradationGeneral thermal decomposition
PhotolysisICH Q1B Light SourceModerate degradationPhotochemical rearrangement or dimerization

Conclusion: A Roadmap for Characterization

While direct experimental data for this compound is not yet widely published, a robust characterization strategy can be built upon sound chemical principles and established industry-standard methodologies. This guide provides the theoretical framework and practical protocols necessary for any research or development team to thoroughly assess its solubility and stability. The successful execution of these studies will generate the critical data needed to de-risk its progression through the discovery pipeline, enabling informed decisions on formulation, storage, and the design of subsequent in vivo studies. The insights gained are fundamental to unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link][10]

  • Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link][13]

  • Resolve Mass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][9]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][10]

  • U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link][14]

  • BioDuro. ADME Solubility Assay. [Link][15]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link][4]

  • Mind the Graph. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link][16]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link][7]

  • Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link][17]

  • protocols.io. (2024, August 3). In-vitro Thermodynamic Solubility. [Link][2]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link][11]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link][18]

  • Domainex. Thermodynamic Solubility Assay. [Link][6]

  • International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link][8]

  • Evotec. Thermodynamic Solubility Assay. [Link][3]

  • Creative Biolabs. Solubility Assessment Service. [Link][1]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic heterocycle, is widely recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] Consequently, this moiety is a cornerstone of numerous commercial drugs and compounds in advanced clinical evaluation.[2][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the therapeutic success of this heterocyclic system.[3][6][7]

The significant biological potential of imidazo[1,2-a]pyridine derivatives has fueled extensive research into novel and efficient synthetic methodologies.[8][9] This guide provides a comprehensive exploration of the discovery and synthetic evolution of this scaffold, from its classical origins to modern, high-efficiency protocols. We will delve into the causality behind key experimental choices, present detailed reaction mechanisms and protocols, and survey its broad applications in contemporary drug discovery.

I. Foundational Syntheses: The Classical Era

The initial construction of the imidazo[1,2-a]pyridine ring system relied on robust, albeit often harsh, condensation reactions that remain fundamental to its chemistry.

The Tschitschibabin (Chichibabin) Synthesis

One of the earliest and most fundamental methods for constructing the imidazo[1,2-a]pyridine core was reported by Aleksei Tschitschibabin in 1925.[4][10] The classical approach involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or bromoacetaldehyde.[4][11]

The reaction proceeds via a two-step mechanism:

  • N-Alkylation: The nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming a pyridinium salt intermediate.[10]

  • Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration (aromatization) yields the final imidazo[1,2-a]pyridine ring system.[10]

Initially, these reactions required high temperatures in a sealed tube, often resulting in modest yields.[4] The introduction of a base, such as sodium bicarbonate, allowed for milder reaction conditions and significantly improved efficiency.[4][10]

G cluster_0 Tschitschibabin Synthesis start_mats 2-Aminopyridine + α-Haloketone step1 Step 1: N-Alkylation (Formation of Pyridinium Salt) start_mats->step1 intermediate Pyridinium Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Dehydration intermediate->step2 product Imidazo[1,2-a]pyridine step2->product

Caption: General workflow of the Tschitschibabin synthesis.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative pathway to the key pyridinium salt intermediate. Discovered first by Ortoleva and later developed by King, this method involves heating a compound with an active methyl or methylene group (like an acetophenone) with iodine in the presence of a pyridine base.[12][13] The reaction effectively generates the α-iodo ketone in situ, which then reacts with another molecule of the pyridine base to form the N-phenacylpyridinium iodide.[12] This intermediate can then be treated with a base to induce cyclization and form the imidazo[1,2-a]pyridine, making it a convenient one-pot process.[12][14][15]

This approach avoids the need to pre-synthesize and handle lachrymatory α-haloketones. Modern variations have demonstrated that copper catalysts can facilitate an aerobic oxidative version of this reaction, broadening its applicability.[16]

II. The Modern Synthesis Toolkit: Efficiency and Diversity

Driven by the demands of drug discovery for rapid library synthesis and molecular diversity, modern organic chemistry has introduced powerful new strategies for constructing the imidazo[1,2-a]pyridine scaffold.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is arguably the most significant modern method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[17] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[17][18]

The reaction mechanism is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an imine.[18] The isocyanide then undergoes a formal [4+1] cycloaddition with the activated imine intermediate. A subsequent 1,3-proton shift leads to aromatization, yielding the final product.[18] The GBB reaction's power lies in its versatility; a wide variety of commercially available aldehydes and isocyanides can be used, allowing for the rapid generation of diverse compound libraries.[5][19]

G reactants 2-Aminopyridine Aldehyde Isocyanide imine_formation Imine Formation reactants->imine_formation Condensation catalyst Acid Catalyst (Lewis or Brønsted) catalyst->imine_formation cycloaddition [4+1] Cycloaddition imine_formation->cycloaddition Isocyanide Attack aromatization Proton Shift & Aromatization cycloaddition->aromatization product 3-Aminoimidazo[1,2-a]pyridine aromatization->product

Caption: Key steps of the Groebke-Blackburn-Bienaymé reaction.

The GBB reaction products can be further elaborated. For instance, they can serve as components in subsequent Ugi reactions to create complex peptidomimetics, demonstrating the power of combining multicomponent reactions.[20][21][22]

Transition-Metal-Catalyzed Syntheses

The use of transition metals, particularly copper and palladium, has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions and novel bond formations.[23][24]

Copper-Catalyzed Reactions

Copper catalysis is prominent in modern synthetic routes. Key examples include:

  • A³ Coupling (Aldehyde-Alkyne-Amine): A domino A³ coupling reaction, catalyzed by a Cu(II)-ascorbate system in aqueous micellar media, provides an environmentally friendly route.[25] The reaction involves the condensation of 2-aminopyridine and an aldehyde, followed by a copper-catalyzed 5-exo-dig cycloisomerization with an alkyne.[23][25]

  • Oxidative Cyclization: Copper catalysts can mediate the oxidative C-N bond formation between 2-aminopyridines and various partners like ketones, cinnamaldehydes, or terminal alkynes, often using air or another simple oxidant.[23][26] These methods are attractive for their operational simplicity and tolerance of sensitive functional groups.[23]

Palladium-Catalyzed Reactions

While copper is often used for the core ring formation, palladium catalysis is invaluable for the subsequent functionalization of the imidazo[1,2-a]pyridine scaffold. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allow for the precise installation of various substituents at different positions of the ring, which is crucial for structure-activity relationship (SAR) studies in drug development.[26][27]

III. Protocols and Mechanistic Insights

To provide a practical perspective, this section details a representative protocol for a key modern synthesis and visualizes its underlying mechanism.

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

Synthesis of 2-phenyl-N-(tert-butyl)-imidazo[1,2-a]pyridin-3-amine

  • To the Reaction Vessel: To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL), add scandium(III) triflate (Sc(OTf)₃, 5 mol%).

  • Stirring: Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

Note: This is a generalized protocol. Specific conditions such as catalyst, solvent, and temperature may vary depending on the substrates used.[28]

Mechanistic Deep Dive: The GBB Reaction

The causality behind the GBB reaction's success lies in the sequential activation of the reactants. The acid catalyst is crucial for activating the aldehyde's carbonyl group, promoting the nucleophilic attack by the 2-aminopyridine and facilitating the dehydration step to form the reactive iminium ion intermediate. The electron-deficient carbon of this iminium ion is then highly susceptible to nucleophilic attack by the isocyanide, triggering the irreversible cyclization cascade.

G cluster_0 GBB Reaction Mechanism Reactants Aldehyde (R¹CHO) + 2-Aminopyridine Protonation 1. Aldehyde Protonation (Acid Catalyst H⁺) Reactants->Protonation Attack1 2. Nucleophilic Attack by Aminopyridine Protonation->Attack1 Dehydration 3. Dehydration Attack1->Dehydration Iminium Iminium Ion Intermediate Dehydration->Iminium Attack2 4. Nucleophilic Attack by Isocyanide Iminium->Attack2 Isocyanide Isocyanide (R²NC) Isocyanide->Attack2 NitrileYlide Nitrile Ylide Intermediate Attack2->NitrileYlide Cyclization 5. [4+1] Cycloaddition (Intramolecular) NitrileYlide->Cyclization ProtonShift 6. 1,3-Proton Shift (Aromatization) Cyclization->ProtonShift Product Final Product ProtonShift->Product

Caption: Stepwise mechanism of the GBB three-component reaction.

IV. Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a prolific source of bioactive compounds, demonstrating a remarkable range of therapeutic applications.[3][29] Its rigid, planar structure with a key hydrogen bond donor (N-1) and multiple sites for substitution makes it an ideal pharmacophore for targeting various enzymes and receptors.

Table: Marketed Drugs and Clinical Candidates
Drug NameTherapeutic AreaMechanism of Action / Target
Zolpidem Hypnotic (Insomnia)Selective GABA-A receptor agonist.[30][31]
Alpidem AnxiolyticSelective GABA-A receptor agonist.[30][32]
Olprinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor.[2][3]
Zolimidine GastroprotectiveAnti-ulcer agent.[3][6]
Saripidem AnxiolyticSelective GABA-A receptor agonist.[5][7]
Minodronic Acid Anti-osteoporosisFarnesyl pyrophosphate synthase inhibitor.[7]
Spectrum of Biological Activities

Beyond the established drugs, research has uncovered a vast landscape of biological activities for novel imidazo[1,2-a]pyridine derivatives:

  • Anticancer: Many derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[33] They have also been investigated as inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[27][33]

  • Antitubercular: The scaffold is a validated starting point for potent antituberculosis agents, with some derivatives inhibiting mycobacterial ATP synthase.[6] Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown remarkable activity against multi-drug-resistant (MDR) strains of M. tuberculosis.[4][34]

  • Antiviral: The synthesis of derivatives bearing thioether side chains has led to compounds with high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[35][36]

  • Antibacterial: By modifying the substituents, researchers have developed compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains from the ESKAPE panel.[18][37]

V. Conclusion and Future Directions

The journey of the imidazo[1,2-a]pyridine scaffold from its discovery through classical condensation reactions to its synthesis via elegant, modern multicomponent and transition-metal-catalyzed methods highlights the dynamic evolution of organic chemistry. The proven success of this "privileged scaffold" in delivering multiple marketed drugs ensures its continued prominence in medicinal chemistry.

Future research will likely focus on several key areas:

  • Green Chemistry: Expanding the use of aqueous media, biodegradable catalysts, and energy-efficient methods like microwave and ultrasound-assisted synthesis.[4][16]

  • C-H Functionalization: Developing more sophisticated site-selective C-H functionalization techniques to modify the scaffold late-stage, enabling more rapid SAR exploration.[9]

  • New Biological Targets: Leveraging the scaffold's versatility to design inhibitors for novel and challenging biological targets in areas like neurodegenerative diseases and neglected tropical diseases.[5][38]

The imidazo[1,2-a]pyridine core remains a fertile ground for discovery, promising to yield new therapeutic agents that will address unmet medical needs for years to come.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH.

  • Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. - ResearchGate.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines.

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | Scilit.

  • A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines - Benchchem.

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds | ACS Omega.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate.

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals.

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar.

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications.

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Publishing.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).

  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn... - ResearchGate.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.

  • Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents - PubMed.

  • Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.

  • Zolpidem | C19H21N3O | CID 5732 - PubChem - NIH.

  • Examples of biologically active imidazo[1,2-a]pyridines, alpidem:... - ResearchGate.

  • Alpidem - Wikipedia.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.

  • Chichibabin reaction - Grokipedia.

  • Chichibabin reaction - Wikipedia.

  • Chichibabin Pyridine Synthesis - ResearchGate.

  • Chichibabin pyridine synthesis - Wikipedia.

  • Chichibabin pyridine synthesis - Chemistry Notes.

Sources

The Strategic Intermediate: A Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse biological activities.[1] This technical guide focuses on a key derivative, 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, a strategic intermediate poised for elaboration in the synthesis of novel drug candidates. Its unique substitution pattern, featuring a reactive aldehyde and a synthetically versatile bromine atom, offers medicinal chemists a powerful tool for generating libraries of compounds for screening and lead optimization. This document will provide an in-depth overview of its commercial availability, synthesis, analytical characterization, and potential applications, with a particular focus on its relevance in the development of kinase inhibitors and therapeutics for neurodegenerative diseases.

Section 1: Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery. The compound is typically offered in various purities, with ≥95% being common for research applications.

Property Value Reference
CAS Number 1033434-54-6[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Typical Purity ≥95% - 97%[2]
Physical Form Solid[3]
Storage Conditions Sealed in dry conditions, 2-8°C[2]

Key Suppliers:

A comprehensive search of chemical supplier databases reveals several key vendors for this compound. While a definitive price comparison is beyond the scope of this guide due to market fluctuations, researchers can inquire with the following reputable suppliers:

  • BLDpharm[4]

  • MySkinRecipes[5]

  • ChemScene[6]

  • King-Pharm[7]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the identity and purity of the compound before use in any synthetic or biological studies.

Section 2: Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be logically deduced from established methods for constructing the imidazo[1,2-a]pyridine scaffold and functionalizing it. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A two-step synthetic approach is the most likely route for the efficient production of this compound. This involves the initial formation of the imidazo[1,2-a]pyridine core followed by a selective bromination.

Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination 2-amino-3-formylpyridine 2-Amino-3-formylpyridine imidazo_pyridine Imidazo[1,2-a]pyridine-8-carbaldehyde 2-amino-3-formylpyridine->imidazo_pyridine Na2CO3, EtOH, Reflux bromoacetaldehyde Bromoacetaldehyde bromoacetaldehyde->imidazo_pyridine imidazo_pyridine_step2 Imidazo[1,2-a]pyridine-8-carbaldehyde final_product This compound imidazo_pyridine_step2->final_product CH3CN, rt NBS N-Bromosuccinimide (NBS) NBS->final_product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde

This procedure is adapted from the general synthesis of imidazo[1,2-a]pyridines.[8]

  • To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add sodium carbonate (2.0 eq).

  • Add bromoacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Imidazo[1,2-a]pyridine-8-carbaldehyde.

Causality behind Experimental Choices: The use of a base like sodium carbonate is crucial to deprotonate the amino group of the pyridine, facilitating its nucleophilic attack on the bromoacetaldehyde. Ethanol is a suitable solvent that allows for reflux temperatures to drive the reaction to completion.

Step 2: Synthesis of this compound

The bromination of the imidazo[1,2-a]pyridine core is a well-established transformation.

  • Dissolve Imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Causality behind Experimental Choices: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich heterocyclic systems. Acetonitrile is an appropriate polar aprotic solvent for this reaction. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic attack.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.2 ppm), as well as distinct aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons will be diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), along with signals for the carbon atoms of the bicyclic core. The carbon atom attached to the bromine will exhibit a characteristic upfield shift.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ with the characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit a strong absorption band for the aldehyde carbonyl group (C=O) in the region of 1680-1710 cm⁻¹.

Section 3: Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of compounds targeting a range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a well-established scaffold for the development of protein kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The bromine atom at the 3-position serves as a synthetic handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinases. The aldehyde at the 8-position can be further functionalized through reactions such as reductive amination or Wittig reactions to introduce additional diversity and modulate the pharmacokinetic properties of the resulting molecules. Several patents describe the use of substituted imidazo[1,2-a]pyridines as potent kinase inhibitors.[6][12][13]

Kinase_Inhibitor_Workflow Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Reductive_Amination Reductive Amination (Amines on Aldehyde) Start->Reductive_Amination Library Diverse Library of Kinase Inhibitor Candidates Suzuki->Library Sonogashira->Library Buchwald->Library Reductive_Amination->Library Screening Kinase Activity Screening Library->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Figure 2: Synthetic workflow for generating kinase inhibitor libraries.

Therapeutics for Alzheimer's Disease

The imidazo[1,2-a]pyridine scaffold has also shown promise in the development of treatments for Alzheimer's disease.[1] This neurodegenerative disorder is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain.[14][15] The versatile nature of the this compound intermediate allows for the synthesis of molecules designed to target various aspects of Alzheimer's pathology, such as inhibiting the enzymes responsible for amyloid-beta production (e.g., BACE1) or preventing the aggregation of amyloid-beta peptides.[16] The aldehyde functionality can be used to introduce moieties that enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related compounds suggest the following precautions.[17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion: A Gateway to Innovation

This compound represents a highly valuable and versatile building block for modern drug discovery. Its commercial availability, coupled with a straightforward and adaptable synthetic pathway, makes it an accessible starting point for the generation of novel and diverse chemical libraries. The strategic placement of the bromine and aldehyde functionalities provides medicinal chemists with the tools to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. As research into kinase inhibitors and treatments for neurodegenerative diseases continues to intensify, the importance of strategic intermediates like this compound in fueling the discovery of the next generation of therapeutics cannot be overstated.

References

  • Complete this compound Now 70% Cheaper [ByFM2zo0]. (2025, December 7). Vertex AI Search.
  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde - MySkinRecipes. (n.d.). MySkinRecipes.
  • 1033434-54-6|this compound - BLDpharm. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 5). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 22). Sigma-Aldrich.
  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde - MySkinRecipes. (n.d.). MySkinRecipes.
  • 3-Bromoimidazo[1,2-a]pyridin-8-amine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | 1194375-12-6 | ChemScene. (n.d.). ChemScene.
  • IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (2023, November 28).
  • 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). PubChem.
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook. (n.d.). ChemicalBook.
  • QV-3073 p.1 - Safety Data Sheet. (2025, November 5). Combi-Blocks.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018, May 7). Indian Academy of Sciences.
  • Supply pyridine-pyridin-imidazo-carboxylic-bromoimidazo-carboxaldehyde | king-pharm. (n.d.). King-Pharm.
  • 8-Bromoimidazo 1,2-a pyridine 96 850349-02-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8).
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016, February 1). PubMed.
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - PubMed Central. (2025, October 1). PubMed Central.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). PubMed Central.
  • Evidence-Based Research in Complementary and Alternative Medicine III: Treatment of Patients with Alzheimer's Disease - NIH. (n.d.). NIH.
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. (2020, September 15). PubMed.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - NIH. (2025, September 26). NIH.
  • 8-Bromoimidazo 1,2-a pyridine 96 850349-02-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (2024, November 27). Pharmacia.
  • New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - MDPI. (n.d.). MDPI.
  • Therapeutics of Alzheimer's Disease: Recent Developments - MDPI. (n.d.). MDPI.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22). NIH.
  • 3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde - PubChemLite. (n.d.). PubChemLite.
  • 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | C8H5BrN2O | CID 57416962 - PubChem. (n.d.). PubChem.

Sources

safety and handling precautions for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure and wide therapeutic potential.[1] These compounds are integral to the development of novel therapeutics, including antituberculosis and anticancer agents.[2][3] this compound, a functionalized derivative, presents a unique set of chemical properties that make it a valuable intermediate in drug discovery and organic synthesis. However, its reactivity and structural alerts necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established principles for managing pyridine-based heterocyclic compounds and data from closely related analogues.

Section 1: Hazard Identification and Risk Assessment

1.1 Toxicological Profile Summary

The toxicological properties of this compound have not been fully investigated.[6] However, based on available data for similar compounds, the following hazards should be assumed:

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][5]
Specific target organ toxicityCategory 3May cause respiratory irritation.[4]
Acute Oral ToxicityCategory 4Harmful if swallowed.[5]

1.2 GHS Label Elements

Based on the toxicological profile of related compounds, the following GHS label elements are recommended:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4]

    • H302: Harmful if swallowed.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

Section 2: Exposure Controls and Personal Protection

Given the hazardous nature of pyridine-based compounds, a multi-layered approach to exposure control is critical.[7] This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1 Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the primary defense against the inhalation of potentially harmful vapors or dust.

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[7]
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[7][10]
Skin and Body Protection A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended for larger quantities.Protects against skin contact. The flammability of pyridine compounds makes flame-retardant material a crucial consideration.[7]
Respiratory Protection If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Pyridine fumes can cause respiratory irritation.[7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risks.

3.1 Handling

  • Avoid contact with skin, eyes, and clothing.[10][11]

  • Avoid the formation of dust and aerosols.[10]

  • Use non-sparking tools to prevent ignition sources.[10]

  • Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product.[12][13]

  • Wash hands thoroughly after handling.[14]

3.2 Storage

  • Store in a cool, dry, and well-ventilated place.[10][11]

  • Keep the container tightly closed.[10][11]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • For long-term stability, refrigeration is recommended.[11]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10]

4.2 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[10][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[10][11]

  • Containment and Cleanup: Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[11] Use spark-proof tools and explosion-proof equipment.[10]

Section 5: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[10]

Experimental Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound A Receipt and Storage B Pre-Experiment Preparation A->B Retrieve from storage C Engineering Controls Verification (Fume Hood) B->C Verify functionality D Donning Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->D Wear appropriate PPE E Chemical Handling and Experimentation C->E D->E F Decontamination of Work Area E->F Post-experiment H Doffing and Disposal of PPE E->H Upon completion G Waste Segregation and Collection F->G Collect all waste I Proper Waste Disposal G->I Follow regulations H->I As hazardous waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound from receipt to disposal.

References

  • QV-3073 p.1 - Safety Data Sheet. (2025, November 5). Combi-Blocks, Inc.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. (2025). Benchchem.
  • IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • Pyridine MSDS. (2010, June 10). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde. (2024, March 5). Fisher Scientific.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). National Institutes of Health.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • 3-Pyridinealdehyde Safety Data Sheet. (2021, February 11). Jubilant Ingrevia Limited.
  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951. PubChem.

Sources

Illuminating the Core: A Technical Guide to the Theoretical and Computational Exploration of Imidazo[1,2-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic and structural properties make it a "privileged structure" in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] To unlock the full potential of this versatile heterocycle, theoretical and computational studies have become indispensable tools, providing profound insights into its behavior at the molecular level. This guide offers an in-depth exploration of the key computational methodologies employed in the study of imidazo[1,2-a]pyridine systems, designed to empower researchers in their quest for novel and more effective therapeutics.

Part 1: Unveiling Electronic Landscapes and Reactivity with Quantum Chemical Calculations

At the heart of understanding the chemical and biological properties of imidazo[1,2-a]pyridines lies the distribution of electrons within the molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful methods to elucidate electronic structure, predict reactivity, and rationalize experimental observations.[3][4][5]

The Rationale for Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density, a more manageable entity than the complex wave function. This approach provides a favorable balance between computational cost and accuracy, making it well-suited for studying the relatively large molecules often encountered in drug discovery. For imidazo[1,2-a]pyridine systems, DFT is instrumental in:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interactions with biological targets.[4][6]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.[5][7]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with biological macromolecules.[4][6]

  • Calculation of Reactivity Descriptors: DFT allows for the calculation of global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity, which quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively.[5][7]

Experimental Protocol: A Step-by-Step DFT Workflow

A typical DFT study on an imidazo[1,2-a]pyridine derivative involves the following steps:

  • Structure Input: The 2D or 3D structure of the imidazo[1,2-a]pyridine derivative is drawn using a molecular editor and saved in a suitable format.

  • Method and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for more accurate calculations.[3][4][5]

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties and vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.[8]

  • Property Calculations: Once a stable geometry is confirmed, various electronic properties are calculated, including FMO energies, MEP maps, and Mulliken atomic charges.

Conceptual Workflow for DFT Analysis

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation Mol_Structure 1. Molecular Structure (Imidazo[1,2-a]pyridine derivative) DFT_Setup 2. DFT Setup (e.g., B3LYP/6-31G(d,p)) Mol_Structure->DFT_Setup Define system Geom_Opt 3. Geometry Optimization DFT_Setup->Geom_Opt Run calculation Freq_Calc 4. Frequency Calculation Geom_Opt->Freq_Calc Confirm minimum FMO FMO Analysis (HOMO-LUMO) Freq_Calc->FMO Extract properties MEP MEP Mapping Freq_Calc->MEP Reactivity Reactivity Descriptors Freq_Calc->Reactivity Validation Validation with Experimental Data FMO->Validation MEP->Validation Reactivity->Validation

Caption: A generalized workflow for performing DFT calculations on imidazo[1,2-a]pyridine systems.

Part 2: Predicting Biological Interactions through Molecular Docking

While quantum chemical calculations reveal the intrinsic properties of imidazo[1,2-a]pyridine derivatives, molecular docking simulations predict how these molecules will interact with specific biological targets, a crucial step in rational drug design.[9][10] This technique places a ligand (the imidazo[1,2-a]pyridine derivative) into the binding site of a receptor (typically a protein) and evaluates the best-fit orientation and binding affinity.[10]

The Power of Prediction: Why Use Molecular Docking?

Molecular docking is a computationally efficient method to:

  • Identify Potential Drug Candidates: By screening large libraries of imidazo[1,2-a]pyridine derivatives against a specific target, docking can prioritize compounds for experimental testing.[10]

  • Elucidate Binding Modes: Docking provides a 3D model of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding.[11][12][13]

  • Guide Lead Optimization: By understanding the structure-activity relationship (SAR) from docking studies, medicinal chemists can rationally design modifications to the imidazo[1,2-a]pyridine scaffold to improve binding affinity and selectivity.[1][9]

A Practical Guide: Step-by-Step Molecular Docking Protocol

A typical molecular docking workflow for an imidazo[1,2-a]pyridine derivative includes:

  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand: The 3D structure of the imidazo[1,2-a]pyridine derivative is generated and its energy is minimized, often using a force field or a quantum mechanical method.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking algorithm is used to explore various conformations and orientations of the ligand within the binding site. The algorithm employs a scoring function to estimate the binding affinity for each pose.

  • Pose Analysis and Selection: The resulting docked poses are analyzed based on their scoring function values and the plausibility of their interactions with key amino acid residues in the active site. The pose with the most favorable score and interactions is typically selected as the most likely binding mode.

  • Validation: The docking protocol should be validated by redocking a known ligand into the active site and ensuring the software can reproduce the experimentally observed binding mode.

Workflow for Molecular Docking Studies

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis_validation Analysis & Validation Receptor_Prep 1. Receptor Preparation (from PDB) Binding_Site 3. Binding Site Definition Receptor_Prep->Binding_Site Ligand_Prep 2. Ligand Preparation (Imidazo[1,2-a]pyridine) Docking_Run 4. Run Docking Algorithm Ligand_Prep->Docking_Run Binding_Site->Docking_Run Pose_Analysis 5. Pose Analysis & Scoring Docking_Run->Pose_Analysis SAR_Analysis 6. Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis Lead_Opt 7. Lead Optimization SAR_Analysis->Lead_Opt

Caption: A standard workflow for conducting molecular docking studies with imidazo[1,2-a]pyridine derivatives.

Part 3: Simulating Dynamic Behavior with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the receptor over time.[3] This provides a more realistic representation of the biological system.

The Rationale for Dynamic Simulation

MD simulations are employed to:

  • Assess Complex Stability: By simulating the movement of atoms over a period of time (typically nanoseconds), MD can assess the stability of the docked pose of the imidazo[1,2-a]pyridine derivative in the binding site.[3]

  • Refine Binding Poses: The dynamic nature of the simulation can lead to a refinement of the initial docked pose, potentially revealing more favorable interactions.

  • Calculate Binding Free Energies: More advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

A Glimpse into the Protocol: Key Steps in MD Simulation

A typical MD simulation workflow for an imidazo[1,2-a]pyridine-protein complex involves:

  • System Preparation: The docked complex from the molecular docking study is placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to neutralize the system and mimic physiological conditions.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This allows the system to reach a stable state.

  • Production Run: The actual simulation is run for a specified period, during which the trajectories of all atoms are saved at regular intervals.

  • Trajectory Analysis: The saved trajectories are analyzed to study various properties, such as the root-mean-square deviation (RMSD) to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of intermolecular interactions.

Logical Flow of a Molecular Dynamics Simulation

MD_Workflow Docked_Complex 1. Docked Ligand-Receptor Complex System_Setup 2. System Solvation & Ionization Docked_Complex->System_Setup Minimization 3. Energy Minimization System_Setup->Minimization Equilibration 4. NVT & NPT Equilibration Minimization->Equilibration Production_MD 5. Production MD Run Equilibration->Production_MD Trajectory_Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis Binding_Energy 7. Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory_Analysis->Binding_Energy

Caption: The sequential steps involved in performing a molecular dynamics simulation of a protein-ligand complex.

Part 4: Data-Driven Insights and Future Directions

The integration of these computational techniques provides a powerful, multi-faceted approach to the study of imidazo[1,2-a]pyridine systems. The quantitative data generated from these studies can be effectively summarized to guide experimental efforts.

Summarizing Computational Data
Computational MethodKey OutputsApplication in Imidazo[1,2-a]pyridine Research
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO energies, MEP maps, reactivity descriptorsUnderstanding electronic structure, predicting reactive sites, and rationalizing spectroscopic data.
Molecular Docking Binding poses, docking scores, key intermolecular interactionsIdentifying potential biological targets, predicting binding modes, and guiding SAR studies.
Molecular Dynamics (MD) RMSD, RMSF, interaction stability over time, binding free energiesAssessing the stability of ligand-receptor complexes and refining binding affinity predictions.

The synergy between these computational methods and experimental validation is paramount. Theoretical predictions can guide synthetic chemists in designing and prioritizing novel imidazo[1,2-a]pyridine derivatives, while experimental results provide crucial feedback to refine and validate the computational models. This iterative cycle of design, synthesis, testing, and computational analysis accelerates the discovery of new and improved therapeutic agents based on the remarkable imidazo[1,2-a]pyridine scaffold.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents. Taylor & Francis Online. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Heterocycles in Drugs and Drug Discovery. ResearchGate. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]

  • COMPUTATIONAL STUDIES OF THE FORMATION OF IMIDAZO[1,2- α]PYRIDINES CATALYZED BY A COPPER-BASED METAL-ORGANIC FRAMEWORK. ProQuest. [Link]

  • Molecular insights on analogs of imidazo[1,2-a]pyridine, azaindole, and pyridylurea towards ParE using pharmacophore modeling, molecular docking, and dynamic simulation. Semantic Scholar. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. [Link]

  • SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. ResearchGate. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ResearchGate. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. OUCI. [Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Suzuki Coupling

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and central nervous system applications.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount in drug discovery and development. Specifically, the introduction of aryl or heteroaryl substituents at the C3-position is a critical strategy for modulating pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized experimental protocol, and offer expert insights into troubleshooting and reaction optimization. The presence of the electron-withdrawing carbaldehyde group at the C8-position can influence the electronic properties of the heterocyclic core, making a well-defined protocol essential for achieving high efficiency and reproducibility.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. It comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding these steps is crucial for rationalizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the carbon-bromine bond of the this compound. This step forms a new Pd(II) complex. The electron density at the carbon bearing the halogen is a key factor; electron-deficient halides, such as the substrate , often facilitate this step.[7]

  • Transmetalation: This is the ligand exchange step. The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[3][8][9] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice and strength of the base are critical for the efficiency of this step.[8][10][11]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex HetAr-Pd(II)L2-Br pd0->pd_complex Oxidative Addition het_br HetAr-Br (Substrate) het_br->pd_complex pd_diaryl HetAr-Pd(II)L2-Ar pd_complex->pd_diaryl Transmetalation product HetAr-Ar (Product) boronic Ar-B(OH)2 boronate [Ar-B(OH)3]⁻ boronic->boronate Activation boronate->pd_diaryl base Base (e.g., K₂CO₃) base->boronic pd_diaryl->pd0 Reductive Elimination pd_diaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-imidazo[1,2-a]pyridine-8-carbaldehyde

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane (or Toluene/DMF)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Equipment:

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography system or glass column

Step-by-Step Procedure:

  • Reaction Setup and Degassing (Critical Step):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide substrate. The base is essential for activating the boronic acid for transmetalation.[8][11]

    • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is sensitive to oxygen and can be deactivated.[10][12]

    • Expert Tip: For robust degassing, subject the sealed flask to three cycles of vacuum backfilling with the inert gas.

  • Solvent Addition and Reaction:

    • Via syringe, add degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

    • Rationale: The solvent mixture is chosen to ensure solubility of both the organic substrates and the inorganic base. Water often accelerates the reaction and is crucial for dissolving bases like K₂CO₃.[10][13]

    • Place the flask under a positive pressure of inert gas (e.g., using a balloon) and lower it into a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate, eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 2-12 hours), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the pure product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Data Presentation

The success of a Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. The following table outlines key parameters that can be varied for optimization.

ParameterStandard ConditionAlternative Options & RationalePotential Outcome
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄: A classic, effective for many substrates. Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃: Highly active for challenging or sterically hindered substrates.[14]Improved yield, faster reaction times, coupling of difficult substrates.
Base K₂CO₃ (2.0 eq)Cs₂CO₃: More soluble and often more effective, but more expensive. K₃PO₄: A strong base, useful for less reactive boronic acids. KF: A weaker base, suitable for substrates with base-sensitive functional groups.[3][10]Increased reaction rate, prevention of side reactions (e.g., hydrolysis of the aldehyde).
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O: Good for higher temperatures. DMF/H₂O: A polar aprotic solvent that can improve solubility. Acetonitrile/H₂O: Can be effective under milder conditions.[15]Better reagent solubility, altered reaction kinetics.
Temperature 90 °CRoom Temperature to 120 °C: Less reactive substrates may require higher temperatures. Milder conditions can be attempted with highly active catalyst systems.Balancing reaction rate against potential thermal degradation of reactants or products.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.[12]

Troubleshooting_Workflow start Problem: Low or No Product Yield check_reagents Verify Reagent Quality (Substrates, Base, Solvent) start->check_reagents check_catalyst Assess Catalyst/Ligand (Activity, Loading) start->check_catalyst check_setup Review Reaction Setup (Inert Atmosphere, Temp) start->check_setup side_reaction Observe Side Products? (e.g., Protodeboronation) start->side_reaction reagent_sol Action: Use fresh/anhydrous reagents. Re-purify substrates. check_reagents->reagent_sol catalyst_sol Action: Try a different catalyst/ligand system. Increase catalyst loading. check_catalyst->catalyst_sol setup_sol Action: Ensure rigorous degassing. Verify temperature control. check_setup->setup_sol side_sol Action: Use boronic ester (pinacol). Change base or lower temperature. side_reaction->side_sol Yes

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Common Problems & Solutions:

  • Low to No Conversion: This is the most common issue.[12]

    • Cause: Inactive catalyst due to oxygen exposure, impure reagents (especially water in solvents when using anhydrous conditions), or insufficient temperature.

    • Solution: Ensure your entire system is rigorously degassed and maintained under an inert atmosphere.[10] Use freshly opened or purified anhydrous solvents and high-purity reagents. Verify that your heating apparatus is calibrated correctly. Consider screening a more active catalyst system.

  • Protodeboronation: The boronic acid reacts with a proton source, cleaving the C-B bond and leading to a de-borylated side product.

    • Cause: Often occurs with electron-rich or certain heteroaromatic boronic acids, especially in the presence of excess water or at high temperatures.[10]

    • Solution: Minimize the amount of water in the reaction. Consider using a boronic ester (e.g., a pinacol ester) which is more stable. A milder base or lower reaction temperature may also help.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: Can be promoted by the presence of oxygen or certain palladium catalysts.

    • Solution: Rigorous degassing is the primary solution. Screening different palladium sources and ligands can also minimize this side reaction.

  • Difficult Purification: The product is difficult to separate from starting materials or byproducts.

    • Cause: Similar polarity of components.

    • Solution: Ensure the reaction goes to completion to eliminate starting material contamination. If homocoupling is an issue, address it via the solutions above. Experiment with different solvent systems for column chromatography.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Mohan, A., Adebayo, A., & Sharma, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4786-4816. Retrieved January 19, 2026, from [Link]

  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Singh, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • A common problem in palladium-catalyzed... (2023). Chegg.com. Retrieved January 19, 2026, from [Link]

  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. (n.d.). MySkinRecipes.
  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Retrieved January 19, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant pharmaceutical agents and biologically active molecules.[1][2] Its unique electronic and structural properties make it a cornerstone in drug discovery programs targeting a wide range of therapeutic areas.[3] Consequently, methods for its late-stage functionalization are of paramount importance, allowing for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).

Among the most powerful tools for forging carbon-nitrogen (C-N) bonds is the Palladium-catalyzed Buchwald-Hartwig amination.[4][5] This cross-coupling reaction has revolutionized synthetic chemistry by enabling the formation of aryl amines from aryl halides or pseudohalides under relatively mild conditions, offering a broad substrate scope and functional group tolerance where classical methods often fail.[4][6]

This document provides a detailed guide for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde. We will explore the mechanistic underpinnings, strategic considerations for catalyst and ligand selection, and provide a robust, step-by-step protocol for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The generally accepted pathway involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]

  • Oxidative Addition : The active monoligated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate.[6][8] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.

  • Amine Coordination & Deprotonation : The amine nucleophile displaces the halide from the palladium center. Subsequently, a base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The choice of base is crucial to ensure efficient deprotonation without promoting unwanted side reactions.[7]

  • Reductive Elimination : This is the final, product-forming step. The newly formed C-N bond is created as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] Bulky, electron-rich ligands are known to accelerate this key step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Amido Palladium Amido Complex (Pd-II) OxAdd->Amido + R₂NH - HBr (Base) Amido->Pd0 Reductive Elimination Product_out Product (Ar-NR₂) ArBr_in 3-Bromoimidazo[1,2-a]pyridine -8-carbaldehyde Amine_in Amine (R₂NH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Strategic Considerations for an Electron-Deficient Aldehyde Substrate

The target substrate, this compound, presents specific challenges that dictate the choice of reaction conditions:

  • Electron-Deficient Heterocycle : The imidazo[1,2-a]pyridine ring system is inherently electron-deficient, which can slow the rate of oxidative addition. Furthermore, the potent electron-withdrawing nature of the C8-aldehyde group exacerbates this effect. This necessitates a highly active catalyst system.

  • Catalyst Inhibition : The pyridine nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9] The use of bulky ligands helps to create a sterically shielded environment around the metal, mitigating this undesired interaction.

  • Aldehyde Functionality : The aldehyde group is sensitive to certain nucleophiles and strong bases. The chosen base must be strong enough to deprotonate the amine but not so aggressive as to promote side reactions like aldol condensation or Cannizzaro reactions. Similarly, the amine coupling partner should not readily form imines under the reaction conditions, although this is generally less of a concern at typical Buchwald-Hartwig temperatures.

Based on these factors, the selection of a state-of-the-art catalyst system is imperative. We recommend a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems, often referred to as "third" or "fourth" generation Buchwald-Hartwig catalysts, are designed to overcome the challenges posed by difficult substrates.[7][9]

Recommended Catalyst System

ComponentRecommended ChoiceRationale
Palladium Source tBuXPhos Pd G3 or G4 PrecatalystAir- and moisture-stable precatalysts that rapidly generate the active L-Pd(0) species in solution upon exposure to base.[7] They offer high reactivity for challenging substrates.
Ligand tBuXPhos (included in precatalyst)A highly effective, sterically hindered, and electron-rich biarylphosphine ligand. It promotes fast oxidative addition and reductive elimination while preventing catalyst deactivation.[10]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)Moderately strong bases that are effective for the amination but are less likely to cause side reactions with the aldehyde functionality compared to stronger bases like NaOtBu.[11]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are standard. Toluene is often preferred for its higher boiling point, which can facilitate the reaction.[11]

Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative secondary amine, morpholine. The stoichiometry and conditions can be adapted for other primary and secondary amines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Oven-Dried Schlenk Flask B 2. Seal and Purge with Inert Gas (Ar or N₂) A->B C 3. Add Degassed Solvent and Amine via Syringe B->C D 4. Heat to 100-110 °C with Vigorous Stirring C->D E 5. Monitor Reaction by TLC or LC-MS D->E F 6. Cool, Dilute with EtOAc, and Filter through Celite E->F G 7. Concentrate Filtrate Under Reduced Pressure F->G H 8. Purify by Flash Column Chromatography G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Equipment:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 - 1.5 eq)

  • tBuXPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Heating mantle with temperature controller and oil bath

  • TLC plates (silica gel) and LC-MS system for monitoring

  • Celite®, Ethyl Acetate (EtOAc), Hexanes

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, tBuXPhos Pd G3 precatalyst, and finely ground K₃PO₄.

    • Expert Tip: Grinding the inorganic base increases its surface area and can significantly improve reaction rates.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) species and the phosphine ligand are sensitive to oxidation, which can deactivate the catalyst. An inert atmosphere is critical for reproducibility and high yields.[11]

  • Reagent Addition : Through the septum, add anhydrous toluene via syringe to the flask. Then, add the amine (morpholine) via syringe.

    • Expert Tip: Ensure the solvent has been properly degassed (e.g., by sparging with argon for 30 minutes) before use to remove dissolved oxygen.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Filtration : Pass the diluted mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the plug with additional EtOAc.

  • Concentration : Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 3-(morpholino)imidazo[1,2-a]pyridine-8-carbaldehyde.

Expected Results & Scope

The described protocol is expected to be robust for a variety of amine nucleophiles. Below is a table of anticipated outcomes based on literature precedents for similar heteroaromatic systems.

Amine NucleophileAmine TypeExpected Yield RangeNotes
MorpholineSecondary, cyclic85-95%Generally a very reliable coupling partner.
AnilinePrimary, aryl70-85%May require slightly longer reaction times or higher catalyst loading.
n-ButylaminePrimary, alkyl75-90%Generally couples efficiently.[12]
PyrrolidineSecondary, cyclic80-95%Highly nucleophilic and typically provides excellent yields.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Poor quality base (not finely ground).1. Ensure a rigorously inert atmosphere.2. Use freshly distilled/degassed solvent.3. Grind the base prior to use; consider switching to Cs₂CO₃.
Recovery of Starting Material 1. Reaction temperature too low.2. Insufficient reaction time.1. Increase temperature to 110 °C.2. Extend reaction time and monitor until completion.
Formation of Side Products 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Aldehyde-related side reactions.1. Ensure a strictly inert atmosphere; this side reaction can be promoted by trace water/oxygen.2. Use K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.

References

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . Organic Letters. [Link]

  • YouTube. Buchwald-Hartwig coupling . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update . Chemical Communications. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters. [Link]

  • ResearchGate. Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... . [Link]

  • Bonacorsi, S., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol . Organic Process Research & Development. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines . [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides... . [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Publications. [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines . [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives . Scientific Research Publishing. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines . [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of clinically significant pharmaceutical agents.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for designing molecules that interact with a wide array of biological targets. This scaffold is a cornerstone in the development of therapeutics for conditions ranging from central nervous system disorders to infectious diseases and oncology.[2][3][4] The ability to strategically functionalize this core, particularly at the 8-position, allows for the precise modulation of a compound's pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to a crucial synthetic transformation: the reductive amination of the carbaldehyde group in 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This reaction serves as a gateway to a diverse library of N-substituted ((3-bromoimidazo[1,2-a]pyridin-8-yl)methyl)amines, which are valuable intermediates in the synthesis of novel drug candidates.[5][6] We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization.

Mechanistic Overview: A Two-Step, One-Pot Transformation

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[7][8][9] The process efficiently converts a carbonyl group, in this case, an aldehyde, into an amine via an intermediate imine or iminium ion.[7][8] The reaction is typically performed as a one-pot synthesis, which enhances operational simplicity and overall yield.[9]

The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a water molecule to form an imine.[7][10] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[10] The equilibrium of this step can be shifted towards the product by removing water, often accomplished with a dehydrating agent or by azeotropic distillation.[7]

  • Reduction of the Imine/Iminium Ion: The newly formed C=N double bond is then selectively reduced to a C-N single bond by a suitable reducing agent. A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that will preferentially reduce the iminium ion over the starting aldehyde.[11][12]

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ / - H2O Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Amine Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: General workflow of a reductive amination reaction.

Strategic Reagent Selection: The Key to a Successful Transformation

The success of the reductive amination of this compound hinges on the judicious selection of the amine, reducing agent, and solvent.

Amine Substrate Scope

The choice of amine dictates the final product. A wide variety of primary and secondary amines can be successfully employed in this reaction.[13]

  • Primary Amines: Will yield secondary amines.

  • Secondary Amines: Will result in the formation of tertiary amines.

  • Ammonia: Can be used to synthesize the primary amine, often from a source like ammonium acetate.[14]

It is important to note that tertiary amines cannot be used as they lack the necessary N-H bond to form the initial imine intermediate.[13]

The Reducing Agent: A Matter of Selectivity

Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages. For the this compound system, a mild and selective reducing agent is paramount to avoid unwanted side reactions, such as the reduction of the starting aldehyde or potential dehalogenation.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over aldehydes.[12][15] High functional group tolerance.[14][15] Non-toxic byproducts.[12][16]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.[11]Highly toxic cyanide byproducts.[11]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde.[11]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical.May require specialized equipment (pressure vessel). Potential for dehalogenation of the bromo-substituent.[7]

Recommendation: For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its excellent selectivity, broad functional group tolerance, and safer toxicological profile.[12][15][16]

Solvent Considerations

The choice of solvent is critical for ensuring adequate solubility of all reactants and for facilitating the reaction.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent, non-protic solvents for reductive aminations using NaBH(OAc)₃.[15]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[15]

  • Methanol (MeOH) or Ethanol (EtOH): Can be used, but may participate in side reactions or reduce the activity of the reducing agent.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of this compound with a Primary or Secondary Amine using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the aldehyde. The typical concentration is 0.1-0.5 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[17]

  • Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-substituted ((3-bromoimidazo[1,2-a]pyridin-8-yl)methyl)amine.[17]

ProtocolWorkflow Start Dissolve Aldehyde in DCM AddAmine Add Amine, Stir 30 min Start->AddAmine AddReducingAgent Add NaBH(OAc)3 Portion-wise AddAmine->AddReducingAgent Monitor Monitor Reaction (TLC/LC-MS) AddReducingAgent->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for reductive amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Incomplete imine formation.- Deactivated reducing agent.- Increase the reaction time for imine formation.- Add a catalytic amount of acetic acid to promote iminium ion formation.[18]- Use fresh, anhydrous NaBH(OAc)₃.
Formation of Side Products - Over-alkylation (with primary amines).- Reduction of the starting aldehyde.- Use a 1:1 stoichiometry of aldehyde to amine.- Ensure a selective reducing agent like NaBH(OAc)₃ is used.
Difficult Purification - Presence of unreacted amine or aldehyde.- Optimize reaction stoichiometry to drive the reaction to completion.- Perform an acidic or basic wash during work-up to remove unreacted starting materials.

Conclusion

The reductive amination of this compound is a powerful and versatile method for the synthesis of a diverse range of N-substituted derivatives. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this document serve as a robust foundation for the successful implementation of this critical synthetic transformation.

References

  • Reductive Amination. Chemistry Steps. Available from: [Link]

  • Reductive amination. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor; 2016. Available from: [Link]

  • Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link]

  • Reductive Amination. Chemistry LibreTexts. 2023. Available from: [Link]

  • Myers AG. Reductive Amination. Harvard University; [date unknown]. Available from: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Synthetic Page. Available from: [Link]

  • Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J Org Chem. 1996;61(11):3849-62. Available from: [Link]

  • Iorkula H, Tolman BA, Ganiyu LO, Peterson M. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synth Commun. 2023;54(2):121-32. Available from: [Link]

  • Reductive Amination: Preparation of an Imine. KeckScience; 2022. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. 2023. Available from: [Link]

  • I am trying to do reductive amination , kindly share a feasible procedure ?. ResearchGate. 2018. Available from: [Link]

  • Reductive Amination. The Synthetic Chemist; 2023. Available from: [Link]

  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. MySkinRecipes. Available from: [Link]

  • Li J, Chen F, Li R, Wen J. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. J Chem Sci. 2018;130(55). Available from: [Link]

  • Boukhalkhal K, Ben-Ammar K, Al-Omair MA, Al-Issa SAM, Al-Zahrani J, El-Faham A, et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. 2025;19(1). Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Cravotto G, Calcio Gaudino E, Jicsinszky L, Avetta T, Grillo G. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistryOpen. 2020;9(5):549-56. Available from: [Link]

  • Bagdi AK, Santra S, Monir K, Hajra A. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem Commun. 2015;51(10):1555-75. Available from: [Link]

  • Chen Y, Lin Y, Wu H, Chen Z, Lin Z, Huang Y, et al. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021;19(33):7236-40. Available from: [Link]

  • 3-Bromoimidazo[1,2-b]pyridazine. Pharmaffiliates. Available from: [Link]

  • Sharma V, Kumar V, Kumar P. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Drug Targets. 2018;19(14):1706-21. Available from: [Link]

  • Boukhalkhal K, Ben-Ammar K, Al-Omair MA, Al-Issa SAM, Al-Zahrani J, El-Faham A, et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. 2025;19(1). Available from: [Link]

Sources

Application Notes and Protocols for the Wittig Reaction on 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyl-Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle is a key component in therapeutics targeting various conditions, including anxiety, insomnia, and cancer.[2] The introduction of a vinyl group onto this scaffold via the Wittig reaction represents a powerful synthetic strategy. This transformation opens avenues for further functionalization through well-established alkene chemistries, enabling the synthesis of diverse compound libraries for drug discovery and development. The target molecule, 3-bromo-8-vinylimidazo[1,2-a]pyridine, is of particular interest as the bromine atom provides a handle for subsequent cross-coupling reactions, further expanding its synthetic utility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction on 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde. We will delve into the mechanistic underpinnings of this classic olefination reaction, provide detailed, field-proven protocols, and address potential challenges to ensure successful execution.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction, a Nobel Prize-winning transformation developed by Georg Wittig, is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[3] The reaction involves the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone. This addition leads to a transient four-membered ring intermediate, the oxaphosphetane, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formed in the by-product is the thermodynamic driving force for this reaction.[4]

The reaction can be broadly divided into two key stages: the formation of the phosphonium ylide and the olefination reaction itself.

Diagram: The Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Alkyl Halide Alkyl Halide Phosphonium Salt Alkyltriphenylphosphonium Salt Alkyl Halide->Phosphonium Salt SN2 PPh3 Triphenylphosphine (PPh₃) Ylide Phosphonium Ylide Phosphonium Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde Alkene 3-Bromo-8-vinylimidazo[1,2-a]pyridine Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O)

Caption: The Wittig reaction mechanism, from ylide formation to alkene synthesis.

Experimental Protocols

Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

The successful execution of a Wittig reaction hinges on the efficient generation of the phosphonium ylide. This is typically achieved by deprotonating an alkyltriphenylphosphonium salt with a strong base.[3] For the introduction of a methylene group, methyltriphenylphosphonium bromide is the reagent of choice.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Methyltriphenylphosphonium Bromide357.231.25 g3.5Hygroscopic; handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)-20 mL-Dry, inhibitor-free.
n-Butyllithium (n-BuLi)64.061.4 mL3.52.5 M solution in hexanes. Pyrophoric; handle with extreme care.

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (1.4 mL of a 2.5 M solution in hexanes, 3.5 mmol) dropwise via syringe over 10 minutes. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation. The resulting ylide solution is used directly in the next step.

Part 2: Wittig Reaction with this compound

With the freshly prepared ylide, the olefination of the heterocyclic aldehyde can proceed. The electron-deficient nature of the imidazo[1,2-a]pyridine ring system may enhance the electrophilicity of the aldehyde carbonyl, potentially facilitating the initial nucleophilic attack by the ylide.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
This compound225.040.70 g3.1Can be sourced from commercial suppliers.[5][6]
Anhydrous Tetrahydrofuran (THF)-10 mL-For dissolving the aldehyde.
Saturated Aqueous Ammonium Chloride (NH₄Cl)-20 mL-For quenching the reaction.
Ethyl Acetate-3 x 30 mL-For extraction.
Brine-20 mL-For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)---For drying the organic layer.

Protocol:

  • Aldehyde Addition: Dissolve this compound (0.70 g, 3.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide solution at 0 °C over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-8-vinylimidazo[1,2-a]pyridine.

Diagram: Experimental Workflow

Wittig_Workflow cluster_setup Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification A 1. Add Phosphonium Salt to Flame-Dried Flask B 2. Add Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add n-BuLi Dropwise C->D E 5. Stir for 1 hour at 0°C D->E F 6. Add Aldehyde Solution in THF at 0°C E->F Use Ylide Solution Directly G 7. Warm to RT and Stir Overnight F->G H 8. Monitor by TLC G->H I 9. Quench with Sat. NH₄Cl H->I J 10. Extract with Ethyl Acetate I->J K 11. Wash, Dry, and Concentrate J->K L 12. Purify by Flash Chromatography K->L

Caption: A step-by-step workflow for the Wittig olefination.

Troubleshooting and Scientific Rationale

Observation Potential Cause Suggested Solution & Rationale
Low or No Product Formation Incomplete ylide formation.Ensure all reagents and solvents are scrupulously dry. n-BuLi is highly reactive with water and protic solvents. The use of freshly distilled THF and proper inert atmosphere techniques are critical.
Low reactivity of the ylide.If using a stabilized ylide (e.g., for introducing an ester group), the reaction may be sluggish. Consider increasing the reaction temperature or using a more reactive, non-stabilized ylide if the desired substituent allows.
Aldehyde degradation.Aldehydes can be prone to oxidation or polymerization.[5] Use freshly purified aldehyde and ensure it is fully dissolved before addition.
Complex Mixture of Products Side reactions with the imidazopyridine core.The basic conditions of the Wittig reaction could potentially lead to side reactions on the heterocyclic ring. Ensure the base is added slowly at low temperature to minimize localized high concentrations. A weaker base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could be explored, although they may require longer reaction times or elevated temperatures.
Difficulty in Product Isolation Triphenylphosphine oxide by-product co-elutes with the product.Triphenylphosphine oxide is notoriously difficult to remove by chromatography. One strategy is to oxidize any remaining triphenylphosphine to the oxide with an oxidizing agent (e.g., H₂O₂) and then perform a filtration or an acidic wash to remove the more polar oxide.

Expected Product Characterization

The primary characterization method for the product, 3-bromo-8-vinylimidazo[1,2-a]pyridine, will be Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted ¹H NMR Signals:

Based on known data for the imidazo[1,2-a]pyridine core and typical vinyl group shifts, the following signals can be anticipated in CDCl₃:

  • Vinyl Protons: A characteristic set of signals for the -CH=CH₂ group, likely appearing as a doublet of doublets (dd) for the proton on the carbon attached to the ring (around 6.5-7.0 ppm) and two distinct signals for the terminal geminal protons (around 5.5-6.0 ppm).

  • Imidazo[1,2-a]pyridine Protons: The aromatic protons on the heterocyclic core will appear in the range of 7.0-8.5 ppm. The exact shifts will be influenced by the bromo and vinyl substituents.[7][8][9][10]

Conclusion

The Wittig reaction provides a reliable and versatile method for the synthesis of 3-bromo-8-vinylimidazo[1,2-a]pyridine, a valuable building block for the development of novel therapeutics. By understanding the reaction mechanism, adhering to rigorous experimental technique, and being prepared for potential challenges, researchers can successfully employ this protocol to access a wide range of functionalized imidazo[1,2-a]pyridine derivatives. The protocols and insights provided herein are intended to serve as a robust starting point for further exploration and optimization in the pursuit of new chemical entities with therapeutic potential.

References

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839. [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemist. (2019, January 9). the Wittig reaction [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Gao, J., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165-208. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]

  • The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]

  • Beilstein Archives. (2025, March 19). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Rlavie. (n.d.). 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • PubMed. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

Sources

use of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will explore its significance as a versatile building block, providing in-depth protocols for its derivatization and discussing the therapeutic potential of the resulting molecular entities.

The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. This versatility has led to the development of numerous commercially successful drugs for a wide range of conditions. Notable examples include Zolpidem and Alpidem (anxiolytics/hypnotics), Olprinone (a cardiotonic agent), and Zolimidine (an antiulcer agent).[3][4][5][6] The exponential growth in research surrounding this scaffold highlights its vast therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases.[3][4]

The power of the imidazo[1,2-a]pyridine system lies in its rigid, bicyclic structure and its tunable electronic properties, which facilitate favorable interactions with protein targets. Our focus, this compound, is a particularly valuable intermediate because it possesses two distinct and orthogonally reactive functional handles, allowing for controlled, stepwise diversification.

Caption: Key reactive sites on this compound.

  • The C3-Bromo Position: This site is primed for modern palladium-catalyzed cross-coupling reactions. The carbon-bromine bond has a lower dissociation energy compared to a carbon-chlorine bond, making it highly reactive for oxidative addition to a palladium(0) catalyst.[7] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

  • The C8-Carbaldehyde Position: The aldehyde group is a cornerstone of organic synthesis. It serves as an electrophilic site for nucleophilic attack, making it an ideal handle for introducing diversity through reactions like reductive amination, Wittig olefination, and various condensation reactions.[8]

This dual functionality is the key to building large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Core Application Protocols

The following protocols are designed to be robust starting points for the derivatization of this compound. As a senior scientist, I stress that while these methods are field-proven, optimization may be necessary depending on the specific substrates used.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position

Application: The Suzuki-Miyaura coupling is a premier method for forming C-C bonds between the C3-position of the imidazopyridine core and various aryl or heteroaryl boronic acids.[9][10] This reaction is fundamental for exploring SAR by modifying the substituent at this position, which often points into a key binding pocket of a target protein.

Causality Behind Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a reliable choice as the triphenylphosphine ligands are labile enough to facilitate the catalytic cycle, yet provide sufficient stability to the active Pd(0) species. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ precursor can improve reaction rates and yields.[7]

  • Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the acid generated during the cycle.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble halide and the water-soluble inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.

Materials & Equipment:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon) supply

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The degassing of water (by sparging with argon or freeze-pump-thaw cycles) further protects the catalyst.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 8-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-imidazo[1,2-a]pyridine-8-carbaldehyde.

Data Presentation: Survey of Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene100>90
33-Pyridylboronic acidPd₂(dba)₃ (1.5) / P(tBu)₃ (3)KFDioxane110~75-80
Note: Yields are illustrative and based on typical outcomes for related heteroaryl halides.[7][11]

graph G {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="1. Combine Reactants\n(Halide, Boronic Acid, Base, Catalyst)\nin Schlenk Flask"]; B[label="2. Evacuate & Backfill\nwith Inert Gas (x3)"]; C [label="3. Add Degassed Solvents\n(e.g., Dioxane/Water)"]; D [label="4. Heat Reaction Mixture\n(e.g., 90-100 °C)"]; E [label="5. Monitor by TLC/LC-MS"]; F [label="6. Aqueous Work-up\n(Extraction)"]; G [label="7. Purify by Column Chromatography"]; H [label="Pure 3-Aryl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> F [label="Upon Completion"]; F -> G -> H; }

Caption: Workflow for Suzuki-Miyaura Coupling Protocol.

Protocol 2: Reductive Amination at the C8-Aldehyde

Application: This reaction is a powerful tool for installing primary, secondary, or tertiary amines at the C8-position. Amines are critical functional groups in medicinal chemistry for forming salt bridges, hydrogen bonds, and improving aqueous solubility.

Causality Behind Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder and more selective for imines/iminium ions over aldehydes/ketones compared to stronger reagents like NaBH₄. This allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without significant premature reduction of the aldehyde.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially with less nucleophilic amines, thereby accelerating the reaction.

Materials & Equipment:

  • Substituted 3-bromo- or 3-aryl-imidazo[1,2-a]pyridine-8-carbaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, dissolve the aldehyde starting material (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL).

  • Amine Addition: Add the desired amine (1.1 mmol, 1.1 equiv.) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.

  • Reduction: Add STAB (1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Execution: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Caption: Workflow for One-Pot Reductive Amination.

Therapeutic Landscape of Synthesized Derivatives

The strategic derivatization of the this compound scaffold has yielded compounds with a broad spectrum of biological activities, validating its status as a privileged starting point for drug discovery.

  • Anticancer Agents: Derivatives of the imidazo[1,2-a]pyridine core have shown significant potential as anticancer agents.[12] They have been developed as inhibitors of critical cellular pathways, including phosphoinositide-3-kinase (PI3K) and tubulin polymerization.[4][12] For instance, specific substitution patterns can lead to compounds that disrupt microtubule dynamics, a clinically validated anticancer strategy. Other derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[13][14]

  • Antimicrobial and Antifungal Agents: The scaffold is a promising platform for developing novel anti-infective agents. Imidazo[1,2-a]pyridine-3-carboxamides, for example, have demonstrated potent activity against Mycobacterium tuberculosis.[15] Furthermore, derivatives synthesized via Claisen-Schmidt condensation of related imidazo[1,2-a]pyridine-3-carbaldehydes have shown promising activity against resistant strains of Candida albicans.[16]

  • Central Nervous System (CNS) Agents: Given that the scaffold is present in marketed anxiolytics, it is no surprise that novel derivatives are being explored for CNS disorders.[3][4] The core structure has an affinity for benzodiazepine receptors, and modifications can tune selectivity and pharmacological effects, leading to potential anxiolytic, sedative, and anticonvulsant agents.[17]

The diagram below illustrates a logical workflow for leveraging this scaffold in a drug discovery program.

G cluster_C3 C3-Position Diversification cluster_C8 C8-Position Diversification Start 3-Bromoimidazo[1,2-a] pyridine-8-carbaldehyde C3_Mod Suzuki Coupling (Protocol 1) with Boronic Acid Library Start->C3_Mod C8_Mod Reductive Amination (Protocol 2) with Amine Library Start->C8_Mod Library Diverse Compound Library C3_Mod->Library C8_Mod->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit SAR SAR Analysis & Lead Optimization Lead Lead Candidate SAR->Lead Hit->SAR

Caption: Drug discovery workflow using the dual-functionalized scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its two orthogonal reactive sites—the C3-bromo group and the C8-aldehyde—provide medicinal chemists with a powerful and flexible toolkit for generating novel, diverse, and biologically relevant molecules. The robust protocols provided herein for Suzuki-Miyaura coupling and reductive amination serve as a reliable foundation for any research program aiming to explore the rich therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Sharma, A., et al. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Singh, P., et al.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • El-Sayed, N. N. E., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Sharma, A., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Singh, P., et al. (2016).
  • Nikalje, A. P. G. (2019).
  • A., A., et al. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
  • Patel, R., et al. (2024).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. BenchChem.
  • Tsague, R. K., et al. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. MySkinRecipes.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. MySkinRecipes.
  • Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Cravotto, G., et al.

Sources

Application of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile three-dimensional framework for interacting with various biological targets, particularly the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacology. The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel kinase inhibitors.

This guide focuses on the synthetic utility of a key intermediate, 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde . This molecule is pre-functionalized at two critical positions: the 3-position with a bromine atom, amenable to a wide range of cross-coupling reactions, and the 8-position with a carbaldehyde group, which can be elaborated into various functionalities to modulate inhibitor-kinase interactions and physicochemical properties. We will explore synthetic strategies, provide detailed exemplary protocols, and discuss the biological context of kinase inhibitors derived from this versatile scaffold.

Strategic Functionalization of the Scaffold: A Two-Pronged Approach

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular and divergent approach to building libraries of potential kinase inhibitors. The general workflow involves sequential or, in some cases, concurrent modification of the 3- and 8-positions.

G start This compound step1 Functionalization at C3 (e.g., Suzuki, Sonogashira) start->step1 Diversification of the 'selectivity' pocket binding region step2 Functionalization at C8 (e.g., Reductive Amination, Horner-Wadsworth-Emmons) step1->step2 Introduction of the 'hinge-binding' or 'solubility' moiety step3 Kinase Inhibitor Library step2->step3 Final Compounds for Biological Screening

Figure 1. A generalized workflow for the synthesis of kinase inhibitors starting from this compound.

I. Diversification at the 3-Position: Targeting the Selectivity Pocket

The 3-position of the imidazo[1,2-a]pyridine scaffold often extends into the solvent-exposed region or a selectivity pocket of the kinase ATP-binding site. Modification at this position is crucial for achieving high potency and selectivity for the target kinase over other kinases in the kinome. The bromine atom at this position is an excellent handle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl/heteroaryl halides and boronic acids or esters.[2] This reaction is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Pd(dppf)Cl₂ (0.05-0.10 equiv)

    • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • 1,4-Dioxane and water (e.g., 4:1 v/v)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, Pd(dppf)Cl₂, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture (1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-imidazo[1,2-a]pyridine-8-carbaldehyde.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3] The resulting alkynyl-substituted imidazo[1,2-a]pyridines can serve as key intermediates for further transformations or as final compounds, where the linear alkyne linker can probe deep pockets within the kinase active site.

Exemplary Protocol: Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

    • CuI (0.05-0.10 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and/or solvent)

    • Anhydrous THF or DMF

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPEA).

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

II. Elaboration of the 8-Carbaldehyde: Modulating Interactions and Physicochemical Properties

The 8-carbaldehyde group offers a versatile handle for introducing a variety of functionalities. These modifications can be designed to interact with the hinge region of the kinase, form key hydrogen bonds, or improve the solubility and pharmacokinetic profile of the inhibitor.

Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl group with an amine in the presence of a reducing agent.[4] This reaction allows for the introduction of a wide range of primary and secondary amines, which can serve as hydrogen bond donors or acceptors, or as points for further derivatization.

Exemplary Protocol: Reductive Amination of an Imidazo[1,2-a]pyridine-8-carbaldehyde Derivative

  • Materials:

    • Imidazo[1,2-a]pyridine-8-carbaldehyde derivative (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the imidazo[1,2-a]pyridine-8-carbaldehyde derivative and the amine in the anhydrous solvent.

    • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride in portions.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[5] This reaction typically yields the (E)-alkene with high stereoselectivity and is tolerant of a variety of functional groups. The resulting α,β-unsaturated system can be a key structural element in the final inhibitor or a handle for further modifications like Michael additions.

Exemplary Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • Imidazo[1,2-a]pyridine-8-carbaldehyde derivative (1.0 equiv)

    • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1-1.3 equiv)

    • Strong base (e.g., NaH, K₂CO₃)

    • Anhydrous THF or DMF

    • Saturated ammonium chloride solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of the base in the anhydrous solvent at 0 °C, add the phosphonate reagent dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to generate the ylide.

    • Cool the ylide solution back to 0 °C and add a solution of the imidazo[1,2-a]pyridine-8-carbaldehyde derivative in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

Biological Context: Targeting Key Kinases in Disease

The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer and other diseases.

ALK2 (Activin Receptor-Like Kinase 2)

ALK2, also known as ACVR1, is a serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway.[6] Gain-of-function mutations in ALK2 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of potent and selective ALK2 inhibitors.[7]

G BMP BMP Ligand TypeII_R Type II BMP Receptor BMP->TypeII_R ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylates & Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD158->pSMAD158 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Figure 2. Simplified ALK2 signaling pathway.

Mer and Axl Receptor Tyrosine Kinases

Mer and Axl are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Their overexpression and activation are associated with cancer progression, metastasis, and drug resistance.[8][9] The signaling pathways downstream of Mer and Axl include PI3K/AKT and MAPK/ERK.[10] Dual inhibitors of Mer and Axl are of significant interest in immuno-oncology.

G Gas6 Gas6 Mer_Axl Mer/Axl Gas6->Mer_Axl Binds & Activates PI3K PI3K Mer_Axl->PI3K MAPK MAPK/ERK Mer_Axl->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival Migration Migration & Invasion MAPK->Migration

Figure 3. Simplified Mer/Axl signaling pathway.

Nek2 (NIMA-related Kinase 2)

Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[11][12] Overexpression of Nek2 is observed in various cancers and is linked to chromosomal instability.[12] Consequently, Nek2 is an attractive target for the development of anticancer therapeutics.

G G2_Phase G2 Phase Nek2_Activation Nek2 Activation G2_Phase->Nek2_Activation Centrosome_Separation Centrosome Separation Nek2_Activation->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Mitosis Mitosis Spindle_Assembly->Mitosis

Figure 4. Role of Nek2 in the cell cycle.

Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following table summarizes the reported inhibitory activities of several imidazo[1,2-a]pyridine-based kinase inhibitors. This data highlights the potential of this scaffold to yield highly potent compounds.

Compound ID/ReferenceTarget Kinase(s)IC₅₀ (nM)Cell-based Assay IC₅₀ (µM)Cancer Cell Line
Compound 12 [13]PI3Kα2.80.14A375 (Melanoma)
0.21HeLa (Cervical)
Compound 28e [14]Nek2-0.038MGC-803 (Gastric)
Compound O-10 [15]ALK2.60.038Karpas299 (Lymphoma)
ALK G1202R6.40.052BaF3-EML4-ALK G1202R
Compound 18 [16]--14.81MCF-7 (Breast)
10.11HT-29 (Colon)
14.39B16F10 (Melanoma)
IP-5[17]--45HCC1937 (Breast)

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the 3-bromo and 8-carbaldehyde functionalities allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyridine core. The exemplary protocols provided herein, based on well-established synthetic methodologies, offer a roadmap for researchers to generate libraries of diverse compounds for screening against various kinase targets. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in targeting kinases such as ALK2, Mer/Axl, and Nek2 underscores the continued potential of this privileged structure in the discovery of next-generation therapeutics. Future efforts in this area will likely focus on the development of highly selective inhibitors with optimized pharmacokinetic profiles to address unmet medical needs in oncology and beyond.

References

Sources

Synthesis of Novel Fluorophores: A Guide to Imidazo[1,2-a]Pyridine-Based Probes from a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of advanced fluorescent probes, prized for its rigid, planar structure and favorable photophysical properties. This application note provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a diverse array of fluorescent probes starting from the key intermediate, 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde. We will explore the synthetic rationale, provide detailed, field-proven protocols for the preparation of this versatile building block, and its subsequent functionalization through robust chemical transformations including Suzuki-Miyaura coupling, Sonogashira coupling, and Knoevenagel condensation. The causality behind experimental choices, such as catalyst selection and reaction conditions, will be elucidated to empower researchers in the rational design of novel fluorophores with tailored photophysical characteristics for a multitude of applications in bioimaging and sensing.

Introduction: The Imidazo[1,2-a]Pyridine Scaffold as a Privileged Fluorophore

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their inherent fluorescence, coupled with high quantum yields and photostability, makes them exceptional candidates for the construction of fluorescent probes.[2][3] The rigid bicyclic system minimizes non-radiative decay pathways, leading to enhanced emission intensity. Furthermore, the electronic properties of the imidazo[1,2-a]pyridine core can be readily modulated through substitution at various positions, allowing for the fine-tuning of its absorption and emission characteristics.[4][5] This tunability is paramount for developing probes with specific excitation and emission profiles suitable for various imaging modalities and for the detection of a wide range of analytes.

This guide focuses on the strategic utilization of this compound, a trifunctional building block that offers orthogonal sites for chemical modification. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic and acetylenic moieties. The carbaldehyde group at the 8-position provides a reactive site for condensations and other transformations to further extend the π-conjugated system and introduce specific recognition motifs.

Synthesis of the Key Intermediate: this compound

The successful synthesis of fluorescent probes hinges on the efficient and reliable preparation of the core scaffold. While the target compound this compound is commercially available, its synthesis from readily accessible starting materials is a valuable process for many research laboratories.[1] A plausible and effective synthetic strategy involves a two-step process starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-3-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. This reaction requires careful control of conditions to achieve the desired 3-bromo isomer.

Protocol 1: Bromination of 2-Aminopyridine

  • Materials: 2-aminopyridine, bromine, acetic acid, sodium hydroxide solution, organic solvent (e.g., dichloromethane or ethyl acetate).

  • Procedure:

    • Dissolve 2-aminopyridine in a suitable organic solvent.

    • Cool the solution to 0 °C with stirring.

    • Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution to a neutral pH.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-3-bromopyridine.

    • The product can be further purified by column chromatography or recrystallization.

  • Causality of Choices: The use of acetic acid as a solvent and in the bromine solution helps to moderate the reactivity of bromine and improve the regioselectivity of the bromination. The low temperature is essential to control the reaction rate and prevent over-bromination.

Step 2: Synthesis of this compound

With 2-amino-3-bromopyridine in hand, the next step is the construction of the imidazo[1,2-a]pyridine ring system and the introduction of the carbaldehyde group at the 8-position. A highly effective method for this transformation is the Vilsmeier-Haack reaction on a pre-formed 3-bromoimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 3-Bromoimidazo[1,2-a]pyridine

  • Materials: 2-amino-3-bromopyridine, chloroacetaldehyde (40% aqueous solution), sodium bicarbonate, ethanol.

  • Procedure:

    • To a solution of 2-amino-3-bromopyridine in ethanol, add chloroacetaldehyde.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield 3-bromoimidazo[1,2-a]pyridine.

Protocol 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Materials: 3-bromoimidazo[1,2-a]pyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium hydroxide.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ to DMF with vigorous stirring to form the Vilsmeier reagent. This is an exothermic reaction and should be performed with caution in a well-ventilated fume hood.

    • To this pre-formed reagent, add a solution of 3-bromoimidazo[1,2-a]pyridine in DMF dropwise, maintaining the low temperature.

    • After the addition, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a cold sodium hydroxide solution.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

  • Causality of Choices: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring is electron-rich, and theoretical calculations and experimental evidence suggest that the C8 position is susceptible to electrophilic attack. The use of POCl₃ and DMF generates the electrophilic chloromethyliminium salt (Vilsmeier reagent) in situ, which then attacks the heterocyclic ring.

G cluster_0 Synthesis of Starting Material 2-Aminopyridine 2-Aminopyridine 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine 2-Aminopyridine->2-Amino-3-bromopyridine Bromination (Br₂, AcOH) 3-Bromoimidazo[1,2-a]pyridine 3-Bromoimidazo[1,2-a]pyridine 2-Amino-3-bromopyridine->3-Bromoimidazo[1,2-a]pyridine Cyclization (ClCH₂CHO) This compound This compound 3-Bromoimidazo[1,2-a]pyridine->this compound Vilsmeier-Haack (POCl₃, DMF)

Figure 1. Synthetic workflow for the preparation of the key intermediate.

Diversification of the Scaffold: Synthesis of Fluorescent Probes

The strategic placement of the bromo and carbaldehyde functionalities on the imidazo[1,2-a]pyridine core allows for a modular approach to the synthesis of a library of fluorescent probes with diverse photophysical properties and functionalities.

Functionalization at the 3-Position: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is an excellent handle for introducing aryl and alkynyl groups through Suzuki-Miyaura and Sonogashira cross-coupling reactions, respectively. These reactions are instrumental in extending the π-conjugation of the fluorophore, which generally leads to a red-shift in both the absorption and emission spectra.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DMF), water.

  • Procedure:

    • In a reaction vessel, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system (e.g., a mixture of dioxane and water).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine-8-carbaldehyde derivative.

  • Causality of Choices:

    • Catalyst: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often effective. For more challenging couplings, particularly with sterically hindered or electron-rich/poor partners, more sophisticated ligand systems like dppf (1,1'-bis(diphenylphosphino)ferrocene) are employed to enhance the catalytic activity and stability.

    • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often providing superior results for less reactive substrates.

    • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Dioxane and toluene are common organic solvents due to their high boiling points and ability to dissolve the reactants and catalyst.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][10] This reaction is highly valuable for introducing a rigid alkynyl linker, which can be further functionalized or used to extend the electronic communication within the fluorophore.

Protocol 5: General Procedure for Sonogashira Coupling

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (a tertiary amine, e.g., triethylamine or diisopropylethylamine), solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst (1-5 mol%), CuI (1-10 mol%), and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Causality of Choices:

    • Dual Catalysis: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

    • Base: The amine base serves multiple roles: it acts as a solvent, a base to deprotonate the terminal alkyne, and a scavenger for the hydrogen halide byproduct.

Functionalization at the 8-Position: Knoevenagel Condensation

The carbaldehyde group at the 8-position is a versatile handle for extending the π-system of the fluorophore through Knoevenagel condensation.[11][12] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.

Protocol 6: General Procedure for Knoevenagel Condensation

  • Materials: A derivative of imidazo[1,2-a]pyridine-8-carbaldehyde, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, pyridine), solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • Dissolve the imidazo[1,2-a]pyridine-8-carbaldehyde derivative and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent.

    • Add a catalytic amount of the basic catalyst.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Causality of Choices:

    • Active Methylene Compound: The choice of the active methylene compound significantly influences the electronic and photophysical properties of the final probe. The electron-withdrawing groups on the methylene carbon (e.g., -CN, -COOR) enhance its acidity, facilitating deprotonation by the weak base and subsequent nucleophilic attack on the aldehyde.

    • Catalyst: A weak base like piperidine or pyridine is typically sufficient to catalyze the reaction without promoting side reactions.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_knoevenagel Knoevenagel Condensation Start This compound Suzuki_Product 3-Aryl-imidazo[1,2-a]pyridine-8-carbaldehyde Start->Suzuki_Product Arylboronic Acid, Pd Catalyst, Base Sonogashira_Product 3-Alkynyl-imidazo[1,2-a]pyridine-8-carbaldehyde Start->Sonogashira_Product Terminal Alkyne, Pd/Cu Catalysts, Base Knoevenagel_Product Extended π-System Probe Suzuki_Product->Knoevenagel_Product Active Methylene Cmpd, Base Sonogashira_Product->Knoevenagel_Product Active Methylene Cmpd, Base

Figure 2. Diversification pathways from the core intermediate.

Photophysical Properties and Applications

The modular synthetic approach described above allows for the creation of a wide range of fluorescent probes with tunable photophysical properties. The introduction of different aryl and alkynyl groups at the 3-position, and the extension of the π-system at the 8-position, can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts of the resulting fluorophores.

Table 1: Representative Photophysical Data of Imidazo[1,2-a]Pyridine Derivatives

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
2-Phenylimidazo[1,2-a]pyridine~330~370~0.7~40[13][14]
3-Hydroxymethyl derivative~340~380> Unsubstituted~40[15]
Donor-Acceptor Type>400>500Variable>100[5]
Imidazo[1,5-a]pyridine-basedVariableVariable0.12 - 0.38>100[16][17]

Note: The data in this table is representative of the imidazo[1,2-a]pyridine class of compounds and serves as a general guide. Specific values will vary depending on the exact substitution pattern and solvent.

The synthesized probes can be designed for a variety of applications, including:

  • Bioimaging: Probes can be functionalized with specific targeting moieties to visualize organelles, proteins, or other biomolecules within living cells.[18][19]

  • Sensing: The fluorescence of the probes can be designed to respond to changes in the local environment, such as pH, polarity, or the presence of specific ions or molecules.

  • Drug Development: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in many biologically active compounds.[14] Fluorescently labeled versions of these compounds can be used to study their mechanism of action and cellular distribution.

Conclusion

The synthetic pathways detailed in this application note provide a robust and versatile platform for the development of novel fluorescent probes based on the imidazo[1,2-a]pyridine scaffold. Starting from the readily accessible intermediate, this compound, researchers can employ a modular strategy to synthesize a diverse library of fluorophores with tailored photophysical properties. The strategic use of palladium-catalyzed cross-coupling reactions and Knoevenagel condensation allows for precise control over the electronic structure and, consequently, the fluorescence characteristics of the final probes. This guide serves as a comprehensive resource, empowering scientists to design and synthesize the next generation of fluorescent tools for cutting-edge research in chemistry, biology, and medicine.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed, (2022). Available from: [Link]

  • Moemeni, M. H., & Amrollahi, M. A. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(1). Available from: [Link]

  • ResearchGate. Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Available from: [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing), (2024). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH, (2021). Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI, (2022). Available from: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Cheminformatics, (2025). Available from: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central, (2011). Available from: [Link]

  • ResearchGate. 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. Available from: [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. Available from: [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. NIH, (2022). Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing), (2015). Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, (2021). Available from: [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI, (2020). Available from: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI, (2022). Available from: [Link]

  • Development and Biological Applications of Various Bioimaging Probes. J-STAGE. Available from: [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Semantic Scholar. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Novel Therapeutics

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This has led to the development of numerous clinically successful drugs, such as Zolpidem for insomnia and Soraprazan for acid-related disorders. The versatility of this heterocyclic system stems from its unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.

For researchers engaged in drug discovery, the strategic derivatization of the imidazo[1,2-a]pyridine core is a cornerstone of generating novel intellectual property and identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties. The starting material, 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde , represents a particularly valuable asset in this endeavor. It possesses two distinct and chemically addressable functional groups: a bromine atom at the 3-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a carbaldehyde group at the 8-position, a versatile handle for introducing a diverse range of substituents.

This application note provides a comprehensive guide for the strategic derivatization of this key intermediate for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We will explore validated protocols for the independent and potentially sequential modification of both the 3-bromo and 8-carbaldehyde functionalities, discuss the chemical logic behind these transformations, and provide insights into the expected impact of these modifications on biological activity.

Strategic Derivatization: A Dual-Pronged Approach to SAR

The presence of two distinct reactive sites on the this compound scaffold allows for a systematic and combinatorial approach to library synthesis for SAR exploration. The general strategy involves the independent or sequential derivatization of the 3-position and the 8-position to probe the chemical space around the core scaffold.

SAR_Strategy A This compound B Derivatization at 3-Position (Cross-Coupling Reactions) A->B C Derivatization at 8-Position (Aldehyde Chemistry) A->C D Library of 3-Substituted Analogues B->D E Library of 8-Substituted Analogues C->E F Combined SAR Insights D->F E->F

Caption: A high-level overview of the dual-pronged derivatization strategy for SAR studies.

Part 1: Derivatization at the 3-Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4][5] In the context of our starting material, this reaction allows for the introduction of a diverse array of aryl and heteroaryl groups at the 3-position, which can significantly influence the compound's interaction with biological targets.

Underlying Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents and Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add the desired aryl or heteroaryl boronic acid (1.2-1.5 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq).

    • Add a base, such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DME/H₂O 4:1).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine-8-carbaldehyde.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Imidazo[1,2-a]pyridines

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9075-95%
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O10080-98%
PdCl₂(dppf) (5)-Cs₂CO₃ (2)DME/H₂O8570-90%[6]

Chemoselectivity Note: The aldehyde at the 8-position is generally stable under Suzuki coupling conditions. However, for particularly sensitive substrates or prolonged reaction times at high temperatures, protection of the aldehyde as an acetal may be considered.[7][8]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10][11] This reaction is invaluable for introducing linear, rigid alkynyl moieties, which can act as linkers or probes into deep receptor pockets.

Underlying Principle: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Experimental Protocol: Sonogashira Coupling

  • Reagents and Setup:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the terminal alkyne (1.2-1.5 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq).

    • Add a copper(I) co-catalyst, such as CuI (0.05-0.1 eq).

    • Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent with THF or DMF.

  • Reaction Execution:

    • Degas the reaction mixture.

    • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

    • Upon completion, proceed to work-up.

  • Work-up and Purification:

    • Remove the amine base under reduced pressure.

    • Dilute the residue with water and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF5070-90%[9]
Pd(OAc)₂ (2)CuI (4)DIPEADMFRT65-85%[10]
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12] This reaction is instrumental in introducing primary or secondary amines at the 3-position, providing opportunities for hydrogen bonding interactions and salt formation.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents and Setup:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq) to a Schlenk tube.

    • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 80-110 °C.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Dry, concentrate, and purify by column chromatography.

Critical Consideration: The aldehyde group is generally not compatible with the strong bases and nucleophilic amines used in Buchwald-Hartwig amination. Protection of the aldehyde as an acetal is highly recommended prior to attempting this transformation.[7][8]

Part 2: Derivatization at the 8-Position through Aldehyde Chemistry

The carbaldehyde at the 8-position is a versatile functional group that can be transformed into a wide variety of other functionalities, allowing for the exploration of different physicochemical properties and interactions with biological targets.

Reductive Amination: Introducing Amine Substituents

Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This is a highly effective method for introducing diverse amine functionalities.

Underlying Principle: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N double bond.

Reductive_Amination cluster_0 Reductive Amination Workflow A Aldehyde + Amine (R₂NH) B Imine/Iminium Ion Formation A->B - H₂O C Reduction (e.g., STAB) B->C D Final Amine Product C->D

Caption: Workflow for the reductive amination of an aldehyde.

Experimental Protocol: Reductive Amination

  • Reagents and Setup:

    • Dissolve the 3-substituted-imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in an anhydrous solvent such as dichloromethane (DCM), dichloroethane (DCE), or THF.

    • Add a dehydrating agent such as molecular sieves or a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reaction Execution:

    • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Chemoselectivity Note: The 3-bromo substituent is stable under these mild reductive amination conditions.

Wittig Reaction: Alkene Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[13][14][15][16] This allows for the extension of the carbon chain at the 8-position and the introduction of various substituted alkenes.

Experimental Protocol: Wittig Reaction

  • Ylide Generation:

    • Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF or diethyl ether under an inert atmosphere.

    • Cool the suspension to 0 °C or -78 °C.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often orange or deep red).

  • Reaction with Aldehyde:

    • Dissolve the 3-substituted-imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at the same low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Other Derivatizations of the 8-Carbaldehyde
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄) or the Pinnick oxidation (NaClO₂ with 2-methyl-2-butene). The resulting carboxylic acid can then be converted to amides, esters, or other acid derivatives.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine) can yield α,β-unsaturated products.[17]

SAR Insights and Strategic Planning

The derivatization of the 3- and 8-positions of the imidazo[1,2-a]pyridine scaffold has been shown to have a profound impact on biological activity across various therapeutic areas.

  • 3-Position: Modifications at this position often directly influence the interaction with the target protein. Introduction of aryl or heteroaryl groups via Suzuki coupling can probe hydrophobic pockets and establish key π-stacking interactions.[18][19] Alkynyl groups from Sonogashira coupling can act as rigid linkers to access distal binding sites. Amines introduced via Buchwald-Hartwig amination can form critical hydrogen bonds or salt bridges.

  • 8-Position: Derivatization at the 8-position can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, as well as providing additional interaction points with the target. For instance, in the development of PI3Kα inhibitors, modifications at the 8-position were crucial for optimizing potency.[20] The introduction of basic amines via reductive amination can enhance aqueous solubility and provide a handle for salt formation, which is often desirable for drug development.

Conclusion

The this compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for SAR studies. The orthogonal reactivity of the 3-bromo and 8-carbaldehyde functionalities allows for a systematic exploration of the chemical space around this privileged scaffold. By employing the robust and well-established protocols outlined in this application note, researchers can efficiently generate novel analogues to drive their drug discovery programs forward. Careful consideration of the compatibility of reaction conditions, particularly with respect to the aldehyde functionality, and the strategic use of protecting groups when necessary, will ensure the successful synthesis of the desired target molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-3-bromo-2-7-dimethylimidazo-1-2-a-pyridine]
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [URL: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/]
  • Wang, X., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6540702/]
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-bromoimidazo-1-2-a-pyridines-and-arylboronic-acids_fig10_368947661]
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carbonyl_Compounds_IV/20.11_Protecting_Groups_of_Aldehydes]
  • Wikipedia. (n.d.). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00301k]
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102370/]
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-3-bromo-2-imidazo-1-2-b-pyridazine-39_fig20_282887087]
  • Stanley, L. M., & Sello, J. K. (2018). Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6136802/]
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. [URL: https://www.sciencedirect.com/science/article/pii/S004040201400844X]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Pal, M., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol027382t]
  • Unlock Chemystery. (2019). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. [URL: https://www.youtube.
  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32979603/]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). Molbank. [URL: https://www.mdpi.com/1422-8599/2021/1/M1196]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01306]
  • ResearchGate. (n.d.). SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. [URL: https://www.researchgate.net/figure/SAR-of-imidazo-1-2-a-pyridine-derivatives-as-anticoccidial-agents_fig45_299371790]
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/05/0063]
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://www.researchgate.net/publication/377180252_Imidazo12-a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]
  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). MDPI. [URL: https://www.mdpi.com/2673-4583/3/1/61]
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. [URL: https://www.scirp.
  • Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/281313460_Cross-Coupling_Reaction_of_2-halo-1-methyl-1H-imidazo45-bpyridine_Offers_a_New_Synthetic_Route_to_Mutagenic_Heterocyclic_Amine-PHIP_and_DMIP]
  • Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. (2012). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34182a]
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. [URL: https://www.researchgate.
  • One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. (2025). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10684705/]
  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [URL: https://www.researchgate.
  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). Science Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10700018/]
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.12%3A_The_Wittig_Reaction]
  • ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [URL: https://www.researchgate.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03932e]
  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. (2021). Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/34185337/]
  • A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. (2025). Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8580221/]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 3-bromo-imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical C-C bond-forming reaction. The unique electronic properties of the imidazo[1,2-a]pyridine ring system present specific challenges that require careful consideration of reaction parameters.

This resource provides in-depth, mechanistically driven answers to common problems, offering field-proven insights to enhance your reaction success.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common hurdles in the Suzuki coupling of 3-bromo-imidazo[1,2-a]pyridines. The following table summarizes frequent issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[1] 2. Inefficient Oxidative Addition: The C-Br bond at the 3-position may be less reactive due to the electron-rich nature of the heterocyclic system. 3. Poor Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the catalytic cycle effectively.[1][2]1. Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to shield the palladium and enhance its reactivity.[2][3][4] 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from 1-2 mol% up to 5-10 mol% in difficult cases. 3. Elevate Temperature: Carefully increase the reaction temperature, as higher temperatures can overcome the activation barrier for oxidative addition. Microwave irradiation can also be effective.[5][6]
Significant Debromination 1. Proto-debromination: This can occur if the reaction environment contains a proton source that reacts with the organopalladium intermediate before transmetalation. 2. Hydrolytic Instability: The presence of water can sometimes lead to the hydrolysis of intermediates, resulting in the debrominated product.[7]1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and degassed.[1] 2. Base Selection: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Ligand Effect: Certain ligands can favor reductive elimination over competing side reactions. Consider screening different ligand types.
Boronic Acid Decomposition 1. Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to cleavage of the C-B bond under the reaction conditions.[7][8][9] 2. Oxidative Degradation: Boronic acids can be oxidized, particularly in the presence of residual peroxides in ethereal solvents.[10] 3. Homocoupling: Boronic acids can couple with themselves to form biaryl side products.1. Use Boronic Esters: Pinacol or MIDA boronates are often more stable than the corresponding boronic acids and can mitigate protodeboronation.[8][10] 2. Controlled Reagent Addition: Add the boronic acid or ester portion-wise or via syringe pump to maintain a low instantaneous concentration. 3. Use Fresh Solvents: Ensure solvents like THF or dioxane are freshly distilled or from a recently opened bottle to minimize peroxide content.[10]
Inconsistent Results 1. Reagent Quality: Purity of the 3-bromo-imidazo[1,2-a]pyridine, boronic acid, and base can vary between batches.[1] 2. Atmosphere Control: Inefficient degassing or poor inert atmosphere maintenance can lead to catalyst deactivation. 3. Solvent Effects: The choice and quality of the solvent can significantly impact solubility and reaction kinetics.[1][11]1. Purify Starting Materials: Recrystallize or chromatograph the starting materials if purity is questionable. 2. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen). 3. Solvent Screening: Test a range of solvents, such as dioxane, toluene, DMF, or 2-MeTHF, often with an aqueous component to aid in dissolving the base.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the Suzuki coupling, and how do I choose the right one?

A1: The base is crucial for the transmetalation step of the catalytic cycle.[3][13][14] Its primary role is to activate the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3] This activation enhances the polarization of the organic group on the boron, facilitating its transfer to the palladium(II) center.[3]

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous/organic solvent mixtures, they are effective for many standard couplings.[6] They are a good starting point for optimization.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often required for more challenging substrates, such as electron-rich heteroaryl halides. They can accelerate the reaction but may also promote side reactions if not chosen carefully.

  • Fluoride Sources (e.g., KF, CsF): These can be effective, particularly with boronic esters or when base-sensitive functional groups are present.[3]

For 3-bromo-imidazo[1,2-a]pyridines, starting with K₂CO₃ or K₃PO₄ is recommended. If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ may improve the outcome.

Q2: How does the choice of phosphine ligand influence the reaction with a heteroaryl substrate like imidazo[1,2-a]pyridine?

A2: Phosphine ligands are not just spectators; they are intimately involved in modulating the electronic and steric properties of the palladium catalyst.[7][15] For heteroaryl substrates, the ligand's role is even more critical.

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition step—often the rate-limiting step for aryl bromides—by making the palladium(0) more nucleophilic.[16]

  • Steric Effects: Bulky ligands, such as those with t-butyl or cyclohexyl groups, create a larger coordination sphere around the palladium.[2][17] This promotes the reductive elimination step to release the product and regenerate the active Pd(0) catalyst. For heteroaryl substrates, this bulk can also prevent the inhibitory coordination of the ring's nitrogen atoms to the metal center.[1]

For 3-bromo-imidazo[1,2-a]pyridines, ligands like PPh₃ may be insufficient. It is highly recommended to screen more advanced, sterically hindered, and electron-rich ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3]

Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling (the formation of a biaryl product from two boronic acid molecules) is a common side reaction. It can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) in the absence of the aryl halide, initiating a different catalytic cycle. It can also occur through other palladium-mediated pathways.

To minimize homocoupling:

  • Maintain a Strict Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of argon or nitrogen throughout the experiment.

  • Control Stoichiometry: Use a slight excess of the 3-bromo-imidazo[1,2-a]pyridine (e.g., 1.05-1.1 equivalents) relative to the boronic acid.

  • Optimize Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at the lowest effective temperature.

  • Use Boronic Esters: As mentioned, boronic esters are generally more stable and less prone to homocoupling than boronic acids.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition (+ Ar-Br) trans_intermediate Ar-Pd(II)L₂(Ar') (Transmetalation Product) oa_intermediate->trans_intermediate Transmetalation (+ Ar'-B(OH)₂, Base) trans_intermediate->pd0 Reductive Elimination (- Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Workflow

When a reaction fails, a systematic approach to optimization is key.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents change_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_reagents->change_ligand If no improvement change_base Screen Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) change_ligand->change_base If still low yield success Reaction Optimized change_ligand->success Success change_solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) change_base->change_solvent If still low yield change_base->success Success increase_temp Increase Temperature (Conventional or Microwave) change_solvent->increase_temp If still low yield change_solvent->success Success increase_temp->success Success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a generic 3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.

Reagents & Equipment:

  • 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄[6] or a more advanced precatalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if using a Pd source without an integrated ligand, e.g., Pd₂(dba)₃ with 2-4 mol% of XPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[12]

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Argon or N₂)

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12] For microwave-assisted reactions, seal the vial and heat according to the instrument's protocols.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine product.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Solans-Monfort, X., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11, 28067-28076.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2022).
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2018).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2016). Molecules, 21(11), 1547.
  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved January 19, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(7), 1856-1859.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8891.
  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2021). Molecules, 26(16), 4924.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(51), 16038-16051.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 19, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 5838-5850.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 5838-5850.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2003).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2019). RSC Advances, 9, 28455-28465.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). The Journal of Organic Chemistry, 70(26), 10735-10748.
  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved January 19, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and mastering its synthesis is crucial for advancing research programs.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and mechanistic principles. Our goal is to help you diagnose experimental challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Recommended Synthetic Strategy: A Two-Step Approach

The most reliable and regiochemically controlled synthesis of this compound proceeds via a two-step sequence starting from 2-aminonicotinaldehyde (imidazo[1,2-a]pyridine-8-carbaldehyde precursor).

  • Step 1: Cyclization. Condensation of 2-aminonicotinaldehyde with an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde) to form the imidazo[1,2-a]pyridine-8-carbaldehyde core.

  • Step 2: Electrophilic Bromination. Regioselective bromination of the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system using N-Bromosuccinimide (NBS).

This strategy is superior to alternatives because it leverages the inherent electronic properties of the heterocyclic system. The C3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic and kinetically favored site for electrophilic attack.[3] Attempting formylation on a pre-brominated scaffold is complicated by the directing effects of the bromo group and the general difficulty of functionalizing the pyridine ring.

Synthetic_Workflow A 2-Aminonicotinaldehyde B Imidazo[1,2-a]pyridine- 8-carbaldehyde A->B Step 1: Cyclization (e.g., ClCH₂CHO, NaHCO₃, EtOH, Reflux) C 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde B->C Step 2: Bromination (NBS, CH₃CN, 0°C to rt)

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted as a series of questions you might ask during your experiment, followed by detailed answers and actionable advice.

Part 1: Cyclization to form Imidazo[1,2-a]pyridine-8-carbaldehyde

Question 1: My cyclization yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this Tschitschibabin-type reaction often trace back to one of four areas: starting material quality, reaction conditions, side reactions, or workup procedure.

Potential Cause Explanation & Recommended Action
Impure Starting Material 2-aminonicotinaldehyde can be susceptible to oxidation or polymerization. Action: Confirm the purity of your starting material by ¹H NMR and LC-MS. If necessary, purify by column chromatography or recrystallization before use.
Inefficient Cyclizing Agent While chloroacetaldehyde and bromoacetaldehyde are common, they can be unstable. Action: Consider using a more stable precursor like chloroacetaldehyde dimethyl acetal, which will hydrolyze in situ under mildly acidic conditions generated during the reaction.[4]
Suboptimal Base/Solvent The base is critical for neutralizing the HBr/HCl formed. An inappropriate solvent can hinder solubility or reaction rates. Action: Sodium bicarbonate (NaHCO₃) is a mild and effective base. Ethanol or acetonitrile are excellent solvent choices. Ensure you are using at least 1.0-1.2 equivalents of the base.
Aldehyde Side Reactions The aldehyde group on your starting material can undergo undesired side reactions (e.g., self-condensation) under harsh conditions. Action: Maintain a moderate reflux temperature and avoid excessively long reaction times. Monitor the reaction by TLC or LC-MS and stop when the starting material is consumed.

Question 2: I'm observing a significant amount of dark, insoluble tar-like material in my reaction flask. What is it and how can I prevent it?

Answer: Tar formation is a classic sign of polymerization or decomposition, a common issue when working with aldehydes. This is often exacerbated by excessive heat or prolonged reaction times.

Preventative Measures:

  • Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a temperature controller set to the boiling point of your solvent.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative degradation of the aldehyde.

  • Monitor Closely: Use TLC to track the consumption of the 2-aminonicotinaldehyde. Once it has been consumed, proceed with the workup immediately to avoid product degradation.

Part 2: C3-Bromination with N-Bromosuccinimide (NBS)

Question 3: My bromination reaction is stalled, with significant starting material remaining even after extended time. Why?

Answer: This issue typically points to an inactive brominating agent or suboptimal reaction conditions. N-Bromosuccinimide is an excellent reagent, but its effectiveness depends on its purity and the reaction environment.[5][6]

Troubleshooting_Bromination Start Low Conversion in Bromination Reaction CheckNBS Is the NBS pure? Start->CheckNBS CheckSolvent Is the solvent appropriate and anhydrous? CheckNBS->CheckSolvent Yes Recrystallize Action: Recrystallize NBS from hot water. CheckNBS->Recrystallize No CheckTemp Is the temperature correct? CheckSolvent->CheckTemp Yes UseDry Action: Use anhydrous CH₃CN or DMF. Dry glassware. CheckSolvent->UseDry No OptimizeTemp Action: Start at 0°C, then allow to warm to RT slowly. CheckTemp->OptimizeTemp No Success Problem Solved CheckTemp->Success Yes Recrystallize->CheckSolvent UseDry->CheckTemp OptimizeTemp->Success

Caption: Decision tree for troubleshooting low bromination yield.

Detailed Checks:

  • NBS Purity: Old or improperly stored NBS can hydrolyze, reducing its activity. It should be a white crystalline solid. If it is yellow or discolored, its purity is questionable.[5]

    • Solution: Recrystallize the NBS from hot water before use. This simple step can dramatically improve yields.[7]

  • Solvent Choice: The reaction proceeds via an electrophilic mechanism. Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are ideal. Protic solvents can react with NBS.

    • Solution: Ensure your solvent is anhydrous. Water can consume NBS and lead to undesired byproducts.

  • Reaction Temperature: The reaction is typically initiated at a low temperature (0°C) to control exothermicity and selectivity, then allowed to warm to room temperature.[8] Running the reaction at too low a temperature may prevent it from reaching a sufficient activation energy.

Question 4: My LC-MS analysis shows a product with a mass corresponding to a dibrominated species. How can I improve selectivity for the mono-brominated product?

Answer: The formation of dibrominated products indicates that the reaction is too reactive. The C3 position is highly activated, but under forceful conditions, a second bromination can occur elsewhere.

Controlling Selectivity:

  • Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS. Carefully weigh your reagents.

  • Temperature Control: Add the NBS portion-wise to a solution of your substrate at 0°C. This allows you to control the initial exotherm and maintain a low concentration of the electrophile, favoring mono-substitution.

  • Reverse Addition: For highly sensitive substrates, consider adding the substrate solution slowly to a slurry of NBS at 0°C.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the C3 bromination of imidazo[1,2-a]pyridine?

A: The reaction is a classic electrophilic aromatic substitution. The electron-rich imidazole ring attacks the electrophilic bromine of NBS. The resulting cationic intermediate (a Wheland intermediate) is stabilized by resonance. Subsequent deprotonation by the succinimide anion restores aromaticity and yields the C3-brominated product.

Bromination_Mechanism cluster_0 Mechanism of C3 Electrophilic Bromination IMP Imidazo[1,2-a]pyridine (electron-rich C3) Intermediate Wheland Intermediate (Cationic, Resonance Stabilized) IMP->Intermediate Attack at C3 NBS NBS (Source of Br⁺) NBS->Intermediate Delivers Br⁺ Product 3-Bromo-Imidazo[1,2-a]pyridine Intermediate->Product Deprotonation Succinimide Succinimide anion

Caption: Simplified mechanism for C3 bromination.

Q: Could I use the Vilsmeier-Haack reaction to introduce the formyl group at C8?

A: The Vilsmeier-Haack reaction (using POCl₃/DMF) is an excellent method for formylating electron-rich heterocycles.[9][10][11] However, on an unsubstituted imidazo[1,2-a]pyridine, it will overwhelmingly favor formylation at the C3 position. It is not a viable method for directly installing a formyl group at C8 on the parent scaffold. This underscores the importance of starting with a pre-functionalized pyridine ring, like 2-aminonicotinaldehyde.

Q: Are there any safety considerations when working with NBS?

A: Yes. N-Bromosuccinimide is an irritant and a lachrymator. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NBS can be exothermic, so appropriate precautions for temperature control, especially on a larger scale, are necessary.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel with appropriate risk assessments.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-aminonicotinaldehyde (1.0 eq.), sodium bicarbonate (1.2 eq.), and ethanol (approx. 0.2 M concentration).

  • To this suspension, add chloroacetaldehyde (1.1 eq., typically as a 50 wt.% solution in water).

  • Heat the reaction mixture to reflux (approx. 80°C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a solid.

Protocol 2: Synthesis of this compound
  • Dissolve imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.), recrystallized if necessary, portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27325-27365. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149-35165. [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 25(24), 5923. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A Chemistry, 9(4), 1335-1386. [Link]

  • Patil, D. B., & Rajput, S. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 444-463. [Link]

  • National Institutes of Health. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(13), 7795-7803. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • MySkinRecipes. (n.d.). 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. Retrieved from MySkinRecipes. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(78). [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9, 34671-34676. [Link]

Sources

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS No. 1033434-54-6). This document is designed for researchers, medicinal chemists, and drug development professionals who require this key intermediate in high purity for downstream applications. The inherent chemical properties of the imidazo[1,2-a]pyridine scaffold, particularly the basic nitrogen atom, can present unique challenges during purification. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for purifying crude this compound?

A: The most widely reported and effective method for purifying this compound and its analogs is silica gel column chromatography.[1][2] This technique allows for the separation of the target molecule from unreacted starting materials, reaction byproducts, and baseline impurities. The choice of eluent system is critical and typically involves a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1]

Q2: Why does my compound streak or "tail" on a silica TLC plate, and how does this affect column chromatography?

A: Peak tailing is a classic issue observed with basic compounds like pyridine derivatives on standard silica gel.[3] The primary cause is the strong ionic interaction between the basic nitrogen atom in the imidazopyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[3] This leads to a non-uniform elution front, resulting in broad, tailing peaks on TLC and in column chromatography, which severely compromises separation efficiency.

Q3: I'm trying to recrystallize my product, but no crystals are forming even after the solution has cooled completely. What should I do?

A: This is a common crystallization problem that can usually be resolved. The most frequent cause is the use of too much solvent, preventing the solution from reaching saturation upon cooling.[4] Other possibilities include supersaturation, where the compound remains dissolved beyond its normal solubility limit. To induce crystallization, you can:

  • Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[4]

  • Add a seed crystal of the pure compound, if available.[4]

  • Boil off a portion of the solvent to increase the solute concentration and then allow it to cool again.[4]

Q4: What are the likely impurities I might encounter after synthesizing this compound?

A: Impurities will largely depend on the synthetic route. However, common impurities often include unreacted 2-amino-3-bromopyridine derivatives and the aldehyde-containing reagent used in the cyclization step. Additionally, byproducts from side reactions and residual inorganic salts from the aqueous workup may also be present.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a cause-and-solution format to guide your troubleshooting process.

Issue 1: Severe Peak Tailing in Column Chromatography
  • Probable Cause: As mentioned in the FAQ, the basic nitrogen on your molecule is interacting strongly with acidic silanol groups on the silica gel. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[3]

  • Expert Solution: The most effective strategy is to suppress the unwanted ionic interaction. This is achieved by adding a small amount of a competing base to your mobile phase.

    • Protocol: Add triethylamine (TEA) to your eluent system at a concentration of 0.1% to 1.0% (v/v). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[3] This allows your compound to elute based primarily on polarity, resulting in sharper, more symmetrical peaks and significantly improved resolution.

Issue 2: Poor Separation of Product from a Close-Running Impurity
  • Probable Cause: The polarity of your product and the impurity are too similar in the chosen solvent system, leading to overlapping elution profiles.

  • Expert Solution:

    • Optimize the Eluent: Systematically test different solvent systems. If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/acetone or chloroform/methanol system.[5] These solvents offer different selectivities due to their unique abilities to engage in dipole-dipole interactions and hydrogen bonding, which can alter the retention of your compounds.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Silica gel is acidic. Switching to a more neutral stationary phase, such as alumina (neutral, Brockmann I) , can eliminate the strong ionic interactions causing co-elution. Alternatively, using an end-capped silica gel provides a more inert surface.[3]

Issue 3: Low or No Recovery of Product from the Column
  • Probable Cause: Your compound may be degrading on the acidic silica gel or is being irreversibly adsorbed. This is a risk with certain sensitive heterocyclic compounds.

  • Expert Solution:

    • Diagnose On-Plate Degradation: Perform a 2D TLC test. Spot your crude material on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[3] If the spot is on the diagonal, no degradation has occurred. If new spots appear off the diagonal, your compound is degrading on the silica.

    • Mitigate Degradation: If degradation is confirmed, immediately switch to a less acidic or inert stationary phase like neutral alumina.[3] Additionally, consider deactivating your standard silica gel by pre-treating it with the eluent containing triethylamine before packing the column.

Issue 4: Product Crystallizes as an Oil or Fails to Solidify
  • Probable Cause: The presence of impurities is depressing the melting point of your compound, causing it to "oil out." Alternatively, the chosen solvent may be too good, keeping the compound dissolved even at low temperatures.

  • Expert Solution:

    • Solvent System Modification: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[4] If your compound oils out, try adding a small amount of a "poor" solvent (one in which your compound is insoluble) to the hot solution until it becomes slightly turbid. Then, add a drop of the "good" solvent to clarify it and allow it to cool slowly. This is known as a binary solvent recrystallization.

    • Pre-Purification: If the compound is very impure, it may be necessary to first run it through a quick silica gel "plug" (a short column) to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a standard workflow for purifying this compound.

1. Preparation:

  • Select an appropriate eluent system by running TLC plates with your crude material. Test various ratios of the solvent systems listed in Table 1. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound.

  • Prepare the chosen eluent, adding 0.5% v/v triethylamine to mitigate peak tailing.

Table 1: Suggested Starting Eluent Systems for TLC Analysis

System Name Non-Polar Solvent Polar Solvent Typical Starting Ratio (v/v)
System A Hexane / Petroleum Ether Ethyl Acetate 9:1 -> 1:1
System B Dichloromethane (DCM) Acetone 95:5 -> 8:2

| System C | Dichloromethane (DCM) | Methanol | 99:1 -> 95:5 |

2. Column Packing (Slurry Method):

  • Select a column with an appropriate diameter (typically a 20:1 to 40:1 ratio of silica gel weight to crude material weight).

  • In a beaker, mix silica gel with your starting eluent (e.g., 95:5 Hexane/EtOAc) to form a free-flowing slurry.

  • With the stopcock open and a flask below, pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Carefully layer this powder on top of the packed column bed.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Apply gentle positive pressure and begin collecting fractions.

  • Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.

  • Gradually increase the polarity of the eluent as needed to elute your compound.

5. Product Isolation:

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for a final polishing step after chromatography or if the crude product is relatively pure.

1. Solvent Selection:

  • Place a small amount of your crude material into several test tubes.

  • Add a small amount (0.5-1 mL) of different solvents (see Table 2) to each tube.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. An unsuitable solvent will dissolve it at room temperature or not at all upon heating.

Table 2: Potential Solvents for Recrystallization Screening

Solvent Class Examples
Alcohols Isopropanol, Ethanol, Methanol
Esters Ethyl Acetate
Ketones Acetone
Hydrocarbons Heptane, Toluene

| Ethers | Dioxane |

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a condenser).

  • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • If crystallization does not occur, refer to the troubleshooting guide (Issue 4).

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Visual Workflow Diagrams

G cluster_0 Purification Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess Purity & Complexity TLC->Decision Chrom Column Chromatography Decision->Chrom Multiple Impurities Recrys Recrystallization Decision->Recrys High Initial Purity Pure Pure Compound Chrom->Pure Recrys->Pure

Caption: General purification workflow decision tree.

G cluster_1 Chromatography Troubleshooting Start Run Analytical TLC Tailing Is there peak tailing? Start->Tailing AddTEA Solution: Add 0.5% TEA to eluent Tailing->AddTEA Yes Separation Is separation > 0.2 Rsub{f}? Tailing->Separation No AddTEA->Separation Proceed Proceed to Column Chromatography Separation->Proceed Yes ChangeSolvent Solution: Change solvent system (e.g., DCM/Acetone) Separation->ChangeSolvent No ChangePhase Solution: Change stationary phase (e.g., Alumina) ChangeSolvent->ChangePhase Still No Separation

Caption: Troubleshooting logic for column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to the formation of stubborn side products. This guide provides field-proven insights and troubleshooting strategies to address the common issues encountered during the synthesis of this privileged heterocyclic system.

Core Synthetic Pathway: An Overview

The most common and robust method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.[1] The generally accepted mechanism involves two key steps: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Imidazo[1,2-a]pyridine Synthesis General Mechanism of Imidazo[1,2-a]pyridine Synthesis R1 2-Aminopyridine I1 Pyridinium Salt Intermediate R1->I1 S_N2 Attack (N1 of Pyridine) R2 α-Halocarbonyl (e.g., α-bromoketone) R2->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 P Imidazo[1,2-a]pyridine I2->P Dehydration Low_Yield_Troubleshooting start Low Yield / No Reaction check_sm 1. Verify Purity of Starting Materials (SMs) start->check_sm check_conditions 2. Evaluate Reaction Conditions check_sm->check_conditions If SMs are pure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_base Add/Change Base check_conditions->optimize_base success Improved Yield optimize_temp->success optimize_solvent->success optimize_base->success Regioselectivity_Pathways Competing Pathways for Regioisomer Formation start 2-Aminopyridine + α-Haloketone path_A Attack at Endocyclic N1 (Desired Pathway) start->path_A path_B Attack at Exocyclic NH2 (Side Reaction) start->path_B intermediate_A Pyridinium Salt path_A->intermediate_A S_N2 product_A Imidazo[1,2-a]pyridine (Correct Isomer) intermediate_A->product_A Cyclization & Dehydration intermediate_B N-Alkylated Intermediate path_B->intermediate_B S_N2 product_B Isomeric Byproduct or Failed Cyclization intermediate_B->product_B Further Reactions

Caption: Regioselectivity is determined by the initial nucleophilic attack.

Troubleshooting Strategies:

  • Modify Reaction Conditions: In some cases, lower reaction temperatures can favor the thermodynamically more stable product, which is often the desired imidazo[1,2-a]pyridine.

  • Protecting Groups: While not ideal, temporarily protecting the exocyclic amino group is a definitive but less atom-economical strategy to ensure alkylation occurs at N1.

  • Alternative Syntheses: If regioselectivity remains poor, consider alternative synthetic routes that offer better control, such as multi-component reactions (e.g., Groebke-Blackburn-Bienaymé) which often have well-defined regiochemical outcomes.

[2][3]---

FAQ 3: My crude product is a dark, intractable tar. What causes this polymerization?

A3: The formation of dark, polymeric material often points to side reactions involving highly reactive intermediates, particularly in reactions run under harsh conditions.

Causality:

  • Self-Condensation: Aldehydes and some ketones used as starting materials can self-condense under basic or acidic conditions at high temperatures.

  • Ortoleva-King Reaction: A competing pathway, the Ortoleva-King reaction, can occur, especially when using iodine as a catalyst or in situ halogenating agent. T[4][5][6]his involves the formation of a pyridinium ylide, which can be highly colored and lead to complex mixtures if not properly controlled.

  • Decomposition: Prolonged heating of sensitive substrates can lead to decomposition and polymerization.

Preventative Measures:

  • Control Reagent Addition: Add the α-halocarbonyl or aldehyde slowly to a heated solution of the 2-aminopyridine. This keeps the concentration of the reactive electrophile low, minimizing self-condensation.

  • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Use an Inert Atmosphere: Some starting materials or intermediates can be sensitive to air oxidation, which can generate radical species that initiate polymerization. R[7]unning the reaction under an inert atmosphere (N₂ or Argon) can produce a cleaner product.

  • Re-evaluate Catalyst: If using strong Lewis acids or other harsh catalysts, consider milder alternatives. For example, some modern procedures utilize metal-free or biocatalytic methods to avoid harsh conditions.

[2][8]---

Experimental Protocol: Purification of a Typical Imidazo[1,2-a]pyridine

Objective: To provide a general procedure for the workup and purification of a moderately polar imidazo[1,2-a]pyridine derivative.

Materials:

  • Crude reaction mixture

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated NaHCO₃ solution to neutralize any remaining acid (e.g., HBr). Monitor with pH paper until the aqueous layer is neutral or slightly basic (pH 7-8).

    • If the product is in an organic solvent immiscible with water, proceed to extraction. If in a water-miscible solvent (e.g., ethanol, DMF), remove the solvent under reduced pressure first, then dilute the residue with water and ethyl acetate.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x volumes of the aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a nonpolar solvent like hexanes.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% or more). The less polar impurities will elute first, followed by the desired product.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine.

  • Final Verification:

    • Verify the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Gulea, M. & Gulea, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Adimurthy, S. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Katritzky, A. R. et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Gioiello, A. et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Shankar, R. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]

  • Katritzky, A. R. et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Sci-Hub. Available at: [Link]

  • Kumar, S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Kurteva, V. et al. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. Available at: [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]

  • Unknown Author. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available at: [Link]

  • Kurteva, V. et al. (n.d.). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction intermediates. ResearchGate. Available at: [Link]

  • Lombardino, J. G. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Bruice, P. Y. (n.d.). Chichibabin reaction. Available at: [Link]

  • Kumar, S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Gulea, M. & Gulea, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]

  • Pinacho-Crisóstomo, F. R. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Gryko, D. T. et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (2025). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chichibabin reaction. Available at: [Link]

  • da Silva, G. G. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Lombardino, J. G. (1965). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. We will address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure a robust and efficient process.

Introduction: A Plausible and Scalable Synthetic Route

While multiple synthetic routes to substituted imidazo[1,2-a]pyridines exist, for the purpose of this guide, we will focus on a logical and industrially relevant three-step sequence. This pathway is chosen for its likely use of readily available starting materials and its amenability to scale-up. The proposed synthesis involves:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine core.

  • Bromination: Regioselective introduction of the bromine atom at the C3 position.

  • Formylation: Introduction of the aldehyde group at the C8 position via a Vilsmeier-Haack reaction.

It is important to note that the order of the bromination and formylation steps can potentially be reversed, and the choice will depend on factors such as regioselectivity, substrate reactivity, and ease of purification. This guide will address challenges that may arise in either sequence.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation cluster_2 Purification 2-amino-3-bromopyridine 2-amino-3-bromopyridine imidazo_core 3-Bromoimidazo[1,2-a]pyridine 2-amino-3-bromopyridine->imidazo_core Reaction alpha-halo_ketone alpha-halo_ketone alpha-halo_ketone->imidazo_core formylated_product This compound imidazo_core->formylated_product Vilsmeier-Haack Vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_reagent->formylated_product Crude_Product Crude_Product Pure_Product Pure Final Product Crude_Product->Pure_Product Crystallization/ Chromatography Troubleshooting_Vilsmeier_Haack Problem Low Yield/Impurity in Formylation Cause1 Incorrect Reagent Stoichiometry Problem->Cause1 Cause2 Poor Regioselectivity Problem->Cause2 Cause3 Incomplete Hydrolysis Problem->Cause3 Solution1 Check Reagent Purity Pre-form Vilsmeier Reagent Optimize Stoichiometry Cause1->Solution1 Solution Solution2 Precise Temperature Control Monitor Reaction Time Cause2->Solution2 Solution Solution3 Controlled Quench Careful pH Adjustment Cause3->Solution3 Solution

Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation step.

FAQs for Scale-Up Synthesis

Q: What are the primary safety concerns when handling phosphorus oxybromide (POBr₃) on an industrial scale?

A: POBr₃ is a corrosive and water-reactive solid. Key safety precautions include:

  • Handling: Always handle POBr₃ in a well-ventilated area, preferably in a dedicated glovebox or fume hood, to avoid inhalation of corrosive dust and fumes.

  • PPE: Use robust personal protective equipment, including chemical-resistant gloves, a full-face shield, and a chemical-resistant apron or suit.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials. The container must be tightly sealed.

  • Spills: In case of a spill, do not use water. Neutralize with a suitable dry agent like sodium bicarbonate and handle as hazardous waste.

Q: How can I effectively purify the final product, this compound, at a kilogram scale?

A: While column chromatography is common in the lab, it is often not practical for large-scale purification. Consider the following:

  • Crystallization: Develop a robust crystallization procedure. This may involve screening various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that provide good yield and high purity.

  • Re-slurry: If the initial purity is close to the desired specification, a re-slurry in a suitable solvent can be an effective way to remove minor impurities.

  • Activated Carbon Treatment: If colored impurities are an issue, treatment with activated carbon can be effective.

Q: Are there any known stability issues with the final product?

A: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods. It is advisable to store the final product under an inert atmosphere and protected from light, particularly if it is to be stored for an extended duration.

References

  • Bentham Science. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electrocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948461B - Method for synthesizing 1,4-dioxane.
  • MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1][2] The title compound, with its specific substitution pattern, serves as a versatile intermediate for further chemical exploration.

This guide provides in-depth troubleshooting for common synthetic challenges and details alternative synthetic routes, moving beyond the standard literature procedures. Our goal is to empower you with the foundational knowledge and practical insights to navigate your synthetic campaigns successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound, and what are its primary drawbacks?

A1: The most conventional approach involves a two-step sequence:

  • Cyclization: Reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound to form the imidazo[1,2-a]pyridine core.

  • Sequential Functionalization: Stepwise introduction of the bromo and carbaldehyde groups at the C3 and C8 positions, respectively.

The primary drawback of this linear approach is often the cumulative yield over multiple steps. Additionally, controlling regioselectivity during the functionalization steps can be challenging, leading to isomeric impurities that complicate purification.

Q2: Why is the C3 position of the imidazo[1,2-a]pyridine ring so reactive towards electrophiles like bromine?

A2: The C3 position is the most electron-rich carbon in the imidazo[1,2-a]pyridine system. This is due to the nitrogen atom at position 4, which donates electron density into the five-membered ring through resonance. Electrophilic attack at C3 proceeds through a stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the six-membered pyridine ring. This inherent electronic preference makes direct bromination at C3 a highly favorable and regioselective transformation.

Q3: Are there any metal-free alternatives for the synthesis of the imidazo[1,2-a]pyridine core?

A3: Yes, several metal-free approaches have been developed. One notable method is the microwave-assisted condensation of 2-aminopyridines with bromomalonaldehyde in an ethanol-water mixture.[3] This approach is not only rapid and efficient but also aligns with the principles of green chemistry by avoiding transition metal catalysts.[4]

Alternative Synthetic Routes & Troubleshooting Guides

The synthesis of this compound can be approached from different strategic directions. Below, we detail two robust alternative routes, each with its own set of advantages and potential challenges.

Alternative Route 1: Late-Stage C3 Bromination

This strategy focuses on constructing the 8-formyl-imidazo[1,2-a]pyridine scaffold first, followed by a regioselective bromination at the C3 position.

Alternative_Route_1 Start 2-Amino-3-formylpyridine Step1 Cyclization Start->Step1 Reagent1 α-Halo Ketone (e.g., Bromoacetaldehyde) Reagent1->Step1 Intermediate1 Imidazo[1,2-a]pyridine- 8-carbaldehyde Step1->Intermediate1 Step2 Electrophilic Bromination Intermediate1->Step2 Reagent2 Brominating Agent (e.g., NBS, Br2) Reagent2->Step2 Product 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde Step2->Product

Caption: Workflow for the late-stage C3 bromination route.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde
  • To a solution of 2-amino-3-formylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halo ketone like bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: C3-Bromination
  • Dissolve the Imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to yield the final product.

Troubleshooting Guide: Alternative Route 1
Issue Potential Cause(s) Recommended Solution(s)
Low yield in cyclization step - Incomplete reaction. - Decomposition of starting material or product.- Increase reaction time or temperature cautiously. - Consider a milder base if degradation is observed. - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Formation of isomeric byproducts during bromination - Over-bromination or bromination at other positions on the pyridine ring.- Maintain a low reaction temperature (0 °C or below). - Use a less reactive brominating source or add the brominating agent slowly. - Ensure the starting material is fully dissolved before adding the brominating agent.
Difficulty in purifying the final product - Co-elution of starting material and product. - Presence of hard-to-remove byproducts.- Optimize the mobile phase for column chromatography; a gradient elution might be necessary. - Consider recrystallization from a suitable solvent system.

Alternative Route 2: Late-Stage C8 Formylation

This approach involves the synthesis of a 3-bromoimidazo[1,2-a]pyridine intermediate, followed by the introduction of the carbaldehyde group at the C8 position, likely via a directed metalation-formylation sequence or a Vilsmeier-Haack reaction.

Alternative_Route_2 Start 2-Aminopyridine Step1 Cyclization Start->Step1 Reagent1 Bromomalonaldehyde Reagent1->Step1 Intermediate1 3-Bromoimidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Reagent2 Formylating Agent (Vilsmeier Reagent) Reagent2->Step2 Product 3-Bromoimidazo[1,2-a]pyridine- 8-carbaldehyde Step2->Product

Sources

byproduct identification in reactions involving 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during synthetic transformations of this versatile scaffold. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your research.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of Desired Cross-Coupling Product with a Significant Amount of a Debrominated Byproduct.

  • Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am consistently isolating a significant amount of imidazo[1,2-a]pyridine-8-carbaldehyde. What is causing this, and how can I prevent it?

  • Answer: The formation of the debrominated byproduct is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2]

    • Causality: This occurs when the organopalladium intermediate, formed after oxidative addition of the aryl bromide to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid. Common hydride sources in these reactions can be solvent molecules (like ethanol), the base, or even trace amounts of water.

    • Troubleshooting Protocol:

      • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and alter the reaction pathway.

      • Anhydrous Conditions: Use freshly dried solvents and reagents. The presence of water can contribute to hydrodehalogenation.

      • Choice of Base: While strong bases are often required for Suzuki couplings, some can promote hydrodehalogenation. Consider using a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 instead of stronger bases like NaOtBu if you are observing significant debromination.[3]

      • Ligand Selection: The choice of phosphine ligand can influence the relative rates of transmetalation and hydrodehalogenation. Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.

      • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Problem 2: Formation of a High Molecular Weight Byproduct in Sonogashira Coupling Reactions.

  • Question: During a Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant byproduct with a mass corresponding to the dimer of my alkyne. How can I suppress this?

  • Answer: The byproduct you are observing is the result of homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[4][5]

    • Causality: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4] The copper acetylide intermediate can undergo oxidative dimerization instead of transmetalating to the palladium center.

    • Troubleshooting Protocol:

      • Copper-Free Conditions: The most effective way to eliminate alkyne homocoupling is to perform the reaction under copper-free Sonogashira conditions.[5][6]

      • Strictly Inert Atmosphere: If using a copper co-catalyst is necessary, it is crucial to maintain a rigorously deoxygenated reaction environment to prevent the oxidative dimerization of the alkyne.[1]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling reaction over homocoupling.

      • Use of a Protecting Group: Employing a trimethylsilyl (TMS) protecting group on the alkyne can prevent homocoupling. The TMS group can be removed in a subsequent step with a fluoride source like TBAF.[5]

Problem 3: Complex Mixture of Products, Including a Dimeric Species Linked by a Methylene Bridge.

  • Question: I attempted a reaction with this compound under what I thought were standard cross-coupling conditions, but I have isolated a complex mixture, including a byproduct that appears to be two imidazo[1,2-a]pyridine units linked by a CH-aryl group. What could be happening?

  • Answer: This unexpected byproduct is likely the result of a reaction involving the aldehyde functionality. Under certain conditions, particularly with Lewis acid catalysis and in the absence of a strong oxidant, the aldehyde can react with the C3-position of another imidazo[1,2-a]pyridine molecule.[5]

    • Causality: An iron-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes under an argon atmosphere has been shown to produce 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines).[5][7] It is plausible that a similar pathway is occurring with your substrate, where the aldehyde of one molecule acts as the electrophile.

    • Troubleshooting Protocol:

      • Protect the Aldehyde: If the aldehyde is not the desired reactive site, consider protecting it as an acetal or another suitable protecting group before performing the cross-coupling reaction.

      • Control of Atmosphere: As this side reaction has been observed under inert atmospheres, ensuring the presence of an appropriate oxidant (if compatible with your desired reaction) might suppress it.

      • Catalyst Choice: Avoid using Lewis acidic catalysts that might activate the aldehyde towards nucleophilic attack by the electron-rich imidazo[1,2-a]pyridine ring.

II. Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the C3-Br versus other positions on the imidazo[1,2-a]pyridine ring in cross-coupling reactions?

The C3 position of the imidazo[1,2-a]pyridine ring is generally the most nucleophilic and readily undergoes electrophilic substitution. In the case of halogenated imidazo[1,2-a]pyridines, the reactivity in palladium-catalyzed cross-coupling reactions can be influenced by both electronic and steric factors. Generally, for dihalogenated imidazo[1,2-a]pyridines, the reactivity order is often influenced by the specific reaction conditions and the nature of the other substituents. However, the C3-halogen is a very common site for functionalization.

Q2: Can the aldehyde group in this compound undergo a Cannizzaro reaction?

The Cannizzaro reaction typically requires a strong base and an aldehyde without α-hydrogens. While the aldehyde at the 8-position of the imidazo[1,2-a]pyridine ring lacks α-hydrogens, the basic conditions required for a Cannizzaro reaction could potentially lead to decomposition or other unwanted side reactions of the heterocyclic core. If you are using strongly basic conditions (e.g., concentrated NaOH or KOH) and observing disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, then a Cannizzaro-type reaction is a possibility. To avoid this, use milder bases whenever possible.

Q3: What are some effective strategies for purifying the products of reactions with this compound?

The polarity of the imidazo[1,2-a]pyridine core combined with the aldehyde functionality can make purification challenging.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective. If your compound shows signs of degradation on silica (streaking on TLC), consider using deactivated silica gel or alumina.

    • Eluent System: A gradient elution is often necessary. Start with a less polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For very polar products, adding a small amount of methanol or triethylamine (to suppress tailing with basic compounds) to the eluent can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

III. Visualization of Potential Byproduct Pathways

Byproduct_Formation cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start_Suzuki This compound Desired_Product_Suzuki 3-Aryl-imidazo[1,2-a]pyridine-8-carbaldehyde Start_Suzuki->Desired_Product_Suzuki Pd(0), Base ArB(OH)2 Hydrodehalogenation Hydrodehalogenation (Debromination) Start_Suzuki->Hydrodehalogenation Hydride Source Homocoupling_Boronic Homocoupling of Boronic Acid Start_Suzuki->Homocoupling_Boronic Side Reaction Debrominated_Product Imidazo[1,2-a]pyridine-8-carbaldehyde Hydrodehalogenation->Debrominated_Product Dimer_Boronic Aryl-Aryl Dimer Homocoupling_Boronic->Dimer_Boronic Start_Sonogashira This compound Desired_Product_Sonogashira 3-Alkynyl-imidazo[1,2-a]pyridine-8-carbaldehyde Start_Sonogashira->Desired_Product_Sonogashira Pd(0), Cu(I), Base Terminal Alkyne Homocoupling_Alkyne Homocoupling of Alkyne (Glaser Coupling) Start_Sonogashira->Homocoupling_Alkyne Side Reaction Dimer_Alkyne Butadiyne Byproduct Homocoupling_Alkyne->Dimer_Alkyne caption1 Potential byproduct pathways in Suzuki-Miyaura coupling. caption2 Potential byproduct pathways in Sonogashira coupling.

Caption: Common byproduct formation pathways in cross-coupling reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and ligand (if necessary).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • In a separate flask, prepare a solution of an anhydrous base (e.g., K2CO3, 2.0 eq.) in degassed water.

  • Add the basic solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a suitable ligand (e.g., PPh3, 4-10 mol%).

  • Seal the flask and purge with argon for 15 minutes.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography.

V. References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]

  • Request PDF: Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. PMC - NIH. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing Home. [Link]

  • Request PDF: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • CHAPTER 9: Modern Heck Reactions. Books - The Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. [Link]

  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. scielo.br. [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. sci-hub.se. [Link]

  • TEMPO-Mediated Cross-Dehydrogenative Coupling of Quinoxalin-2(1H)-ones with Imidazo[1,2-a]pyridines. PubMed. [Link]

  • An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines. pubs.rsc.org. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

Sources

stability issues and degradation pathways of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile heterocyclic aldehyde. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. However, like many functionalized heterocyclic compounds, its stability can be influenced by environmental factors and reaction conditions. This guide provides a comprehensive overview of potential issues, troubleshooting strategies, and frequently asked questions to support your research endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Issue 1: Discoloration of Solid Compound (From Off-White/Pale Yellow to Brown/Tan)

Potential Cause: This is often the first sign of degradation, likely due to a combination of factors including oxidation of the aldehyde and slow polymerization. The imidazo[1,2-a]pyridine ring system itself is relatively stable, but the aldehyde group is more susceptible to change.

Troubleshooting Protocol:

  • Assess Storage Conditions:

    • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). Oxygen in the air can lead to the oxidation of the aldehyde to the corresponding carboxylic acid.

    • Temperature: Store at low temperatures (2-8°C is recommended). Heat can accelerate degradation processes.

    • Light: Protect from light by storing in an amber vial or a dark location. Photochemical reactions can lead to radical formation and subsequent degradation.

  • Analytical Verification:

    • Dissolve a small sample of the discolored material in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare this to the spectrum of a pure, fresh sample. Look for the appearance of new peaks or a decrease in the integration of the aldehyde proton peak (around 9.5-10.5 ppm).

    • Run a TLC or LC-MS analysis to check for the presence of impurities. The carboxylic acid degradation product will have a different retention time and a mass corresponding to the addition of an oxygen atom.

  • Purification (If Necessary):

    • If significant degradation has occurred, the material may need to be repurified. Column chromatography on silica gel is a common method for purifying aldehydes. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.

Issue 2: Inconsistent or Low Yields in Subsequent Reactions

Potential Cause: If you are using this compound as a starting material and observing poor reaction outcomes, it could be due to the degradation of the aldehyde, the presence of inhibitors, or incompatible reaction conditions leading to decomposition of the starting material.

Troubleshooting Protocol:

  • Confirm Starting Material Purity: Before starting your reaction, always verify the purity of the aldehyde using ¹H NMR or LC-MS, especially if it has been stored for an extended period.

  • Reaction Condition Evaluation:

    • Base Sensitivity: Strong bases can potentially lead to side reactions, including Cannizzaro-type disproportionation of the aldehyde or deprotonation at other sites on the heterocyclic ring. If possible, use milder bases.

    • Acid Sensitivity: While generally stable in mild acid, strong acidic conditions could lead to hydrolysis or other unwanted reactions.

    • Temperature Stability: Avoid unnecessarily high reaction temperatures. Run a small-scale reaction at a lower temperature to see if yields improve.

    • Dehalogenation: In reactions involving reducing agents or certain metal catalysts (e.g., palladium on carbon with a hydrogen source), reductive dehalogenation of the bromo group can occur.[1][2] If the bromo substituent is essential for your target molecule, consider alternative catalysts or reaction conditions.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. This will help you identify if the starting material is degrading under the reaction conditions or if the reaction is simply not proceeding as expected.

Issue 3: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Potential Cause: The appearance of new signals in your analytical data indicates the formation of byproducts or degradation products.

Troubleshooting Protocol:

  • Identify the Impurity:

    • Oxidation Product: An increase in mass by 16 Da (one oxygen atom) in the mass spectrum likely corresponds to the formation of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. In the ¹H NMR, the aldehyde proton signal will disappear.

    • Debromination Product: A decrease in mass by 79/81 Da (bromine isotopes) suggests the loss of the bromo group, forming imidazo[1,2-a]pyridine-8-carbaldehyde.

    • Hydrate Formation: In the presence of water, the aldehyde can form a hydrate. This is often a reversible process and may be observed in NMR spectra run in protic solvents or if water is present.

  • Trace the Source:

    • Analyze your solvents and reagents for impurities.

    • Ensure your reaction setup is dry and under an inert atmosphere if the reaction is sensitive to air or moisture.

FAQs: Stability and Degradation of this compound

Q1: What is the primary degradation pathway for this compound?

A1: The most likely degradation pathway under typical storage and laboratory conditions is the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and accelerated by light and heat. Another potential pathway, especially under reductive conditions, is the cleavage of the carbon-bromine bond.

Q2: How should I properly store this compound?

A2: For optimal stability, store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a refrigerated temperature (2-8°C).

Q3: Is this compound sensitive to moisture?

A3: Aldehydes can reversibly form hydrates in the presence of water. While this may not be a permanent degradation, it can affect the reactivity and quantification of the compound. It is best to handle it in a dry environment.

Q4: Can the bromo group be displaced during reactions?

A4: Yes, the bromo group on the pyridine ring can be susceptible to displacement, particularly in nucleophilic aromatic substitution reactions under harsh conditions or in cross-coupling reactions where it is the intended reactive site. Reductive dehalogenation is also a possibility under reducing conditions.[1][2]

Q5: What are the expected chemical shifts for the key protons in ¹H NMR?

A5: In DMSO-d₆, you can typically expect the aldehyde proton to appear as a singlet between δ 9.5 and 10.5 ppm. The protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 7.0-9.0 ppm). The exact shifts can vary depending on the solvent and concentration.

Visualizing Potential Degradation Pathways

To provide a clearer understanding of the potential chemical transformations, the following diagrams illustrate the most probable degradation pathways.

G Figure 1: Primary Degradation Pathways A This compound B 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid A->B Oxidation (O2, light, heat) C Imidazo[1,2-a]pyridine-8-carbaldehyde A->C Reductive Dehalogenation ([H], catalyst)

Caption: Potential degradation pathways of the target compound.

Data Summary Table

While specific quantitative stability data for this compound is not extensively published, the following table provides a qualitative summary of expected stability based on the known chemistry of its functional groups.

ConditionPotential Effect on StabilityRecommended Mitigation
Air/Oxygen High risk of aldehyde oxidation to carboxylic acid.Store and handle under an inert atmosphere (N₂ or Ar).
Light Can promote radical formation and accelerate degradation.Store in an amber vial or dark location.
Elevated Temperature Increases the rate of all degradation pathways.Store at refrigerated temperatures (2-8°C).
Strong Bases Potential for side reactions like the Cannizzaro reaction.Use mild bases where possible and control stoichiometry.
Reducing Agents Risk of reductive dehalogenation of the bromo group.Choose reducing agents and conditions carefully.
Moisture Reversible formation of the aldehyde hydrate.Use dry solvents and handle in a dry environment.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the aldehyde proton singlet (typically δ 9.5-10.5 ppm).

    • Integrate all peaks and check for the presence of unexpected signals that may indicate impurities.

    • Pay close attention to the baseline for any broad peaks that might suggest polymeric material.

Protocol 2: Monitoring a Reaction by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Spot a small amount of the starting material solution on the TLC plate as a reference.

  • At various time points during your reaction, take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the plate and visualize the spots under UV light.

  • Analysis:

    • Compare the spot from the reaction mixture to the starting material reference.

    • The disappearance of the starting material spot and the appearance of a new spot (for the product) indicates the reaction is proceeding.

    • The appearance of multiple new spots may suggest the formation of byproducts or degradation.

References

  • Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters, 10(19), 4331–4334. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Wikipedia contributors. (2023). Dehalogenation. In Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. Oxidation of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in pharmaceuticals like Zolpidem and Alpidem.[1][2] Its functionalization is key to developing new chemical entities, but the journey from starting material to the desired product can be challenging. This guide provides in-depth, field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses fundamental questions regarding the choice of catalytic systems for various functionalizations of the imidazo[1,2-a]pyridine core.

Q1: What are the primary catalytic strategies for functionalizing imidazo[1,2-a]pyridines?

The functionalization of imidazo[1,2-a]pyridines is broadly achieved through three main catalytic approaches:

  • Transition-Metal Catalysis: This is the most established strategy, employing metals like palladium, copper, rhodium, and gold.[3] These catalysts are highly effective for C-H activation and cross-coupling reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds.

  • Photoredox Catalysis: A rapidly growing field, visible-light-induced photoredox catalysis offers a milder and often more sustainable alternative to traditional transition-metal catalysis.[4][5] It utilizes photocatalysts (either metal complexes like iridium and ruthenium or organic dyes like Eosin Y and Rose Bengal) to generate radical intermediates for functionalization.[4][5][6]

  • Metal-Free Catalysis: Certain reactions can be promoted by organocatalysts or even proceed without any catalyst under specific conditions, such as microwave irradiation or the use of strong oxidants.[2][7][8] These methods are advantageous for avoiding metal contamination in the final products.

Q2: How do I choose between Palladium and Copper catalysts for C-H functionalization?

The choice between palladium and copper catalysis often depends on the desired transformation and the functional group tolerance of the substrate.

  • Palladium Catalysis is the workhorse for direct C-H arylation and alkenylation.[9][10] It typically offers high regioselectivity, particularly for C3 functionalization. The N-1 atom of the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating ortho-C-H activation of a 2-aryl substituent.[11]

  • Copper Catalysis is often preferred for C-S and C-N bond formation, such as thiolation and amination reactions.[12][13][14] Copper catalysts are generally less expensive than palladium catalysts and can be effective for oxidative coupling reactions, often using air or oxygen as a green oxidant.[13][15][16]

Q3: When should I consider using photoredox catalysis?

Photoredox catalysis is an excellent choice for reactions that proceed via radical intermediates. Consider this approach when:

  • Mild reaction conditions are required: Photoredox reactions are often conducted at room temperature, which is beneficial for substrates with sensitive functional groups.[4]

  • Unique functional groups are being introduced: This method is particularly powerful for trifluoromethylation, alkylation, and formylation.[4][6][17]

  • A "greener" synthetic route is desired: Visible light is a renewable energy source, and organophotocatalysts can be a more sustainable option than heavy metal catalysts.[18]

Q4: What is the typical regioselectivity observed in the functionalization of imidazo[1,2-a]pyridines?

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor electrophilic attack and many C-H functionalization reactions at the C3 position due to its high nucleophilicity.[2] However, regioselectivity can be influenced by several factors:

  • Directing Groups: A substituent at the C2 position, such as an aryl group, can direct functionalization to its ortho positions through chelation assistance with a metal catalyst.[11]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligands can influence the site of functionalization.

  • Reaction Conditions: Temperature, solvent, and additives can all play a role in controlling regioselectivity. In some cases, regiodivergent synthesis is possible, allowing selective functionalization at different positions by tuning the reaction conditions.[19]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic functionalization of imidazo[1,2-a]pyridines.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Palladium: Ensure the active Pd(0) species is being generated. If starting with a Pd(II) precursor, the addition of a reductant might be necessary. Check the quality and age of the catalyst. - Copper: Cu(I) is often the active catalytic species. If using a Cu(II) salt, an in-situ reduction may be required. Ensure the catalyst is not oxidized by atmospheric oxygen if the reaction is not an oxidative coupling. - Photocatalyst: Ensure the light source wavelength matches the absorption maximum of the photocatalyst. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
Poor Substrate Reactivity - Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity and slow down the reaction.[6] Consider using a more active catalyst, higher catalyst loading, or more forcing reaction conditions (higher temperature). - Steric hindrance near the reaction site can impede catalyst coordination. A catalyst with less bulky ligands may be beneficial.
Incorrect Reaction Conditions - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMSO).[20] - Base: The choice and strength of the base are often critical, especially in cross-coupling reactions. Common bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). For C-H activation, carboxylate salts (e.g., pivalates) can be crucial. - Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may improve the yield. However, be mindful of potential side reactions and product decomposition at elevated temperatures.
Catalyst Deactivation - Ligand Degradation: Some ligands, particularly phosphines, can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (N₂ or Ar). - Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Lack of Directing Group - For functionalization at positions other than C3, or for ortho-arylation, the presence of a directing group is often necessary.[11]
Inappropriate Catalyst/Ligand Combination - Sterics: Bulky ligands on the metal catalyst can favor functionalization at the less sterically hindered position. Conversely, smaller ligands might allow reaction at more crowded sites. - Electronics: The electronic properties of the ligand can influence the reactivity of the catalyst and the regiochemical outcome.
Reaction Conditions Favoring Multiple Pathways - Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. - Additives: The addition of certain acids or salts can influence the regioselectivity. For example, the addition of pivalic acid is common in Pd-catalyzed C-H activation.
Problem 3: Catalyst-Related Side Reactions
Possible Cause Troubleshooting Steps
Homocoupling of Starting Materials - This is a common side reaction in cross-coupling reactions. Lowering the catalyst loading or changing the ligand-to-metal ratio can sometimes suppress homocoupling. The choice of base and solvent can also be influential.
Dehalogenation of Aryl Halide - In cross-coupling reactions, the aryl halide can be reduced instead of coupling. This can be minimized by ensuring an efficient oxidative addition and subsequent coupling step. The use of appropriate ligands is key.
Substrate Decomposition - Harsh reaction conditions (high temperature, strong base) can lead to the decomposition of sensitive substrates.[4] Consider milder catalytic systems, such as photoredox catalysis, or catalyst-free options where applicable.[4][8]

Section 3: Data and Protocols

Table 1: Comparison of Catalytic Systems for C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine
Catalyst SystemCoupling PartnerConditionsYield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Aryl BromideK₂CO₃, DMA, 120 °CGood to Excellent[10]
CuI / L-prolineAryl IodideCs₂CO₃, DMSO, 110 °CModerate to Good[21]
Ru(bpy)₃(PF₆)₂Aryl Diazonium SaltVisible Light, RTGood to Excellent[22]
Eosin YAryl Diazonium SaltVisible Light, RTGood[22]

This table is a representative summary. Yields are highly substrate-dependent.

Experimental Protocol: Palladium-Catalyzed C3-Arylation

This protocol is a general guideline for the direct C-H arylation of imidazo[1,2-a]pyridines with aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMA) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir for the specified time (12-24 h).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization of Catalytic Pathways

Diagram 1: General Catalytic Cycle for Pd-Catalyzed C-H Arylation

G A Pd(II) Species B C-H Activation (Concerted Metalation-Deprotonation) A->B Imidazo[1,2-a]pyridine C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F C-Ar bond formation F->A HX G Functionalized Product F->G H Pd(0) Species I Oxidant

Caption: A simplified catalytic cycle for palladium-catalyzed direct C-H arylation.

Diagram 2: Decision Workflow for Catalyst Selection

G start Define Desired Functionalization q1 C-C, C-H Arylation/ Alkenylation? start->q1 q2 C-S, C-N Bond Formation? q1->q2 No pd_cat Consider Palladium Catalysis q1->pd_cat Yes q3 Radical-Mediated Transformation? q2->q3 No cu_cat Consider Copper Catalysis q2->cu_cat Yes q4 Substrate Thermally Sensitive? q3->q4 No photo_cat Consider Photoredox Catalysis q3->photo_cat Yes q4->photo_cat Yes metal_free Consider Metal-Free Options q4->metal_free No

Sources

Technical Support Center: Navigating the Reactivity of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of the aldehyde group on this specific heterocyclic scaffold. Here, we will delve into the underlying chemical principles governing its reactivity and provide practical, field-tested troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.

Understanding the Challenge: Why is the Aldehyde Group in this compound Unreactive?

The diminished reactivity of the aldehyde at the 8-position of the 3-bromo-substituted imidazo[1,2-a]pyridine core is a multifaceted issue stemming from a combination of electronic and steric factors. A thorough understanding of these underlying principles is the first step in designing effective solutions.

Electronic Effects

The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic scaffold. The nitrogen atom at position 1 is pyrrole-like and donates electron density into the fused ring system, while the nitrogen at position 4 is pyridine-like and withdraws electron density. This interplay creates a unique electronic environment. The C3 position is known to be the most nucleophilic and susceptible to electrophilic attack[1]. Consequently, the rest of the ring system, including the C8 position, is relatively electron-rich. This increased electron density on the pyridine ring deactivates the attached aldehyde group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.

Furthermore, the bromine atom at the 3-position, while inductively withdrawing, also donates electron density through resonance. This can further contribute to the overall electron-rich nature of the ring system, albeit with a complex interplay of effects that can influence different positions on the ring in nuanced ways.

Steric Hindrance

The positioning of the aldehyde group at C8, adjacent to the fused imidazole ring, introduces a degree of steric hindrance[2][3][4]. The proximity of the five-membered ring can physically obstruct the trajectory of incoming nucleophiles, making it more difficult for them to approach the carbonyl carbon. This effect is particularly pronounced with bulky nucleophiles. While not as severely hindered as a neopentyl system, this steric congestion is a significant contributor to the observed poor reactivity[5].

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Q1: I am attempting a standard Wittig reaction with my this compound, but I am seeing little to no product formation. What can I do?

A1: This is a common issue. The relatively unreactive nature of your aldehyde requires more forcing conditions or a more reactive Wittig reagent. Here’s a troubleshooting workflow:

Troubleshooting Workflow: Wittig Reaction

graph TD { A[Start: Low/No Wittig Product] --> B{Is your ylide stabilized or unstabilized?}; B --> C[Unstabilized (e.g., from alkyltriphenylphosphonium salt)]; B --> D[Stabilized (e.g., from a phosphonate ester - Horner-Wadsworth-Emmons)]; C --> E{Have you tried a stronger base?}; E --> F[Yes] --> G{Consider microwave irradiation}; E --> H[No] --> I[Switch from NaH to n-BuLi or KHMDS]; D --> J{Are you using standard HWE conditions?}; J --> K[Yes] --> L[Try a salt-free modification or a more reactive phosphonate]; J --> M[No] --> N[Ensure anhydrous conditions and a suitable base (e.g., NaH, KHMDS)]; G --> O[Monitor reaction carefully to avoid decomposition]; I --> P[Run at low temperature to avoid side reactions]; L --> Q[Use a phosphonate with electron-donating groups to increase nucleophilicity]; }

Figure 1: Troubleshooting workflow for a challenging Wittig reaction.

Q2: My reductive amination reactions are sluggish and give low yields. How can I improve this transformation?

A2: Reductive aminations with deactivated aldehydes often require optimization of the reducing agent and reaction conditions to favor imine formation and subsequent reduction.

Comparison of Reductive Amination Conditions

Reducing AgentAdvantagesDisadvantagesRecommended Application
Sodium Borohydride (NaBH₄) Mild, readily available.May be too slow for unreactive imines.Initial screening under standard conditions.
Sodium Triacetoxyborohydride (STAB) Generally more effective for challenging substrates as it is less basic and selectively reduces the iminium ion.More expensive than NaBH₄.Recommended starting point for this substrate.
Sodium Cyanoborohydride (NaBH₃CN) Effective, but highly toxic (release of HCN at low pH).Toxicity concerns.Use only when other methods fail and with extreme caution.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Clean, high-yielding.Requires specialized equipment (hydrogenator). Can sometimes lead to dehalogenation.If available and dehalogenation is not a concern.

Q3: I am trying to perform a Knoevenagel condensation, but the reaction is not proceeding. What are my options?

A3: The Knoevenagel condensation is sensitive to the electrophilicity of the aldehyde. Enhancing the reaction conditions is key.

Troubleshooting Workflow: Knoevenagel Condensation

graph TD { A[Start: Failed Knoevenagel Condensation] --> B{What catalyst are you using?}; B --> C[Weak base (e.g., piperidine, pyridine)]; B --> D[Other]; C --> E{Have you tried adding a Lewis acid co-catalyst?}; E --> F[No] --> G[Add TiCl₄ or ZnCl₂ to activate the aldehyde]; E --> H[Yes] --> I{Consider a different catalytic system}; I --> J[Try using a solid-supported catalyst or an ionic liquid]; D --> K[Specify catalyst and seek further advice]; G --> L[Ensure anhydrous conditions as Lewis acids are water-sensitive]; J --> M[These can offer enhanced reactivity and easier workup]; }

Figure 2: Troubleshooting workflow for the Knoevenagel condensation.

Q4: Are there any general strategies to activate the aldehyde group for nucleophilic addition?

A4: Yes, several strategies can be employed to enhance the electrophilicity of the aldehyde:

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) can coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Brønsted Acid Catalysis: In some cases, a Brønsted acid can protonate the carbonyl, activating it. However, care must be taken as many nucleophiles are deactivated under acidic conditions.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions by efficiently heating the reaction mixture, sometimes leading to higher yields and shorter reaction times.

Detailed Experimental Protocols

The following protocols are provided as a starting point for your experiments. Always perform a small-scale test reaction first to optimize conditions for your specific setup.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is often more successful than the standard Wittig reaction for less reactive aldehydes.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add your phosphonate ester (1.2 equivalents) to anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) (1.1 equivalents).

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Cool the aldehyde solution to 0 °C.

    • Slowly add the pre-formed ylide solution to the aldehyde solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is generally reliable for a wide range of amines and aldehydes.

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired amine (1.1 - 1.5 equivalents).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

    • Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Lewis Acid-Catalyzed Knoevenagel Condensation

The use of a Lewis acid can significantly promote this condensation with deactivated aldehydes.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or diethyl malonate) (1.1 equivalents) in anhydrous DCM or toluene.

    • Cool the solution to 0 °C.

    • Slowly add a Lewis acid such as titanium(IV) chloride (TiCl₄) (1.1 equivalents, typically as a 1M solution in DCM).

    • Add a base such as pyridine or triethylamine (2.2 equivalents) dropwise.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. In some cases, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃ solution.

    • Extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.

  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.

  • Intramolecular Cyclization of Imidazo[1,2-a]pyridines via a Silver Mediated/Palladium Catalyzed C-H Activation Strategy.

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.

  • Imidazo[1,2-a]pyridine-8-carbaldehyde Formula.

  • Synthesis of imidazo[1,2-a]pyridines.

  • Steric hindrance.

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.

  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde.

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction.

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights.

  • Steric Hindrance in SN2 and SN1 Reactions.

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.

  • Imidazo[1,2-a]pyridine-8-carbaldehyde.

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.

  • Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2,2-dimethylpropanoic Acid Reactions.

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • 3-Bromoimidazo[1,2-a]pyridin-8-amine.

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

  • 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a range of clinically significant drugs.[1][2][3] Halogenation of this core is a critical strategy employed by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a comparative examination of various halogenated imidazo[1,2-a]pyridines, delving into their synthetic strategies and diverse biological activities. We will present supporting experimental data, detailed protocols, and structure-activity relationship (SAR) insights to empower researchers in their pursuit of novel therapeutics.

The Strategic Role of Halogenation

Halogen atoms, far from being mere bulky substituents, are powerful tools in drug design. Their introduction onto a scaffold like imidazo[1,2-a]pyridine can have profound effects:

  • Lipophilicity and Permeability: Halogens increase lipophilicity (F < Cl < Br < I), which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life.

  • Binding Interactions: Halogens can form specific, high-affinity interactions known as "halogen bonds" with protein targets, acting as Lewis acids that interact with Lewis basic atoms like oxygen or nitrogen in the receptor's binding pocket. This can significantly enhance potency and selectivity.

  • Conformational Control: The size and electronegativity of the halogen can influence the preferred conformation of the molecule, locking it into a bioactive shape.

This guide will compare derivatives based on the position and identity of the halogen atom, providing a clearer picture of how these subtle changes drive biological outcomes.

Comparative Synthesis of Halogenated Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core generally proceeds via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] The strategy for introducing the halogen atom dictates the overall synthetic route.

Workflow: Synthesis of Halogenated Imidazo[1,2-a]pyridines

G cluster_0 Route A: Pre-Halogenated Starting Material cluster_1 Route B: Post-Synthesis Halogenation A1 Halogenated 2-Aminopyridine (e.g., 2-amino-5-bromopyridine) A3 Cyclocondensation A1->A3 A2 α-Halocarbonyl (e.g., Chloroacetaldehyde) A2->A3 A4 Positional Isomer (e.g., 6-Bromo-IP) A3->A4 B1 Imidazo[1,2-a]pyridine Core B3 Electrophilic Aromatic Substitution B1->B3 B2 Halogenating Agent (e.g., NBS, NCS) B2->B3 B4 Positional Isomer (e.g., 3-Bromo-IP) B3->B4

Caption: General synthetic strategies for halogenated imidazo[1,2-a]pyridines.

Synthesis via Halogenated Precursors (e.g., 6-Bromo Derivatives)

This approach is the most direct for introducing halogens onto the pyridine ring portion of the scaffold. By starting with a commercially available halogenated 2-aminopyridine, the position of the halogen is unequivocally defined.

  • Causality: Using 2-amino-5-bromopyridine as a starting material ensures the final product is the 6-bromo isomer.[5] This method avoids issues with regioselectivity that can plague post-synthesis halogenation, simplifying purification and characterization.

Post-Synthesis Halogenation (e.g., 3-Bromo Derivatives)

Halogenation of the imidazole ring typically occurs after the core scaffold has been formed. The C3 position is electronically rich and thus highly susceptible to electrophilic aromatic substitution.

  • Causality: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are effective for selectively halogenating the C3 position under mild conditions.[6] This late-stage functionalization is advantageous for rapidly creating a library of C3-halogenated analogs from a common, unhalogenated intermediate.

Table 1: Comparison of Synthetic Routes
Target CompoundSynthetic StrategyKey ReagentsTypical ConditionsAdvantagesDisadvantages
6-Bromo-IP Pre-Halogenated Precursor2-amino-5-bromopyridine, ChloroacetaldehydeNaHCO₃, Ethanol, 25-50°C[5]Unambiguous regiochemistry, scalable.Limited by availability of starting materials.
3-Bromo-IP Post-Synthesis HalogenationImidazo[1,2-a]pyridine, NBSAcetonitrile, Room Temp.Rapid diversification, mild conditions.Potential for side reactions, requires pure starting core.
6-Chloro-IP Pre-Halogenated Precursor2-amino-5-chloropyridine, α-haloketoneVariesUnambiguous regiochemistry.Availability of precursors.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[7]

This protocol is a self-validating system; successful synthesis can be confirmed by NMR and mass spectrometry, which should match reported literature values.

  • Reactant Preparation: To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile (50 mL), add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).

    • Scientist's Note: Acetonitrile is an excellent solvent for this reaction due to its polarity and ability to remain stable under reflux conditions. An excess of the aldehyde ensures complete consumption of the limiting aminopyridine.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Scientist's Note: The bicarbonate quench neutralizes any acidic byproducts, facilitating a clean extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by silica gel column chromatography (gradient elution with ethyl acetate/petroleum ether) to yield the pure 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

    • Validation: The final product should exhibit characteristic peaks in ¹H NMR (δ 9.94 (s, 1H), 9.50 (s, 1H)) and a mass spectrum signal corresponding to the expected molecular weight (m/z: 226 [M+H]⁺).[7]

Comparative Biological Activity

The true value of different halogenation patterns is revealed in their biological performance. Below, we compare halogenated imidazo[1,2-a]pyridines across several key therapeutic areas.

Anticancer Activity

This scaffold is a prolific source of anticancer agents.[8][9] The halogen's nature and position critically influence cytotoxicity and the mechanism of action.

  • Mechanism of Action: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inducing apoptosis.[10] Studies on 6-substituted derivatives in colon cancer cells (HT-29 and Caco-2) show that these compounds trigger the release of cytochrome c from mitochondria, leading to the activation of caspases 3 and 8.[10] Other derivatives have been shown to inhibit key survival pathways like PI3K/Akt/mTOR.[8][11]

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP Halogenated Imidazo[1,2-a]pyridine IP->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyridines.

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)
CompoundHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
IP-5 Not specified, novel derivativeHCC1937 (Breast)45.0[11]
IP-6 Not specified, novel derivativeHCC1937 (Breast)47.7[11]
Derivative A 6-ChloroHT-29 (Colon)Highly Active[10]
Derivative B 6-BromoHT-29 (Colon)Highly Active[10]
HB9 Hybrid structureA549 (Lung)50.56[12]
HB10 Hybrid structureHepG2 (Liver)51.52[12]
Note: "Highly Active" indicates compounds reported with excellent activity where specific IC₅₀ values were not provided in the abstract.[10]
Experimental Protocol: MTT Cytotoxicity Assay[11]
  • Cell Seeding: Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated imidazo[1,2-a]pyridine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Scientist's Note: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This is the basis of the colorimetric readout.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antitubercular Activity

Halogenation also plays a key role in the antimicrobial properties of these compounds. The structure-activity relationship (SAR) often points to specific substitutions being crucial for potency.[13]

  • Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent lead series against Mycobacterium tuberculosis.[14] SAR studies revealed that bulky and lipophilic groups, often including halogenated phenyl rings, result in nanomolar potency.[3] These compounds have shown excellent activity against both drug-susceptible and multi-drug-resistant (MDR) strains.[3]

Neurodegenerative Disease Applications

In the context of Alzheimer's disease, halogenated imidazo[1,2-a]pyridines have been developed as imaging agents for detecting beta-amyloid (Aβ) plaques.

  • Comparative Binding: A study directly compared iodo and bromo derivatives for their ability to bind to Aβ aggregates. The 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its corresponding bromo derivative showed high binding affinities with Kᵢ values of 15 nM and 10 nM, respectively.[15][16]

  • Causality: The slightly higher affinity of the bromo derivative may be due to a more favorable balance of size, lipophilicity, and halogen bonding potential within the specific binding pocket of the Aβ aggregate. The radioiodinated version ([¹²³I]IMPY) is particularly valuable for in vivo imaging due to the properties of the iodine radioisotope.[15]

Structure-Activity Relationship (SAR) Summary

SAR Insights for Halogenated Imidazo[1,2-a]pyridines

Caption: Key SAR takeaways for halogenated imidazo[1,2-a]pyridines.

  • Anticancer: Halogen substitution at the C6-position (Cl, Br) appears to be a favorable modification for enhancing cytotoxic activity against colon cancer cell lines.[10]

  • Antitubercular: Activity is highly dependent on a carboxamide functional group, often at C3 or C8, with halogenated aromatic rings attached to the amide nitrogen significantly boosting potency.[3][14]

  • Aβ Plaque Imaging: A halogen at the C6-position (I, Br) is critical for high-affinity binding. The choice between iodine and bromine can subtly tune binding affinity, while iodine provides a suitable radioisotope for imaging applications.[15][16]

  • Antimicrobial: The activity is influenced by substituents on a phenyl ring at the C2-position and other groups on the pyridine ring.[13]

Conclusion and Future Directions

This guide demonstrates that the strategic placement and choice of halogen atom on the imidazo[1,2-a]pyridine scaffold are pivotal in defining its biological activity profile. 6-halogenated derivatives show significant promise in oncology and neuroimaging, while C3-functionalized halogenated compounds are potent antitubercular agents.

Future research should focus on:

  • Fluorinated Analogs: Exploring the effects of fluorine, which can uniquely alter pKa, conformation, and metabolic stability.

  • Multi-Halogenation: Investigating di- or tri-halogenated derivatives to probe for synergistic effects on target binding and cell permeability.

  • Mechanism Deconvolution: For promising anticancer hits, detailed studies to elucidate the specific protein targets and signaling pathways are essential for rational drug development.

By understanding these comparative principles, researchers are better equipped to design the next generation of potent and selective therapeutics based on this versatile heterocyclic core.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - ChemicalBook. (URL: )
  • Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. - ResearchGate. (URL: [Link])

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis Online. (URL: [Link])

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. (URL: [Link])

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (URL: [Link])

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed. (URL: [Link])

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (URL: [Link])

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain - Washington University School of Medicine. (URL: [Link])

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review - Wiley Online Library. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

  • Antibacterial imidazo[1,2-a]pyridines. - ResearchGate. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - Royal Society of Chemistry. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - Royal Society of Chemistry. (URL: [Link])

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (URL: [Link])

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. - ResearchGate. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - Wiley Online Library. (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (URL: [Link])

Sources

Structure-Activity Relationship of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is a key component in several marketed drugs, demonstrating its therapeutic versatility.[1][2] Analogs of this scaffold have shown a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde analogs. By synthesizing data from related series of imidazo[1,2-a]pyridine derivatives, we aim to provide a predictive framework for designing novel therapeutic agents based on this scaffold.

The Core Scaffold: this compound

The this compound core presents three key regions for chemical modification, each offering a unique opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom at the 3-position and a carbaldehyde group at the 8-position provides a versatile platform for further chemical elaboration.

Core structure of this compound with positions for substitution.

Synthesis of the Core Scaffold and Analogs

The synthesis of the this compound scaffold and its analogs can be achieved through a multi-step process. A common approach involves the initial construction of the imidazo[1,2-a]pyridine core, followed by bromination and formylation.

General Synthetic Workflow:

G A Substituted 2-aminopyridine C Cyclization A->C B α-haloketone B->C D Imidazo[1,2-a]pyridine C->D E Bromination (e.g., NBS) D->E F 3-Bromoimidazo[1,2-a]pyridine E->F G Formylation (e.g., Vilsmeier-Haack) F->G H This compound G->H I Further Derivatization H->I J Target Analogs I->J

General synthetic workflow for this compound analogs.

The initial cyclization of a substituted 2-aminopyridine with an α-haloketone is a widely used method for forming the imidazo[1,2-a]pyridine ring system. Subsequent electrophilic substitution reactions can then be employed to introduce the bromo and formyl groups at the desired positions. The 3-position is particularly susceptible to electrophilic attack, making bromination with reagents like N-bromosuccinimide (NBS) a straightforward process.[7] The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic systems and can be utilized for the formylation at the 8-position.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on a series of this compound analogs are not extensively reported, we can infer key relationships by examining related imidazo[1,2-a]pyridine derivatives. The following sections break down the likely impact of substitutions at various positions on the biological activity of the target scaffold.

Modifications at the 8-Position: The Carbaldehyde Moiety

The 8-carbaldehyde group is a crucial feature of the scaffold, serving as both a potential pharmacophore and a synthetic handle for further modifications.

  • Conversion to Carboxamides: Studies on imidazo[1,2-a]pyridine-8-carboxamides have revealed potent antimycobacterial activity.[6] This suggests that converting the 8-carbaldehyde to various amides could be a fruitful strategy for developing new anti-infective agents. The nature of the amine used to form the amide will likely have a significant impact on activity, with variations in size, lipophilicity, and hydrogen bonding capacity of the substituent on the amide nitrogen being key factors to explore.

  • Reductive Amination: The aldehyde functionality is amenable to reductive amination, allowing for the introduction of a wide range of substituted aminomethyl groups. This modification can significantly alter the compound's polarity, basicity, and ability to interact with biological targets.

  • Other Derivatives: The aldehyde can be converted into other functional groups such as oximes, hydrazones, and alcohols, each offering different physicochemical properties and potential interactions with target proteins.

The Role of the 3-Bromo Substituent

The bromine atom at the 3-position is expected to influence the molecule's properties in several ways:

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the imidazo[1,2-a]pyridine ring system, potentially affecting its binding to target proteins.

  • Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a binding pocket.

  • Synthetic Handle: The 3-bromo substituent is a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space for SAR exploration.

Substitutions on the Pyridine Ring (Positions 5, 6, and 7)

Modifications on the pyridine portion of the scaffold have been shown to be critical for tuning the biological activity and selectivity of imidazo[1,2-a]pyridine derivatives.

  • Position 6: Substitutions at the 6-position have been explored in the context of anticancer activity. The introduction of various groups at this position can influence the compound's interaction with specific kinases or other cancer-related targets.

  • Position 7: The electronic nature of substituents at the 7-position can impact the overall electron distribution of the ring system. Electron-donating or electron-withdrawing groups at this position can fine-tune the compound's activity.

  • Position 5: Steric bulk at the 5-position can have a significant effect on the orientation of substituents at other positions and the overall shape of the molecule.

Substitutions at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is another key site for modification that has been extensively studied.

  • Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl groups at the 2-position has been a common strategy in the development of kinase inhibitors and anticancer agents.[5] The nature and substitution pattern of these aromatic rings can dramatically affect potency and selectivity. For instance, in a series of DPP-4 inhibitors, a 2,4-dichlorophenyl group at the 2-position was identified as optimal for potent activity.[8]

  • Small Alkyl Groups: Small alkyl groups, such as a methyl group, at the 2-position have also been shown to be favorable in some series of biologically active imidazo[1,2-a]pyridines.

Comparative Performance and Experimental Data

To illustrate the potential of this scaffold, the table below summarizes hypothetical IC50 values for a series of this compound analogs against a generic kinase target, based on SAR trends observed in related imidazo[1,2-a]pyridine series.

Compound IDR2R5R6R7Hypothetical Kinase IC50 (nM)
1 (Core) HHHH500
2 4-FluorophenylHHH150
3 2,4-DichlorophenylHHH50
4 HHMethoxyH300
5 HHHChloro400
6 4-FluorophenylHMethoxyH80

This data is illustrative and intended to demonstrate potential SAR trends.

Experimental Protocols

General Procedure for the Synthesis of 3-Bromo-2-substituted-imidazo[1,2-a]pyridine

A mixture of the appropriate 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.1 eq) in anhydrous ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude 2-substituted-imidazo[1,2-a]pyridine. This intermediate is then dissolved in a suitable solvent, such as chloroform or acetic acid, and N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 2-4 hours, after which the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 3-bromo-2-substituted-imidazo[1,2-a]pyridine.

General Procedure for Vilsmeier-Haack Formylation at the 8-Position

To a solution of the 3-bromo-2-substituted-imidazo[1,2-a]pyridine in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl3) is added dropwise. The reaction mixture is then heated to 80-90 °C and stirred for 4-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried to afford the crude 3-bromo-2-substituted-imidazo[1,2-a]pyridine-8-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is determined using a standard in vitro kinase assay, such as an ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction. Briefly, the compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in an assay buffer. The kinase reaction is initiated by the addition of ATP and a suitable substrate. After incubation at room temperature, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of SAR from related imidazo[1,2-a]pyridine series suggests that strategic modifications at the 2, 3, and 8-positions, as well as on the pyridine ring, can lead to significant improvements in potency and selectivity. The synthetic accessibility of this scaffold, coupled with its proven track record in medicinal chemistry, makes it an attractive target for further investigation. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a more definitive SAR for this specific scaffold and to identify lead compounds for further preclinical development.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Eur J Med Chem. 2014 Aug 18:83:45-56. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorg Med Chem Lett. 2025 Dec 15:129:130397. [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chim Slov. 2010 Jun;57(2):355-62. [Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Rev Med Chem. 2007 Sep;7(9):888-99. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007 Jan 1;15(1):337-47. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. J Med Chem. 1989 Sep;32(9):2204-10. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2023. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. 2017. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. 2016. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chem. 2025 Feb 22;19(1):48. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2022. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Med Chem Lett. 2016. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. J Med Chem. 1965. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem Commun (Camb). 2015. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. 2025. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. 2025. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. 2022. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. 2025. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023. [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chem Biol Drug Des. 2015. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4996-5001. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. 2023. [Link]

Sources

A Guide to the Spectroscopic Differentiation of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde and Its Functional Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically significant molecules, including Zolpidem and Alpidem.[1][2] Its rigid, bicyclic framework and tunable electronic properties make it an ideal starting point for drug discovery campaigns targeting a wide array of conditions.[3] Within this class, 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde stands out as a particularly versatile synthetic intermediate. The bromine at the C3 position serves as a handle for cross-coupling reactions, while the carbaldehyde at C8 provides a site for diverse functional group transformations.

This guide provides an in-depth spectroscopic comparison of the parent compound, this compound, with key derivatives. Our objective is to move beyond a simple cataloging of data, instead focusing on the causality—how specific, targeted chemical modifications manifest as predictable and interpretable changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra. For researchers in drug development, a deep understanding of these spectral shifts is paramount for unambiguous structural verification and reaction monitoring.

Core Structures for Comparison

To illustrate the spectroscopic consequences of common synthetic transformations, we will compare the parent aldehyde (1) with three representative derivatives:

  • Compound (2): The product of aldehyde reduction, (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol. This represents a change in a key functional group.

  • Compound (3): The product of a Suzuki-Miyaura cross-coupling reaction, 3-phenylimidazo[1,2-a]pyridine-8-carbaldehyde. This demonstrates the effect of modifying the electronic landscape at the C3 position by extending π-conjugation.

  • Compound (4): The product of reductive amination, 3-bromo-N-benzylimidazo[1,2-a]pyridin-8-amine. This showcases the conversion of the aldehyde to an amine linkage.

Caption: Core compound and selected synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework. The chemical environment of each proton and carbon atom is exquisitely sensitive to changes in electron density and connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 2-5 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and nonpolar compounds and for observing exchangeable protons (e.g., -OH, -NH).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. This is a longer experiment, often requiring several hundred to thousands of scans for a sufficient signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR: A Proton's Perspective

The protons on the imidazo[1,2-a]pyridine ring system have characteristic chemical shifts and coupling patterns that serve as reliable diagnostic markers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonCompound (1)Compound (2)Compound (3)Compound (4)Rationale for Shift
H-2 ~7.8 s~7.6 s~8.1 s~7.5 sSensitive to C3 substituent. Arylation (3) deshields it.
H-5 ~9.8 d~8.2 d~9.9 d~7.9 dStrongly deshielded by the adjacent aldehyde (1, 3). Shielded upon reduction (2, 4).
H-6 ~7.2 t~7.0 t~7.3 t~6.8 tLess affected by substitutions at C3 and C8.
H-7 ~7.6 d~7.4 d~7.7 d~7.2 dMinor shifts observed based on electronic changes.
-CHO ~10.1 s---~10.2 s---Diagnostic aldehyde proton, disappears upon reduction/amination.
-CH₂OH ---~4.8 s------Appears upon aldehyde reduction.
-OH ---~2.5 t------Broad, exchangeable proton. Position is concentration-dependent.
-CH₂-NH ---------~4.5 dMethylene protons adjacent to the amine nitrogen.
-NH ---------~5.0 tExchangeable amine proton.

Note: 's' = singlet, 'd' = doublet, 't' = triplet. Values are estimations based on typical literature data.[4][5]

Analysis Insights:

  • The Aldehyde Proton: The most conspicuous signal for (1) and (3) is the singlet for the aldehyde proton, located far downfield (~10.1-10.2 ppm) due to the powerful deshielding effect of the carbonyl group. Its complete disappearance is the primary confirmation of successful reduction or reductive amination to form (2) or (4) .

  • The C5 Proton: The H-5 proton is significantly deshielded in the aldehyde-containing compounds (1) and (3) (~9.8-9.9 ppm) due to the anisotropic effect of the C8-aldehyde. Upon reduction to an alcohol (2) or amine (4) , this proton experiences a dramatic upfield shift of over 1.5 ppm, providing a clear marker for the transformation at C8.

  • The C2 Proton: The chemical shift of the H-2 proton is highly indicative of the substituent at C3. Replacing the electron-withdrawing bromine in (1) with a π-conjugated phenyl group in (3) causes a noticeable downfield shift of H-2, reflecting the change in the local electronic environment.

¹³C NMR: The Carbon Backbone

Carbon NMR complements the proton data by providing direct information about the carbon skeleton.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonCompound (1)Compound (2)Compound (3)Rationale for Shift
C=O ~185---~186Diagnostic carbonyl carbon, absent in derivatives without the aldehyde.
C-2 ~130~128~135Influenced by C3 substituent.
C-3 ~110~108~125Strong upfield shift due to bromine in (1) and (2). Downfield shift upon arylation.
C-5 ~145~142~146Generally downfield due to proximity to ring nitrogen.
C-6 ~120~118~121Relatively stable across derivatives.
C-7 ~132~130~133Relatively stable.
C-8 ~128~135~129The carbon attached to the functional group shows significant shifts.
C-8a ~125~123~126Bridgehead carbon.
-CH₂OH ---~60---Characteristic signal for the hydroxymethyl group.

Note: Values are estimations based on typical literature data.[6][7]

Analysis Insights:

  • The Carbonyl Carbon: The aldehyde's carbonyl carbon in (1) and (3) gives a characteristic signal in the far downfield region of the spectrum (~185 ppm). Its absence is definitive proof of the aldehyde's conversion.

  • The C3 Carbon: The signal for the carbon atom bonded to bromine (C3) in (1) and (2) appears significantly upfield (~110 ppm) due to the "heavy atom effect." When the bromine is replaced by a phenyl group in (3) , this signal shifts substantially downfield.

  • The C8 Carbon: Upon reduction of the aldehyde in (1) to the alcohol in (2) , the C8 carbon itself is replaced by a new methylene carbon (-CH₂OH) which appears much further upfield (~60 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal must be recorded and automatically subtracted from the sample spectrum.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

VibrationCompound (1) & (3)Compound (2)Compound (4)Significance
O-H stretch (alcohol) ---3200-3500 (broad)---A strong, broad peak confirming the presence of the hydroxyl group.
N-H stretch (amine) ------3300-3500 (sharp)A sharp, medium-intensity peak indicating the N-H bond.
Aromatic C-H stretch 3000-31003000-31003000-3100Present in all compounds.
C=O stretch (aldehyde) 1680-1700 (strong)------A very strong, sharp peak. Its absence is a key indicator of reaction.
C=C / C=N stretches 1450-16001450-16001450-1600Complex series of bands corresponding to the aromatic core.
C-O stretch (alcohol) ---1000-1250---Confirms the presence of the C-O single bond.
C-Br stretch 500-650500-650500-650Appears in the fingerprint region, confirms presence of bromine.

Analysis Insights: The most dramatic and diagnostically useful changes occur in the functional group region (>1600 cm⁻¹).

  • For the parent aldehyde (1) and its arylated counterpart (3) , the defining feature is the intense C=O stretching vibration around 1690 cm⁻¹.

  • In the alcohol derivative (2) , this C=O peak vanishes completely and is replaced by a prominent, broad O-H stretch centered around 3300 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.

  • Similarly, for the amine derivative (4) , the C=O peak is absent, and a new, sharp N-H stretching peak appears in the 3300-3500 cm⁻¹ region.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/ATR) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Data Analysis (Peak Assignment) NMR->Data FTIR->Data MS->Data UVVis->Data Structure Structural Elucidation & Confirmation Data->Structure

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For halogenated compounds, it offers a unique and definitive signature.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is preferred to obtain the exact mass, which can be used to confirm the elemental composition.

Analysis Insights:

  • Molecular Ion Peak ([M+H]⁺): This peak confirms the molecular weight of the compound. For example, this compound (C₈H₅BrN₂O) has a monoisotopic mass of 223.9585 Da.[8] The ESI-MS spectrum would show a prominent peak at m/z 224.9658, corresponding to the protonated molecule.

  • The Bromine Isotopic Pattern: This is the most critical diagnostic feature for compounds (1) , (2) , and (4) . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Consequently, any bromine-containing fragment will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (the "M" and "M+2" peaks).[10][11] This signature is unambiguous proof of the presence of a single bromine atom. For compound (3) , where the bromine has been replaced, this isotopic pattern will be absent.

cluster_logic Key Spectroscopic Logic Mod1 Modification: Aldehyde -> Alcohol Spec1 Spectroscopic Effect: - Disappearance of CHO (¹H NMR) - Disappearance of C=O (¹³C NMR, FT-IR) - Appearance of CH₂OH & OH (¹H, ¹³C, FT-IR) Mod1->Spec1 Mod2 Modification: C3-Br -> C3-Phenyl Spec2 Spectroscopic Effect: - Loss of Br Isotopic Pattern (MS) - Downfield shift of C3 (¹³C NMR) - Red Shift (UV-Vis) Mod2->Spec2

Caption: Relationship between modification and spectral effect.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* transitions in conjugated systems.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a very dilute solution (micromolar range) of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 to 600 nm. Use a solvent-filled cuvette as the reference.

Analysis Insights:

  • Imidazo[1,2-a]pyridines typically display multiple absorption bands in the UV region due to π-π* transitions within the aromatic system.[12]

  • The key comparison is between (1) and (3) . Replacing the bromine atom at C3 with a phenyl group extends the π-conjugated system of the molecule. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Consequently, compound (3) will absorb light at a longer wavelength (a bathochromic or "red" shift) compared to compound (1) . This shift provides clear evidence of successful arylation at the C3 position.[13]

Conclusion

The structural elucidation of this compound and its derivatives is a synergistic process, relying on the convergence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise atomic connectivity and electronic environment of the carbon-hydrogen framework. FT-IR provides a rapid and definitive confirmation of functional group transformations, particularly the interconversion of the C8-aldehyde. Mass spectrometry confirms the molecular weight and, critically, uses the unique isotopic signature of bromine to verify its presence or absence. Finally, UV-Vis spectroscopy probes the electronic structure, clearly indicating changes in the overall π-conjugated system.

For the medicinal chemist, mastering the interpretation of these spectral shifts is not merely an academic exercise. It is a fundamental skill that enables confident structural assignment, ensures the purity of synthetic intermediates, and ultimately accelerates the journey from a promising scaffold to a potential therapeutic agent.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry.
  • Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. (2024).
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). NIH.
  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). Chemistry Europe.
  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. MySkinRecipes.
  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. MySkinRecipes.
  • 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. PubChemLite.
  • Mass Spectrometry. MSU chemistry.
  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube.
  • Organic Compounds Containing Halogen
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2025).
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.

Sources

in vitro and in vivo evaluation of compounds synthesized from 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational agents.[1] Its versatile synthesis and ability to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth comparison of imidazo[1,2-a]pyridine derivatives, with a particular focus on their burgeoning role as anticancer agents. While the synthesis of a vast array of derivatives is possible from various starting materials, this guide will focus on a series of compounds that have been extensively evaluated in both laboratory and preclinical settings, providing a clear comparison of their performance.

The Rationale for Imidazo[1,2-a]Pyridine in Drug Discovery

The imidazo[1,2-a]pyridine core offers a unique three-dimensional structure that allows for precise orientation of substituents to interact with biological targets. This bicyclic heterocyclic system is relatively easy to synthesize and modify, enabling the creation of large libraries of compounds for screening. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for various non-covalent interactions with protein targets. These features contribute to the high "hit" rate of this scaffold in drug discovery programs.

Anticancer Activity: A Comparative Analysis of Imidazo[1,2-a]Pyridine Derivatives

Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, including those of the breast, colon, and lung.[2][3][4] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death).

In Vitro Cytotoxicity Comparison

A crucial first step in evaluating any potential anticancer compound is to assess its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Several studies have synthesized and evaluated series of imidazo[1,2-a]pyridine derivatives, allowing for a direct comparison of their anticancer potency. For instance, a study on 3-aminoimidazo[1,2-α]pyridine compounds revealed that specific substitutions on the core structure dramatically influence their cytotoxic activity against various cancer cell lines.[3]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12HT-29 (Colon)4.15 ± 2.93[3]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[3]
IP-5HCC1937 (Breast)45
IP-6HCC1937 (Breast)47.7
IP-7HCC1937 (Breast)79.6

Table 1: Comparative In Vitro Cytotoxicity of Selected Imidazo[1,2-a]Pyridine Derivatives. This table highlights the varying potencies of different derivatives against specific cancer cell lines. The data underscores the importance of the substitution pattern on the imidazo[1,2-a]pyridine core for achieving high anticancer activity.

Key Signaling Pathways Targeted by Imidazo[1,2-a]Pyridine Derivatives

The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, a key enzyme in this pathway.

Another important target is the cell cycle machinery. For example, some derivatives have been found to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins like p53 and p21.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cell Cycle Regulation PI3K PI3Kα Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ImidazoPyridine Imidazo[1,2-a]Pyridine Derivatives ImidazoPyridine->PI3K Inhibition ImidazoPyridine->p53 Upregulation MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Compounds (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate % Viability & IC50 ReadAbsorbance->Analyze End End Analyze->End

Sources

A Researcher's Guide to Computational Docking of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Its rigid bicyclic structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the computational docking of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde derivatives, a class of compounds with significant potential in oncology.

We will explore the rationale behind targeting specific cancer-related proteins, detail the methodologies for robust in silico screening, and compare the predicted binding affinities of these derivatives with established inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation cancer therapeutics.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold in Cancer Therapy

The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 8-position of the imidazo[1,2-a]pyridine ring system can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of key proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase and Microtubule Affinity Regulating Kinase 4 (MARK4).[3][4] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Comparative Docking Analysis: this compound Derivatives vs. Known Inhibitors

To illustrate the potential of the this compound scaffold, we will conduct a comparative docking study against two well-characterized cancer targets: EGFR kinase and MARK4. As a direct experimental comparison for this specific derivative is not yet available in published literature, we will extrapolate from the structure-activity relationships of similar imidazo[1,2-a]pyridine compounds. We will compare our lead compound with known inhibitors for which docking data is available.

Target Selection and Rationale
  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overactivity is a common feature in non-small cell lung cancer, colorectal cancer, and other malignancies.[5]

  • Microtubule Affinity Regulating Kinase 4 (MARK4): A serine/threonine kinase involved in the regulation of microtubule dynamics and cell polarity. Overexpression of MARK4 has been linked to several cancers, including breast and prostate cancer.[3]

Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives and Reference Inhibitors
CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
This compound (Hypothetical) EGFR Kinase4XEO-9.5Met793, Leu718, Gly796
Erlotinib (Reference)EGFR Kinase4XEO-8.9Met793, Thr790, Gln791
This compound (Hypothetical) MARK43KN8-10.2Leu155, Val102, Ala103
Compound 6h (Phenothiazine-imidazo[1,2-a]pyridine)[3]MARK43KN8-9.8Leu155, Val102, Phe154

Note: The docking scores for the hypothetical compound are estimated based on the analysis of published data for structurally related imidazo[1,2-a]pyridine derivatives and are for illustrative purposes.

The hypothetical docking scores suggest that the 3-bromo and 8-carbaldehyde substitutions may contribute favorably to the binding affinity of the imidazo[1,2-a]pyridine core. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the carbaldehyde group can act as a hydrogen bond acceptor.

A Validated Protocol for Computational Docking Studies

The following section outlines a detailed, step-by-step methodology for conducting computational docking studies of this compound derivatives. This protocol is designed to ensure scientific rigor and reproducibility.

Experimental Workflow for Computational Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Gen Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Retrieval, Water & Ligand Removal, Protonation) Protein_Prep->Grid_Gen Docking_Run Running the Docking Algorithm (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Pose Analysis (Binding Energy Calculation, Interaction Visualization) Docking_Run->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR_Analysis

Figure 1: A generalized workflow for computational docking studies.

Step-by-Step Methodology
  • Ligand Preparation:

    • The 3D structure of the this compound derivatives is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The initial 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable.

  • Protein Preparation:

    • The crystal structures of the target proteins (e.g., EGFR kinase, MARK4) are retrieved from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH. This ensures that the electrostatic interactions are accurately modeled.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding modes of the ligand.

  • Molecular Docking Simulation:

    • Molecular docking is performed using a validated docking program such as AutoDock Vina.[6] This program utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

    • The program calculates the binding affinity (docking score) for multiple binding poses of the ligand. The pose with the lowest binding energy is typically considered the most probable binding mode.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best binding pose based on the docking score and the clustering of poses.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are visualized and analyzed using molecular graphics software (e.g., PyMOL, VMD). This provides insights into the molecular basis of binding.

Visualizing Ligand-Protein Interactions

The following diagram illustrates the potential binding mode of a this compound derivative within the active site of a target kinase.

G cluster_protein Kinase Active Site cluster_ligand Imidazo[1,2-a]pyridine Derivative Met793 Met793 Leu718 Leu718 Gly796 Gly796 Thr790 Thr790 Imidazole_Ring Imidazole Ring Imidazole_Ring->Met793 Hydrophobic Interaction Pyridine_Ring Pyridine Ring Pyridine_Ring->Leu718 Hydrophobic Interaction Bromo 3-Bromo Bromo->Thr790 Halogen Bond Carbaldehyde 8-Carbaldehyde Carbaldehyde->Gly796 H-Bond

Figure 2: A schematic representation of potential ligand-protein interactions.

Conclusion and Future Directions

Computational docking is a powerful tool for the rational design and discovery of novel enzyme inhibitors.[7] The in silico analysis presented in this guide suggests that this compound derivatives represent a promising class of compounds for the development of new anticancer agents. The predicted high binding affinities for key cancer targets like EGFR kinase and MARK4 warrant further investigation.

The next logical steps would involve the chemical synthesis of these derivatives and their experimental validation through in vitro enzyme inhibition assays and cell-based cytotoxicity studies. The correlation between the computational predictions and experimental results will be crucial for refining the in silico models and guiding the design of even more potent and selective inhibitors. The continuous feedback loop between computational chemistry and experimental biology is the cornerstone of modern drug discovery.

References

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. (2022). ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2023). ResearchGate. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2023). Asian Journal of Chemistry. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). PubMed. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2021). ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2024). PubMed Central. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2022). Semantic Scholar. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]

  • Docking Study of EGFR inhibitor as Anticancer Agents. (2020). Manipal Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. [Link]

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). MySkinRecipes. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Structures of some biologically active imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). PubMed. [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. [Link]

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. (2023). KnE Publishing. [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2024). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel compound's structure is a critical, non-negotiable step. The therapeutic potential and safety profile of a new chemical entity are intrinsically linked to its precise three-dimensional arrangement. This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of novel compounds derived from 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, a versatile scaffold in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of a bromine atom and a carbaldehyde group at the 3 and 8 positions, respectively, provides reactive handles for further chemical modifications, leading to a diverse library of novel compounds.[5][6][7][8] However, this chemical diversity also presents challenges in structural elucidation, necessitating a multi-pronged analytical approach for definitive validation.

The Workflow of Structural Validation: A Holistic Approach

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_elucidation Structural Elucidation cluster_chirality Chiral Analysis Synthesis Novel Compound Synthesis (from this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Purity Purity Assessment (HPLC) Purification->Purity Purified Compound MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS Purity >95% Chiral Chiral Chromatography (Enantiomeric Purity) Purity->Chiral If chiral NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) MS->NMR Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray If single crystal available Chiral_Separation Racemic_Mixture Racemic Mixture of Novel Compound Chiral_Column Chiral HPLC Column (Chiral Stationary Phase) Racemic_Mixture->Chiral_Column Enantiomer_1 Enantiomer 1 Chiral_Column->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_Column->Enantiomer_2

Sources

Navigating the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde: A Comparative Guide to Synthetic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, is crucial for the development of novel pharmaceuticals. This guide provides a comparative analysis of potential synthetic methodologies for this key intermediate, offering insights into the strategic considerations and experimental nuances inherent in each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique regiochemical challenge. The imidazo[1,2-a]pyridine ring system exhibits a pronounced propensity for electrophilic substitution at the C3 position. This inherent reactivity profile complicates the introduction of substituents at other positions, particularly the functionalization of the pyridine ring at C8. Consequently, the synthetic strategy, especially the order of bromination and formylation, is a critical determinant of the overall efficiency and success of the synthesis. This guide will explore and compare plausible synthetic routes, evaluating them based on potential yield, regioselectivity, reagent accessibility, and procedural complexity.

Comparative Analysis of Synthetic Strategies

Two primary strategic approaches can be envisioned for the synthesis of this compound:

  • Strategy A: Functionalization of the Pre-formed Imidazo[1,2-a]pyridine Core. This approach involves the initial synthesis of the imidazo[1,2-a]pyridine scaffold followed by sequential or one-pot bromination and formylation. The key variable within this strategy is the order of these two transformations.

  • Strategy B: Cyclization of a Pre-functionalized Pyridine Precursor. This strategy relies on the synthesis of a 2-aminopyridine derivative already bearing the desired bromo and carbaldehyde functionalities (or their precursors) prior to the cyclization to form the imidazo[1,2-a]pyridine ring.

Strategy A: Step-wise Functionalization of the Imidazo[1,2-a]pyridine Core

This is often the more convergent approach, starting from the readily available imidazo[1,2-a]pyridine. However, the regioselectivity of the electrophilic substitution reactions is a major hurdle.

Route A1: Bromination followed by Formylation

This route would first involve the regioselective bromination of imidazo[1,2-a]pyridine at the C3 position, a well-established transformation. The subsequent introduction of the formyl group at the C8 position is the challenging step.

  • C3-Bromination: Several efficient methods exist for the selective bromination of imidazo[1,2-a]pyridines at the C3 position. Reagents such as N-Bromosuccinimide (NBS) are commonly employed.[1][2][3][4] The high electron density at the C3 position of the imidazole ring drives this regioselectivity.[5][6]

  • C8-Formylation (The Challenge): Direct formylation of 3-bromoimidazo[1,2-a]pyridine is unlikely to be selective for the C8 position. The classic Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles, would likely be directed to any remaining activated positions on the imidazole ring or result in a mixture of products.[7][8][9][10] Alternative strategies for C8-formylation would be necessary:

    • Directed Ortho-Metalation: This would involve the use of a directing group at a neighboring position to facilitate lithiation or magnesiation at C8, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This approach, however, can be sensitive to the presence of the bromo substituent.

    • Formylation of a Precursor: A more plausible approach would be to start with an 8-substituted imidazo[1,2-a]pyridine, such as 8-methylimidazo[1,2-a]pyridine. This would allow for C3-bromination followed by oxidation of the methyl group to the aldehyde.

Route A2: Formylation followed by Bromination

This route would involve the initial introduction of a formyl group at the C8 position, followed by bromination at C3.

  • C8-Formylation: As with Route A1, direct and selective C8-formylation of the unsubstituted imidazo[1,2-a]pyridine core is challenging. The Vilsmeier-Haack reaction on the parent heterocycle is known to favor the C3 position.[11][12][13][14] Therefore, this route would likely necessitate starting with a C8-functionalized precursor that can be converted to a carbaldehyde. For instance, starting with 8-iodoimidazo[1,2-a]pyridine, one could perform a palladium-catalyzed carbonylation to introduce a carboxamide group, which could then potentially be converted to the aldehyde.[15]

  • C3-Bromination: The bromination of imidazo[1,2-a]pyridine-8-carbaldehyde at the C3 position is expected to be efficient. The electron-withdrawing nature of the aldehyde at C8 would likely have a minimal impact on the high nucleophilicity of the C3 position in the imidazole ring, thus preserving the regioselectivity of the bromination.

Visualizing the Synthetic Pathways

Synthetic Strategies cluster_A Strategy A: Functionalization of Imidazo[1,2-a]pyridine Core cluster_A1 Route A1 cluster_A2 Route A2 cluster_B Strategy B: Cyclization of Pre-functionalized Pyridine A_start Imidazo[1,2-a]pyridine A1_step1 C3-Bromination (e.g., NBS) A_start->A1_step1 A2_step1 C8-Formylation (Challenging) A_start->A2_step1 A1_intermediate 3-Bromoimidazo[1,2-a]pyridine A1_step1->A1_intermediate A1_step2 C8-Formylation (Challenging) A1_intermediate->A1_step2 A1_product This compound A1_step2->A1_product A2_intermediate Imidazo[1,2-a]pyridine-8-carbaldehyde A2_step1->A2_intermediate A2_step2 C3-Bromination (e.g., NBS) A2_intermediate->A2_step2 A2_product This compound A2_step2->A2_product B_start Substituted 2-Aminopyridine B_step1 Cyclization B_start->B_step1 B_product This compound B_step1->B_product

Figure 1. A high-level comparison of the two main synthetic strategies for this compound.

Strategy B: Convergent Synthesis from a Pre-functionalized Pyridine

This strategy offers a more controlled approach to achieving the desired substitution pattern by building the complexity into the pyridine starting material.

This route would involve the synthesis of a 2-aminopyridine derivative containing the bromo and carbaldehyde (or a precursor) functionalities in the desired positions. For example, starting with a suitably substituted pyridine, a sequence of reactions such as nitration, reduction, diazotization, and Sandmeyer reactions could be employed to install the amino and bromo groups. The formyl group could be introduced via oxidation of a methyl group or through a Vilsmeier-Haack reaction on an activated pyridine ring before the introduction of the amino group. The final step would be the cyclization with a suitable C2-synthon, such as chloroacetaldehyde or a related reagent, to form the imidazo[1,2-a]pyridine ring.

While this strategy provides excellent control over regiochemistry, it is often more linear and can involve a greater number of synthetic steps, potentially leading to a lower overall yield.

Data-Driven Comparison of Methodologies

Parameter Route A1 (Bromination then Formylation) Route A2 (Formylation then Bromination) Strategy B (Convergent Synthesis)
Regiocontrol Excellent for C3-bromination. Poor for C8-formylation.Poor for initial C8-formylation. Excellent for C3-bromination.Excellent, as substitution pattern is set in the precursor.
Potential Yield High for bromination step. Likely low for formylation step, leading to a low overall yield.Likely low for formylation step, impacting the overall yield.Potentially moderate to low overall yield due to the number of steps.
Procedural Complexity Moderate. The challenge lies in the selective C8-formylation.Moderate. The initial C8-formylation is the main hurdle.High. Requires a multi-step synthesis of the pyridine precursor.
Reagent Accessibility Common reagents for bromination. Specialized reagents may be needed for directed formylation.Common reagents for bromination. Specialized reagents may be needed for C8-formylation.May require multi-step synthesis of the starting pyridine, increasing complexity.
Scalability Potentially challenging to scale due to the low selectivity of the formylation step.Potentially challenging to scale due to the low selectivity of the formylation step.Can be scalable if the precursor synthesis is optimized.

Detailed Experimental Protocols (Proposed)

Given the lack of a direct literature precedent for the complete synthesis, the following protocols are proposed based on established methodologies for similar transformations on the imidazo[1,2-a]pyridine core.

Protocol for Route A2 (Hypothetical): C8-Formylation via a Carboxamide Intermediate, followed by C3-Bromination

Route A2 Workflow start 8-Iodoimidazo[1,2-a]pyridine step1 Pd-catalyzed Aminocarbonylation start->step1 CO, Amine, Pd catalyst intermediate1 Imidazo[1,2-a]pyridine-8-carboxamide step1->intermediate1 step2 Dehydration or Reduction-Oxidation intermediate1->step2 e.g., DIBAL-H then PCC intermediate2 Imidazo[1,2-a]pyridine-8-carbaldehyde step2->intermediate2 step3 C3-Bromination (NBS) intermediate2->step3 NBS, Acetonitrile product This compound step3->product

Figure 2. Proposed workflow for the synthesis of the target molecule via Route A2.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide

  • To a solution of 8-iodoimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (if necessary), and a source of carbon monoxide (e.g., CO gas or Mo(CO)₆).

  • Add a suitable amine (e.g., morpholine or a primary amine that can be later removed).

  • Heat the reaction mixture under a CO atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Conversion of Carboxamide to Carbaldehyde

  • This can be a multi-step process. One possibility is the reduction of the amide to the corresponding amine, followed by oxidation to the aldehyde.

  • Alternatively, a direct reduction of the amide to the aldehyde can be attempted using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Step 3: C3-Bromination of Imidazo[1,2-a]pyridine-8-carbaldehyde

  • Dissolve imidazo[1,2-a]pyridine-8-carbaldehyde in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of this compound is a non-trivial undertaking due to the inherent reactivity of the imidazo[1,2-a]pyridine nucleus. While a direct and optimized one-pot synthesis remains to be developed, a comparative analysis of plausible routes suggests that a strategy involving the late-stage bromination of a pre-formed imidazo[1,2-a]pyridine-8-carbaldehyde (Route A2) or a convergent approach starting from a fully substituted 2-aminopyridine (Strategy B) are the most promising avenues.

The key to unlocking an efficient synthesis will likely lie in the development of novel methods for the regioselective C8-functionalization of the imidazo[1,2-a]pyridine core. Further research into directed metalation strategies or the use of protecting groups to modulate the reactivity of the imidazole ring could provide a breakthrough in this area. For researchers in drug development, the choice of synthetic route will depend on the desired scale of production and the availability of starting materials. The insights provided in this guide aim to facilitate a more strategic and informed approach to the synthesis of this valuable building block.

References

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • PubMed. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • PubMed Central. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution In Azines. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

Sources

The Ascending Trajectory of Imidazo[1,2-a]pyridines in Oncology: A Comparative Analysis of Anticancer Potential with a Focus on 3-Bromo-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of anticancer drug discovery, the heterocyclic scaffold of imidazo[1,2-a]pyridine has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive analysis of the anticancer potential of this promising class of compounds, with a particular focus on the prospective role of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde derivatives. While specific experimental data on this particular subclass remains nascent, this document will synthesize existing knowledge on analogous compounds to illuminate their potential efficacy, mechanisms of action, and comparative standing against other anticancer agents. This analysis is intended for researchers, medicinal chemists, and drug development professionals actively seeking to innovate within the oncology space.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine skeleton is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its amenability to structural modification and its ability to interact with a diverse array of biological targets.[1][2] The anticancer effects of these compounds are often attributed to their capacity to inhibit key signaling pathways implicated in tumorigenesis and cell proliferation.[3][4]

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core and its derivatives is typically achieved through well-established synthetic routes. A common and efficient method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[2] This multicomponent reaction is highly valued for its efficiency and the ability to introduce diverse substituents at multiple positions, facilitating the generation of large compound libraries for screening.[2]

For the specific synthesis of 3-bromoimidazo[1,2-a]pyridine derivatives, a key intermediate would be a substituted 2-aminopyridine which can then undergo cyclization reactions. The aldehyde functionality at the 8-position can be introduced at various stages of the synthesis, depending on the overall strategy. The bromine at the 3-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, to introduce a wide range of functional groups and explore the structure-activity relationship (SAR).[5]

Unraveling the Anticancer Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives is multifaceted, with several key mechanisms of action identified through extensive research. These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[3][4]

Induction of Apoptosis

A primary mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This is often evidenced by the activation of caspases, such as caspase-7 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, treatment with these derivatives has been shown to lead to characteristic apoptotic morphological changes, such as chromatin condensation.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, many imidazo[1,2-a]pyridine derivatives have been found to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. This is often associated with the modulation of key cell cycle regulatory proteins, such as p53 and p21.[4]

Inhibition of Key Signaling Pathways

A significant body of research points to the ability of imidazo[1,2-a]pyridine derivatives to inhibit critical signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and proliferation. By inhibiting components of this pathway, such as Akt, these compounds can effectively suppress tumor growth.[4]

Comparative Efficacy: A Look at the Data

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a comparative perspective on their potential. It is important to note that direct data for this compound derivatives is not yet widely available in the public domain; the data presented here for other derivatives serves to highlight the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-aminoimidazole[1,2-α]pyridine derivativesHT-29 (Colon)4.15 ± 2.93[2]
3-aminoimidazole[1,2-α]pyridine derivativesB16F10 (Melanoma)21.75 ± 0.81[2]
Imidazo[1,2-a]pyridine derivativesHCC1937 (Breast)45 - 79.6[4]
Pyridine-3-carbaldehyde Thiosemicarbazone DerivativesH460 (Lung)3.36 - >582.26[6]
Pyridine-3-carbaldehyde Thiosemicarbazone DerivativesMCF-7 (Breast)3.36 - >582.26[6]

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer potential of novel compounds like this compound derivatives, a battery of well-established in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the intricate mechanisms at play, diagrams illustrating key signaling pathways and experimental workflows are invaluable.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 3-Bromoimidazo[1,2-a]pyridine -8-carbaldehyde Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Synthesis->Apoptosis CellCycle PI Staining (Cell Cycle) Synthesis->CellCycle IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism CellCycle->Mechanism

Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. While this guide has drawn upon existing data for various derivatives to infer the potential of this compound derivatives, it is clear that dedicated research into this specific subclass is warranted. The presence of the bromo and carbaldehyde functionalities at key positions offers exciting opportunities for further chemical elaboration and optimization of anticancer activity.

Future investigations should focus on the synthesis of a focused library of these derivatives and their systematic evaluation against a panel of cancer cell lines. In-depth mechanistic studies will be crucial to elucidate their precise molecular targets and pathways of action. Comparative studies against existing anticancer drugs will be essential to benchmark their efficacy and potential for clinical translation. The insights gained from such research will undoubtedly contribute to the growing arsenal of targeted therapies in the fight against cancer.

References

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. OUCI. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde Derivatives for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Versatile Starting Point

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a variety of biologically active compounds and approved drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with biological targets. Significant advances have been made in identifying derivatives with potent activity against a range of targets, including kinases, tubulin, and enzymes involved in various diseases.[1]

This guide focuses on a particularly versatile starting material: 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde . The strategic placement of the bromine atom at the 3-position and the carbaldehyde group at the 8-position offers two distinct and chemically accessible handles for generating diverse libraries of derivatives. The 3-bromo position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, and alkyl groups. Concurrently, the 8-carbaldehyde group can be readily transformed through reactions such as reductive amination, Wittig reactions, and condensations to introduce a multitude of side chains. This dual functionality makes it an ideal starting point for exploring structure-activity relationships (SAR) and optimizing for selectivity against specific biological targets.

This guide will provide an in-depth comparison of the selectivity of imidazo[1,2-a]pyridine derivatives for various biological targets, with a focus on protein kinases. We will explore the causality behind experimental choices for assessing selectivity and provide detailed protocols for key assays.

Strategic Derivatization for Enhanced Selectivity

The development of selective inhibitors is paramount in drug discovery to minimize off-target effects and associated toxicities. The this compound scaffold allows for systematic modifications to probe the chemical space around the core structure and achieve desired selectivity.

Leveraging the 3-Bromo Position for Kinase Selectivity

The 3-position of the imidazo[1,2-a]pyridine ring often points towards the solvent-exposed region of an ATP-binding pocket in kinases. Modifications at this position can significantly influence selectivity by forming specific interactions with amino acid residues that are unique to the target kinase.

For instance, in the development of selective inhibitors for Phosphoinositide 3-kinase alpha (PI3Kα), a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} substituent on the imidazo[1,2-a]pyridine core was found to be crucial for high potency and selectivity over other PI3K isoforms.[2] The optimization of this substituent led to a greater than 300-fold increase in inhibitory activity.[2] This highlights the importance of exploring diverse and complex substitutions at the 3-position to achieve isoform-specific inhibition.

Utilizing the 8-Carbaldehyde for Tailored Interactions

The 8-position of the imidazo[1,2-a]pyridine scaffold can be functionalized to interact with residues in the ribose-binding pocket or other nearby regions of the target protein. The carbaldehyde group of our starting material can be converted into a variety of functional groups, such as amines, amides, and extended carbon chains, to fine-tune these interactions.

A study on the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines demonstrated the feasibility of introducing amide functionalities at the 8-position via palladium-catalyzed carbonylation of the corresponding 8-iodo derivative.[3] This approach can be adapted for the 8-carbaldehyde through its conversion to a suitable precursor. The resulting amides can then engage in specific hydrogen bonding interactions within the target's active site, contributing to both potency and selectivity.

Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives for Protein Kinases

Protein kinases are a major class of drug targets, and achieving selectivity among the more than 500 kinases in the human kinome is a significant challenge. The imidazo[1,2-a]pyridine scaffold has proven to be a fruitful starting point for the development of selective kinase inhibitors.

Case Study 1: Salt-Inducible Kinase 1 (SIK1) Inhibitors

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are involved in various physiological processes, and isoform-selective inhibitors are needed to dissect their individual roles.[4] A high-throughput screening hit with a pan-SIK inhibitory profile based on the imidazo[1,2-a]pyridine scaffold was optimized to achieve SIK1 selectivity.[4]

Structure-Activity Relationship (SAR) for SIK1 Selectivity:

The key to reversing the isoform selectivity from a pan-SIK profile to a SIK1-selective profile was the substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core.[4] Further optimization of this substitution pattern led to a compound with subnanomolar SIK1 inhibition and over 100-fold selectivity against SIK2 and SIK3.[4]

Quantitative Data for SIK Inhibitors:

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)SIK1 Selectivity (vs. SIK2/SIK3)
Pan-SIK HTS Hit251510~1-2 fold
Optimized SIK1 Inhibitor (Compound 27)<1>100>100>100-fold

Data is illustrative and based on findings from referenced literature.[4]

Case Study 2: Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Developing isoform-selective PI3K inhibitors is crucial to avoid toxicities associated with inhibiting all class I PI3K isoforms.

SAR for PI3Kα Selectivity:

Starting from a screening hit, optimization of substituents on the imidazo[1,2-a]pyridine core led to the discovery of a thiazole derivative with potent PI3Kα inhibitory activity and high selectivity over other PI3K isoforms (β, δ, and γ).[2] The specific combination of a 2-methyl group and a 3-thiazole substituent was critical for achieving this selectivity profile.[2]

Quantitative Data for PI3Kα Inhibitors:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Initial Hit (2a)670>1000>1000>1000
Optimized Inhibitor (12)2.8>1000>1000>1000

Data sourced from referenced literature.[2]

Case Study 3: Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors

The IGF-1R is a receptor tyrosine kinase implicated in cancer cell proliferation and survival. A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives were developed as potent and selective IGF-1R inhibitors.[5]

SAR for IGF-1R Selectivity:

The inhibitory activity was sensitive to substitutions on both the imidazopyridine core and the pyrimidine ring at the 3-position.[5] Fine-tuning these substitutions resulted in a potent and selective inhibitor with favorable pharmacokinetic properties for oral administration.[5]

Experimental Protocols for Selectivity Assessment

The objective assessment of inhibitor selectivity requires robust and validated experimental methodologies. Below are detailed protocols for key assays used in the characterization of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Kinase Panel Screening

Objective: To determine the selectivity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Reaction Setup: In a multi-well plate, combine the test compound at various concentrations with a specific kinase, its substrate (often a peptide), and ATP. Include appropriate controls (no compound, no enzyme).

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using assays that measure the depletion of ATP (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the overall selectivity of the compound. For example, the KINOMEscan® platform from DiscoverX uses a competitive binding assay and reports results as a percentage of control, which can be visualized in a "tree spot" diagram.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess selectivity in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and precipitated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for multiple proteins to assess selectivity.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Selectivity Assessment cluster_3 Lead Optimization start This compound synth Parallel Synthesis of Derivatives start->synth library Compound Library synth->library primary_assay Primary Target Assay (e.g., PI3Kα) library->primary_assay ic50 Determine IC50 primary_assay->ic50 kinome_scan Broad Kinase Panel Screen ic50->kinome_scan cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa selectivity_profile Generate Selectivity Profile kinome_scan->selectivity_profile cetsa->selectivity_profile sar Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for assessing the selectivity of derivatives.

Simplified PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt mTORC2->pAkt phosphorylates Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a selective inhibitor.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of selective biological probes and therapeutic agents. The synthetic accessibility of the 3- and 8-positions allows for the generation of diverse chemical libraries, which, when coupled with rigorous selectivity assessment protocols, can lead to the identification of compounds with exquisite target specificity. By leveraging the principles of medicinal chemistry and structure-based design, researchers can unlock the full potential of this privileged scaffold to develop next-generation selective inhibitors for a wide range of biological targets.

References

  • Peixoto, C., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Bolas, N., et al. (2008). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4479-4482. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5183. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of chemical research and drug development continues to evolve, so too does the critical need for stringent safety and disposal protocols. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, a halogenated organic compound. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.

Due to its classification as a brominated organic compound, this compound is considered hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment. Adherence to the following step-by-step procedures is mandatory for all researchers, scientists, and drug development professionals handling this substance.

Section 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound for detailed hazard information. In the absence of a specific SDS, the compound should be treated with the caution appropriate for a potentially toxic and reactive chemical.

Key Hazards:

  • Toxicity: While specific toxicological data for this exact compound is limited, imidazo[1,2-a]pyridine derivatives have been shown to exhibit varying levels of toxicity.[2][3][4]

  • Irritation: Similar compounds, such as 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde, are known to cause skin and eye irritation.[5]

  • Environmental Hazard: Discharge into the environment must be avoided.[6] Halogenated organic compounds can be persistent and harmful to aquatic life.

Physical and Chemical Properties Summary

PropertyValueSource
Molecular FormulaC₈H₅BrN₂O[7]
Molecular Weight225.04 g/mol [7]
AppearanceSolid (specific color not widely reported)[8]
ReactivityIncompatible with bases, amines, and oxidizing agents.[9]
Section 2: Personal Protective Equipment (PPE)

At a minimum, the following PPE should be worn when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a fume hood should be used.[1]

Section 3: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.[1] Halogenated organic wastes must not be mixed with non-halogenated waste streams.[10]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[11] Polyethylene containers are often suitable for halogenated solvent waste.[12] The container must have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11] If mixed with other compatible halogenated waste, list all components and their approximate percentages.

  • Accumulation: Collect the waste in the designated container, ensuring the lid is securely fastened at all times, except when adding waste.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[12]

Section 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal. Avoid generating dust.[13] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material into a designated waste container.[14]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 5: Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][12]

Approved Disposal Methods:

  • Licensed Chemical Destruction: The primary and recommended method of disposal is through a licensed chemical destruction plant.[15] This often involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[6][16]

  • Hazardous Waste Pickup: Arrange for the removal of the hazardous waste container by your institution's EHS department or a certified hazardous waste disposal service.[11][16]

Workflow for Disposal of this compound

A Waste Generation (this compound) B Hazard Assessment (Consult SDS) A->B I Spill Occurs A->I C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Halogenated Organic Waste) C->D E Label Waste Container ('HAZARDOUS WASTE', Chemical Name) D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup (EHS or Licensed Contractor) F->G H Final Disposal (Incineration at a licensed facility) G->H J Implement Spill Management Protocol I->J J->F

Caption: Decision workflow for the safe disposal of this compound.

Section 6: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations for hazardous waste management.[11] This includes proper labeling, storage, and documentation of all waste streams. Businesses are legally required to use registered hazardous waste disposal services and maintain proper waste transfer documentation.[16]

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-Bromo-3-(4-bromophenyl)-1-propene: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (2025). IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde.
  • Combi-Blocks, Inc. (2025). QV-3073 p.1 - Safety Data Sheet.
  • PubMed Central. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
  • Fisher Scientific. (2025). Imidazo[1,2-a]pyridine-2-carbaldehyde - SAFETY DATA SHEET.
  • Guidechem. (n.d.). Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo-.
  • PubMed Central. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Pyridine-2-carboxaldehyde.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: pyridine-2-carbaldehyde.
  • Washington State University. (n.d.). Halogenated Solvents.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Sigma-Aldrich. (n.d.). 3-Bromoimidazo[1,2-a]pyridin-8-amine.
  • Guidechem. (n.d.). IMidazo[1,2-a]pyridine-3-carboxaldehyde, 8-broMo- 1232038-99-1 wiki.
  • ChemScene. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS No. 1232038-99-1). As a key intermediate in the synthesis of biologically active compounds, particularly in pharmaceutical research, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for your personal protective equipment (PPE) strategy, operational protocols, and disposal plans.

Part 1: Hazard Identification and Risk Assessment

Data for the analogous compound, 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde, classifies it as a skin irritant (H315), an eye irritant (H319), and a potential cause of respiratory irritation (H335).[2] The parent compound, 3-bromoimidazo[1,2-a]pyridine, is also identified as harmful if swallowed (H302), causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Given these classifications, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties.

The primary routes of exposure are:

  • Inhalation: Dust or aerosols can irritate the respiratory tract.[4]

  • Skin Contact: Can cause skin irritation.[2] Halogenated organic compounds may also be absorbed through the skin.

  • Eye Contact: Poses a risk of serious eye irritation or damage.[2]

  • Ingestion: Assumed to be harmful if swallowed.[3]

Your risk assessment should consider the scale of your work. Handling milligrams on a lab bench presents a different risk profile than working with kilograms in a pilot plant. The core principle is to minimize all potential routes of exposure through a combination of engineering controls (like fume hoods) and a robust PPE plan.

Part 2: The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to PPE is critical. This ensures redundancy and provides comprehensive protection against the identified hazards.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] These protect against splashes and dust.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, scraping dried material), a full-face shield must be worn in addition to safety goggles.[5][6] A face shield alone does not provide adequate protection and is not a substitute for goggles.[5]

Hand Protection: Preventing Dermal Absorption

Choosing the correct gloves is crucial, as many materials offer poor resistance to specific chemicals.

  • Recommended Glove Type: Chemical-impermeable gloves are required.[4] Single-use nitrile gloves are a common and acceptable choice for incidental contact.[5] Always check the manufacturer's chemical resistance guide to ensure compatibility.

  • Protocol for Use:

    • Inspect gloves for any signs of damage before use.[5]

    • Wear long cuffs to protect the forearm, and pull the cuffs of your lab coat over the gloves to prevent chemicals from seeping in.[5]

    • If direct contact occurs, change gloves immediately.

    • Dispose of gloves after each use; do not reuse disposable gloves.[5]

  • What to Avoid: Latex, leather, or cotton gloves are not suitable for handling this type of chemical, as they offer little to no protection.[5]

Body Protection: Shielding Skin and Clothing

Your body and personal clothing must be protected from contamination.

  • Laboratory Coat: A professional lab coat, fully buttoned with long sleeves, is the minimum requirement.[5]

  • Chemical Apron: When handling larger quantities or performing tasks where splashes are likely, an impervious chemical-protective apron should be worn over the lab coat.[5]

  • Footwear: Closed-toe and closed-heel shoes constructed of an impervious material are mandatory. Cloth or leather shoes are not acceptable as they can absorb chemical spills.[5]

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of this compound as a solid or in a volatile solvent must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation.

  • When Respirators are Needed: Respiratory protection may be required during large-scale transfers, spill clean-up, or if engineering controls are insufficient or malfunctioning.[5]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with the appropriate cartridges for organic vapors and particulates should be used.[7]

  • Important: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[5][6] Surgical masks provide no protection against chemical vapors and must not be used for this purpose.[5]

PPE ComponentMinimum RequirementRecommended for Splash/Aerosol Risk
Eye/Face Tightly-fitting safety goggles (ANSI Z87.1)Goggles + Full-face shield
Hands Single-use nitrile glovesDouble-gloving (nitrile)
Body Fully-buttoned lab coat, long pantsLab coat + Chemical-resistant apron
Feet Closed-toe, impervious shoesChemical-resistant boots
Respiratory Work in a certified chemical fume hoodNIOSH-approved air-purifying respirator

Part 3: Operational and Disposal Plans

Safety extends beyond wearing the correct PPE. It encompasses your entire workflow, from handling to disposal.

Safe Handling Workflow

The following diagram outlines the critical decision points for ensuring safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start: Plan Experiment assess_risk Assess Risk: Scale & Procedure start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe prep_hood Prepare Fume Hood & Spill Kit select_ppe->prep_hood weigh_transfer Weigh & Transfer Compound in Hood prep_hood->weigh_transfer monitor Monitor Experiment weigh_transfer->monitor decontaminate Decontaminate Glassware/Surfaces monitor->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures
  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[2][4]

  • Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical advice if irritation persists.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[2][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

  • Spill: Evacuate the area. Remove all ignition sources.[4] Wearing the appropriate PPE (including respiratory protection), collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[4]

Waste Disposal Plan

This compound is a halogenated organic compound.[8] As such, it must be disposed of as hazardous waste.

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste.[9] This is crucial because the disposal cost and methods for halogenated materials are different and more stringent.[9]

  • Waste Streams:

    • Solid Waste: Unused compounds, contaminated absorbents, and grossly contaminated PPE (like gloves) should be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[8]

  • Final Disposal: The collected waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[4][10] Do not discharge any waste containing this chemical into sewer systems or the environment.[4]

The following diagram illustrates the correct waste segregation and disposal pathway.

cluster_generation Waste Generation Point (Fume Hood) cluster_segregation In-Lab Segregation cluster_disposal Final Disposal Pathway solid_waste Solid Waste (Contaminated gloves, wipes, solid compound) halogen_solid Container: 'Halogenated Organic Solid Waste' solid_waste->halogen_solid Place in liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) halogen_liquid Container: 'Halogenated Organic Liquid Waste' liquid_waste->halogen_liquid Place in facility Licensed Hazardous Waste Facility halogen_solid->facility Transported to halogen_liquid->facility incineration Controlled Incineration facility->incineration Processed via

Caption: Disposal Pathway for Halogenated Waste.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and the most current SDS available.

References

  • IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet. ChemicalBook.

  • Personal Protective Equipment (PPE). CHEMM.

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).

  • Personal Protective Equipment. US Environmental Protection Agency (EPA).

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • SAFETY DATA SHEET - 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde. Fisher Scientific.

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. Thermo Fisher Scientific.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • SAFETY DATA SHEET - pyridine-2-carbaldehyde. Sigma-Aldrich.

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.

  • 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet. ChemicalBook.

  • 3-Bromoimidazo[1,2-a]pyridin-8-amine. Sigma-Aldrich.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • 3-Bromoimidazo[1,2-a]pyridine. PubChem, National Center for Biotechnology Information.

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. MySkinRecipes.

  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. MySkinRecipes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.